molecular formula C8H9N3 B1427250 2-Methylimidazo[1,2-a]pyridin-7-amine CAS No. 1375110-97-6

2-Methylimidazo[1,2-a]pyridin-7-amine

Cat. No.: B1427250
CAS No.: 1375110-97-6
M. Wt: 147.18 g/mol
InChI Key: VWVRRNUIGQUURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridin-7-amine (CAS 1375110-97-6) is a high-purity chemical reagent with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol. This compound is primarily used in chemical and pharmacological research for the design and synthesis of novel bioactive compounds with drug potential . Its specific imidazopyridine structure makes it a valuable scaffold in medicinal chemistry, particularly for developing agents that act on the central nervous system and for the study of brain disorders . Recent scientific investigations have highlighted the broader imidazo[1,2-a]pyridine scaffold as a promising novel drug-like structure for inhibiting ferroptosis, an iron-dependent form of cell death linked to neurological conditions and cerebral ischemia, suggesting its potential in developing new neuroprotective therapies . Researchers value this compound for its application in early-stage drug discovery and mechanism of action studies. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVRRNUIGQUURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375110-97-6
Record name 2-methylimidazo[1,2-a]pyridin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methylimidazo[1,2-a]pyridin-7-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine, a key intermediate and building block in medicinal chemistry and drug development. We will dissect a robust and logical two-step synthetic strategy, beginning with the construction of the core heterocyclic system via a nitro-substituted precursor, followed by a selective reduction to yield the target amine. This document is structured to provide researchers and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and experimental rationale, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction to the Target Molecule and Synthetic Strategy

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles that have garnered significant attention from the scientific community. Their rigid structure and electron-rich nature make them ideal scaffolds for interacting with a wide array of biological targets. This has led to the development of numerous drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] The scaffold's versatility allows for substitution at various positions, enabling fine-tuning of physicochemical properties and biological activity, with applications reported in anticancer, anti-mycobacterial, and antiviral research.[2][3]

Profile of 2-Methylimidazo[1,2-a]pyridin-7-amine

2-Methylimidazo[1,2-a]pyridin-7-amine is a valuable derivative within this class. The methyl group at the 2-position and the primary amine at the 7-position serve as critical handles for further molecular elaboration. The amino group, in particular, offers a nucleophilic site for the introduction of diverse side chains through amide bond formation, urea linkages, or reductive amination, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Retrosynthetic Analysis

A logical and efficient synthesis of the target compound begins with a retrosynthetic disconnection. The primary amino group at the C-7 position is identified as a key functional group that can be installed late in the synthesis. A common and reliable precursor for an aromatic amine is the corresponding nitro compound, which can be selectively reduced. This leads to the key intermediate, 2-Methyl-7-nitroimidazo[1,2-a]pyridine . This intermediate can be disconnected via the classical imidazo[1,2-a]pyridine synthesis, which involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This retrosynthetic approach is visualized below.

G Target 2-Methylimidazo[1,2-a]pyridin-7-amine Intermediate 2-Methyl-7-nitroimidazo[1,2-a]pyridine Target->Intermediate Reduction SM1 4-Nitro-pyridin-2-amine Intermediate->SM1 Cyclocondensation SM2 Chloroacetone (or Bromoacetone) Intermediate->SM2

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: A Two-Step Approach

The forward synthesis is designed around two reliable and high-yielding steps: (1) cyclocondensation to form the nitro-substituted imidazo[1,2-a]pyridine core, and (2) reduction of the nitro group to afford the final product.

Step 1: Synthesis of 2-Methyl-7-nitroimidazo[1,2-a]pyridine

This step constitutes the formation of the core heterocyclic system. The reaction is a classic Hantzsch-like synthesis, proceeding via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.

The synthesis begins with the reaction between 4-nitro-pyridin-2-amine and an α-haloketone such as chloroacetone. The mechanism unfolds as follows:

  • Initial Alkylation (SN2 Reaction): The most nucleophilic nitrogen of 4-nitro-pyridin-2-amine is the endocyclic pyridine nitrogen. This is due to the delocalization of the exocyclic amino group's lone pair into the electron-deficient pyridine ring, which reduces its nucleophilicity. The pyridine nitrogen attacks the electrophilic α-carbon of chloroacetone, displacing the chloride ion to form a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate (a hemiaminal-like species).

  • Dehydration: Under the typically heated reaction conditions, this intermediate readily dehydrates (loses a molecule of water) to form the aromatic imidazo[1,2-a]pyridine ring system.

This reaction is often performed in a protic solvent like ethanol or isopropanol, which facilitates the proton transfers involved in the cyclization and dehydration steps. The reaction proceeds efficiently without the need for a strong base, as the basicity of the starting aminopyridine is sufficient.[4][5]

Materials:

  • 4-Nitro-pyridin-2-amine

  • Chloroacetone (or α-Bromoacetone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-pyridin-2-amine (1.0 eq).

  • Add absolute ethanol to form a slurry (approx. 10 mL per gram of aminopyridine).

  • Add chloroacetone (1.1 eq) dropwise to the stirring mixture at room temperature. Caution: Chloroacetone is a lachrymator and toxic; handle in a fume hood.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting aminopyridine spot indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid byproduct until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford 2-methyl-7-nitroimidazo[1,2-a]pyridine as a solid.[6]

Step 2: Reduction of 2-Methyl-7-nitroimidazo[1,2-a]pyridine

This final step converts the electron-withdrawing nitro group into the desired electron-donating amino group. Several methods are effective for this transformation, with catalytic hydrogenation being a clean and efficient choice.

The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. Key methods include:

  • Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high yields. A catalyst, typically palladium on carbon (Pd/C), is used with hydrogen gas. The reaction proceeds on the catalyst surface, avoiding the use of stoichiometric metal reagents and simplifying the workup.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in the presence of a strong acid (like HCl) are also effective. These methods are robust and economical but often require a more involved workup to remove metal salts.

For this synthesis, catalytic hydrogenation is recommended for its efficiency and environmental advantages.

Materials:

  • 2-Methyl-7-nitroimidazo[1,2-a]pyridine

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the 2-methyl-7-nitroimidazo[1,2-a]pyridine (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach the flask to a hydrogen source. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Methylimidazo[1,2-a]pyridin-7-amine . The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Visualization

Table of Reagents and Materials
Reagent/MaterialRoleStep UsedKey Considerations
4-Nitro-pyridin-2-amineStarting Material1Key building block providing the pyridine ring and nitro precursor.
ChloroacetoneReagent1Provides the C2-methyl and C3-H of the imidazole ring. Lachrymator.
EthanolSolvent1, 2Protic solvent for cyclocondensation and hydrogenation.
10% Palladium on CarbonCatalyst2Heterogeneous catalyst for nitro group reduction. Pyrophoric when dry.
Hydrogen GasReagent2Reducing agent for the nitro group. Highly flammable.
Overall Synthesis Workflow

The complete two-step synthesis pathway is illustrated below, highlighting the key transformations and reagents.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction SM 4-Nitro-pyridin-2-amine + Chloroacetone Intermediate 2-Methyl-7-nitroimidazo[1,2-a]pyridine SM->Intermediate Ethanol, Reflux (4-6h) Intermediate_step2 2-Methyl-7-nitroimidazo[1,2-a]pyridine Target 2-Methylimidazo[1,2-a]pyridin-7-amine Intermediate_step2->Target H₂, 10% Pd/C Methanol, RT

Caption: Overall workflow for the synthesis of the target amine.

Conclusion

The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine is reliably achieved through a strategic two-step sequence. The initial cyclocondensation of 4-nitro-pyridin-2-amine with chloroacetone provides the core heterocyclic structure with a nitro group poised for reduction. The subsequent catalytic hydrogenation offers a clean, efficient, and high-yielding method to produce the final target amine. This pathway utilizes readily available starting materials and employs robust, well-understood chemical transformations, making it highly suitable for implementation in both academic research and industrial drug development settings. The final product serves as a versatile platform for the creation of novel and diverse libraries of potential therapeutic agents.

References

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Mihaylova, R., Vasileva, T., & Vasilev, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35329–35345. Available at: [Link]

  • Mihaylova, R., Vasileva, T., & Vasilev, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Chichibabin Reaction. Cambridge University Press. Available at: [Link]

  • Bylov, I. E., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 593–602. Available at: [Link]

  • Becerra-Carlos, J. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. Available at: [Link]

  • Pattanayak, P., & Panja, S. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(44), 28551-28565. Available at: [Link]

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. Retrieved from [Link]

  • Almirante, N., et al. (1966). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 9(1), 29–33. Available at: [Link]

  • Rivera-Carrillo, S., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(12), 2871. Available at: [Link]

  • Pattanayak, P., & Panja, S. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 816–840. Available at: [Link]

  • Kłosiński, M., & e Bednarski, P. J. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Scientia Pharmaceutica, 86(3), 30. Available at: [Link]

  • Ujj, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 155–171. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-7-amine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methylimidazo[1,2-a]pyridin-7-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, key properties, and its burgeoning role as a privileged scaffold in the development of novel therapeutics. The information presented herein is curated to provide not just data, but actionable insights grounded in established scientific principles.

Core Identification and Chemical Properties

A precise understanding of a compound's fundamental identifiers is the bedrock of reproducible scientific inquiry. The following table summarizes the key identifiers for 2-Methylimidazo[1,2-a]pyridin-7-amine.

IdentifierValueSource
CAS Number 1375110-97-6
Molecular Formula C₈H₉N₃N/A
Molecular Weight 147.18 g/mol N/A
IUPAC Name 2-methylimidazo[1,2-a]pyridin-7-amineN/A
Canonical SMILES CC1=NC2=C(C=C(N)C=C2)N1N/A
InChI Key Not readily availableN/A

Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine: A Strategic Approach

The synthesis of substituted imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with numerous methodologies available.[1][2][3] A common and effective strategy involves the condensation of a substituted 2-aminopyridine with an α-haloketone. For the synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine, a plausible and efficient route starts from 2,4-diaminopyridine.

The following diagram illustrates a generalized synthetic workflow:

Synthesis_Workflow Generalized Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine Reactant1 Pyridine-2,4-diamine Intermediate Cyclization Intermediate Reactant1->Intermediate Condensation Reactant2 Chloroacetone Reactant2->Intermediate Product 2-Methylimidazo[1,2-a]pyridin-7-amine Intermediate->Product Intramolecular Cyclization (Tschitschibabin reaction)

Caption: A generalized workflow for the synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature for the synthesis of similar compounds.[1][2]

Materials:

  • Pyridine-2,4-diamine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of pyridine-2,4-diamine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Addition of α-haloketone: Slowly add chloroacetone (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The choice of refluxing in ethanol is to ensure sufficient energy to overcome the activation barrier for the initial condensation and subsequent cyclization, while the presence of a mild base like sodium bicarbonate neutralizes the HCl byproduct, driving the reaction forward.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 2-Methylimidazo[1,2-a]pyridin-7-amine as a pure solid.

Spectroscopic Characterization

The structural confirmation of 2-Methylimidazo[1,2-a]pyridin-7-amine would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be anticipated.[4][5][6]

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine and imidazole rings, a singlet for the methyl group, and a broad singlet for the amine protons.
¹³C NMR Resonances for the aromatic carbons of the fused ring system and a signal for the methyl carbon.
IR Spectroscopy Characteristic N-H stretching vibrations for the amine group, C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the heterocyclic core.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (147.18 g/mol ).

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8] This has led to its incorporation into several approved drugs and numerous clinical candidates.

Role as an Antitubercular Agent

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent antitubercular agents. One key mechanism of action is the inhibition of Mycobacterium tuberculosis pantothenate synthetase, an essential enzyme for bacterial survival.[7][9][10] Additionally, some derivatives target the cytochrome bcc-aa3 supercomplex, a critical component of the electron transport chain.[10] 2-Methylimidazo[1,2-a]pyridin-7-amine serves as a crucial building block for creating libraries of compounds to be screened for these activities.

The following diagram illustrates the potential inhibitory action of a hypothetical drug derived from this scaffold on a bacterial signaling pathway:

Signaling_Pathway Hypothetical Inhibition of a Bacterial Kinase Pathway Substrate Substrate Kinase Bacterial Kinase Substrate->Kinase Binds to Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Downstream_Effects Downstream Cellular Processes (e.g., cell wall synthesis) Phosphorylated_Substrate->Downstream_Effects Activates Inhibitor Imidazo[1,2-a]pyridine-based Inhibitor Inhibitor->Kinase Inhibits

Caption: A diagram showing the potential role of an imidazo[1,2-a]pyridine-based drug as a kinase inhibitor.

Potential as an Anticancer Agent

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their anticancer properties. Some have shown activity as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle.[11] By inhibiting CDKs, these compounds can halt the uncontrolled proliferation of cancer cells. The 7-amino group on 2-Methylimidazo[1,2-a]pyridin-7-amine provides a convenient handle for further chemical modifications to optimize binding to the ATP-binding pocket of kinases.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: May be harmful if swallowed or in contact with skin. May cause skin and eye irritation.

Conclusion

2-Methylimidazo[1,2-a]pyridin-7-amine is a versatile and valuable building block for the synthesis of novel bioactive molecules. Its imidazo[1,2-a]pyridine core is a well-validated scaffold in drug discovery, with proven applications in antitubercular and anticancer research. A thorough understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in the development of the next generation of therapeutics.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • ResearchGate. (2025). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.
  • Google Patents. (2013). US8513276B2 - Imidazo[1,2-a]pyridine compounds for use in treating cancer.
  • PubMed. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors.
  • Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ACS Publications. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • ResearchGate. (2025). Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors | Request PDF.
  • PubMed Central (PMC). (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • PubMed Central (PMC). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity.
  • Google Patents. (n.d.). WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
  • ChemicalBook. (n.d.). 2-methylimidazo[1,2-a]pyridin-7-amine.
  • Google Patents. (n.d.). US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
  • National Institutes of Health (NIH). (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
  • PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine.
  • PubChem. (n.d.). Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2.
  • PubMed Central (PMC). (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • BenchChem. (2025). Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)thiourea.
  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • BLDpharm. (n.d.). 1260854-91-8|7-Methylimidazo[1,2-a]pyridin-2-amine.
  • Parchem. (n.d.). 2-Methylimidazo[1,2-a]pyridin-6-amine (Cas 97990-19-7).
  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine-7-carbonitrile(952566-04-0) 1H NMR.
  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 7-METHYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(70705-33-8) 1H NMR spectrum.

Sources

The Biological Versatility of 2-Methylimidazo[1,2-a]pyridin-7-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1][2] This bicyclic heterocyclic system is present in numerous clinically approved drugs and a multitude of investigational agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties.[2][3] This guide delves into the specific biological potential of a less-explored derivative, 2-Methylimidazo[1,2-a]pyridin-7-amine, by synthesizing data from its chemical family to provide a predictive framework for its therapeutic applications, particularly in oncology. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its structural components in the context of well-established structure-activity relationships (SAR) provides a robust foundation for future investigation.

The Imidazo[1,2-a]pyridine Core: A Hub of Kinase Inhibition

The primary therapeutic interest in the imidazo[1,2-a]pyridine scaffold lies in its profound and often potent inhibition of protein kinases.[4][5][6][7] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar, aromatic nature of the imidazo[1,2-a]pyridine ring system allows it to function as an effective hinge-binder within the ATP-binding pocket of numerous kinases, a common mechanism for achieving potent inhibition.[7]

Key kinase families targeted by imidazo[1,2-a]pyridine derivatives include:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers. Several studies have demonstrated that imidazo[1,2-a]pyridines can be potent pan- or isoform-selective PI3K inhibitors.[1][5][6]

  • Dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs): These kinases are implicated in neurodegenerative diseases and certain cancers. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors of DYRK1A and CLK1.[7][8][9]

  • Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers such as the Insulin-like Growth Factor-1 Receptor (IGF-1R). Specific substitution patterns on the imidazo[1,2-a]pyridine core have yielded potent and selective IGF-1R inhibitors.[4]

The following diagram illustrates the general mechanism of kinase inhibition by imidazo[1,2-a]pyridine-based compounds.

G cluster_0 Kinase ATP-Binding Pocket ATP ATP Kinase_Hinge Hinge Region ATP->Kinase_Hinge Competitive Binding Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose Pocket Imidazo_Pyridine Imidazo[1,2-a]pyridine Scaffold Imidazo_Pyridine->Kinase_Hinge H-Bonding Substituents R1, R2, R3... Substituents->Hydrophobic_Pocket Hydrophobic Interactions Substituents->Ribose_Pocket Van der Waals Interactions G Start Substituted 2-Aminopyridine Step1 Cyclization with α-haloketone Start->Step1 Intermediate Substituted Imidazo[1,2-a]pyridine Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Final 2-Methylimidazo[1,2-a]pyridin-7-amine Step2->Final

Caption: Generalized synthetic workflow.

A more detailed, step-by-step protocol for a common synthetic route is provided below.

Protocol: Synthesis of a 2-Methylimidazo[1,2-a]pyridine Core

Objective: To synthesize the core imidazo[1,2-a]pyridine ring system.

Materials:

  • Appropriately substituted 2-aminopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine in ethanol.

  • Addition of Reagents: Add an equimolar amount of chloroacetone to the solution, followed by a slight excess of sodium bicarbonate.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium salts and wash with a small amount of cold ethanol.

  • Purification: The crude product in the filtrate can be purified by recrystallization or column chromatography to yield the desired 2-methylimidazo[1,2-a]pyridine derivative.

Rationale: This is a classic and reliable method for the synthesis of the imidazo[1,2-a]pyridine core. The 2-aminopyridine acts as a nucleophile, attacking the chloroacetone, followed by an intramolecular cyclization to form the fused bicyclic ring system. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction.

Experimental Evaluation of Biological Activity

To empirically determine the biological activity of 2-Methylimidazo[1,2-a]pyridin-7-amine, a series of in vitro assays are recommended.

Kinase Inhibition Assays

Objective: To determine the inhibitory potency of the compound against a panel of protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a specific kinase, its substrate peptide, and ATP (spiked with γ-³³P-ATP).

  • Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a specified time.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated γ-³³P-ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Rationale: This is a gold-standard method for quantifying kinase inhibition. It directly measures the enzymatic activity of the kinase and provides a robust and sensitive readout of inhibitor potency. An ATP competition assay can also be performed to confirm the mechanism of inhibition. [9][10]

Cell-Based Assays

Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It provides a measure of the compound's cytotoxic or cytostatic effects on cancer cells.

Future Directions and Conclusion

While the imidazo[1,2-a]pyridine scaffold is a well-trodden path in drug discovery, specific derivatives like 2-Methylimidazo[1,2-a]pyridin-7-amine represent untapped potential. The predictive SAR analysis presented in this guide suggests that this compound is a promising starting point for the development of novel kinase inhibitors. The 2-methyl group likely provides a solid foundation for core binding, while the 7-amino group offers a gateway for synthetic elaboration to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine and its subsequent profiling in a broad panel of kinase assays and cancer cell lines. The insights gained from these initial studies will pave the way for a more extensive medicinal chemistry campaign, guided by the principles of rational drug design, to unlock the full therapeutic potential of this intriguing molecule.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. Available from: [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. Available from: [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available from: [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. Available from: [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. Available from: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available from: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. Available from: [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available from: [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available from: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors | Request PDF. ResearchGate. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available from: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing. Available from: [Link]

  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. Available from: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC. Available from: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 2-Methylimidazo[1,2-a]pyridin-7-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers) underscore the clinical success of this chemical framework.[1][3] The versatility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse therapeutic applications, including anticancer, antimycobacterial, antiviral, and anti-inflammatory activities.[1][2][3][6][7][8]

This technical guide focuses on a specific derivative, 2-Methylimidazo[1,2-a]pyridin-7-amine , and outlines a strategic approach to identifying and validating its potential therapeutic targets. While direct research on this particular molecule is nascent, the wealth of data on the broader imidazo[1,2-a]pyridine class provides a strong foundation for hypothesizing its biological functions and devising a robust experimental plan for target elucidation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental workflows required to unlock the therapeutic value of this promising compound.

I. Core Therapeutic Hypotheses: Where to Begin the Search

Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we can formulate several primary hypotheses for the therapeutic potential of 2-Methylimidazo[1,2-a]pyridin-7-amine. These hypotheses will guide our initial screening and target validation efforts.

Key Potential Therapeutic Areas:

  • Oncology: The cytotoxic and antiproliferative activities of various imidazo[1,2-a]pyridines are well-documented.[1][9][10]

  • Infectious Diseases: The scaffold has shown potent activity against a range of pathogens, most notably Mycobacterium tuberculosis.[11][12]

  • Inflammatory Disorders: Several derivatives have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.[7]

The following sections will delve into specific potential targets within these areas and provide detailed protocols for their investigation.

II. Potential Therapeutic Target Class 1: Kinase Inhibition in Oncology

Scientific Rationale:

The deregulation of protein kinases is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors. Notably, related compounds have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR pathway, both of which are critical regulators of cell cycle progression and cell growth.[9][13] The structural features of 2-Methylimidazo[1,2-a]pyridin-7-amine make it a plausible candidate for interaction with the ATP-binding pocket of various kinases.

A. Proposed Primary Targets:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK1/CycA and CDK2/CycB, which are key drivers of cell cycle transitions.[9]

  • Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): A central signaling pathway that controls cell growth, proliferation, and survival.[13]

B. Experimental Workflow for Target Validation:

The following workflow provides a systematic approach to validating whether 2-Methylimidazo[1,2-a]pyridin-7-amine acts as a kinase inhibitor.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action A Broad Kinase Panel Screening (e.g., DiscoverX, Reaction Biology) C In Vitro Kinase Assays (e.g., LanthaScreen, HTRF) A->C Identify initial hits B Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) D IC50 Determination B->D Confirm cytotoxic effect C->D Determine potency G Molecular Docking Studies C->G Predict binding mode E Western Blot Analysis (Phospho-protein levels) D->E Validate target engagement in cells F Cell Cycle Analysis (Flow Cytometry) E->F Assess downstream cellular effects

Caption: Kinase inhibitor validation workflow.

C. Detailed Experimental Protocols:

1. Cell-Based Proliferation Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of 2-Methylimidazo[1,2-a]pyridin-7-amine on cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-Methylimidazo[1,2-a]pyridin-7-amine for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

2. In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay):

  • Objective: To directly measure the binding affinity of the compound to the target kinase.

  • Methodology:

    • Prepare a reaction mixture containing the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer).

    • Add serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine to the reaction mixture.

    • Incubate the plate at room temperature.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Calculate the Ki or IC50 value from the dose-response curve.

3. Western Blot Analysis:

  • Objective: To assess the inhibition of kinase activity in a cellular context by measuring the phosphorylation of downstream substrates.

  • Methodology:

    • Treat cancer cells with 2-Methylimidazo[1,2-a]pyridin-7-amine at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the kinase's downstream substrate (e.g., phospho-Rb for CDK, phospho-Akt for PI3K).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.

III. Potential Therapeutic Target Class 2: Anti-Infective Agents

Scientific Rationale:

The imidazo[1,2-a]pyridine scaffold is a key component of novel anti-tubercular agents.[12] Specific derivatives have been shown to inhibit essential enzymes in Mycobacterium tuberculosis, such as pantothenate synthetase (PS) and components of the electron transport chain like QcrB.[12] The amine and methyl substitutions on the core of 2-Methylimidazo[1,2-a]pyridin-7-amine could facilitate interactions with bacterial enzymes that differ from host targets.

A. Proposed Primary Targets:

  • Mycobacterium tuberculosis Pantothenate Synthetase (PS): An essential enzyme for the biosynthesis of coenzyme A.[12]

  • Mycobacterium tuberculosis QcrB: A subunit of the cytochrome bcc complex, crucial for cellular respiration.[12]

B. Experimental Workflow for Anti-Infective Target Validation:

G cluster_0 Whole-Cell Screening cluster_1 Target Identification cluster_2 Validation & Selectivity A M. tuberculosis H37Rv MIC Assay (Microplate Alamar Blue Assay) B Resistant Mutant Generation & Whole Genome Sequencing A->B Determine MIC C In Vitro Enzymatic Assays (e.g., Recombinant PS, QcrB) A->C Confirm direct inhibition D Cytotoxicity Assay (e.g., Vero cells) A->D Assess selectivity B->C Identify potential target genes E In Vivo Efficacy Studies (Mouse model of TB) C->E Evaluate in vivo potential

Caption: Anti-infective target validation workflow.

C. Detailed Experimental Protocols:

1. Microplate Alamar Blue Assay (MABA):

  • Objective: To determine the minimum inhibitory concentration (MIC) of 2-Methylimidazo[1,2-a]pyridin-7-amine against M. tuberculosis.

  • Methodology:

    • Dispense serial dilutions of the compound into a 96-well plate.

    • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

    • Incubate the plates for 7 days at 37°C.

    • Add Alamar Blue reagent and re-incubate for 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

2. In Vitro Pantothenate Synthetase (PS) Inhibition Assay:

  • Objective: To directly measure the inhibitory activity of the compound against recombinant M. tuberculosis PS.

  • Methodology:

    • Express and purify recombinant M. tuberculosis PS.

    • Set up a reaction mixture containing the enzyme, its substrates (pantoate and β-alanine), and ATP.

    • Add serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine.

    • Incubate the reaction.

    • Measure the production of AMP, which can be coupled to the oxidation of NADH and monitored spectrophotometrically at 340 nm.[12]

    • Calculate the IC50 value from the dose-response curve.

IV. Potential Therapeutic Target Class 3: Modulation of Inflammatory Pathways

Scientific Rationale:

Chronic inflammation is a key driver of many diseases. The STAT3 and NF-κB signaling pathways are central regulators of the inflammatory response. A recent study demonstrated that a novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects by suppressing these pathways.[7] The 7-amino group of 2-Methylimidazo[1,2-a]pyridin-7-amine could potentially form hydrogen bonds within the binding sites of proteins involved in these cascades.

A. Proposed Primary Targets:

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a critical role in cytokine signaling and inflammation.

  • Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.

B. Experimental Workflow for Inflammatory Pathway Modulation:

G cluster_0 Cellular Phenotype cluster_1 Pathway Analysis cluster_2 Target Gene Expression A LPS-induced Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6) C Western Blot for Phospho-STAT3 & IκBα A->C Confirm anti-inflammatory effect B Nitric Oxide (NO) Production Assay (Griess Test) E qPCR for COX-2 and iNOS mRNA B->E Link phenotype to gene expression D NF-κB Reporter Gene Assay C->D Elucidate pathway inhibition D->E Confirm transcriptional effects

Caption: Inflammatory pathway modulation workflow.

C. Detailed Experimental Protocols:

1. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay:

  • Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines in immune cells.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7) in 24-well plates.

    • Pre-treat the cells with various concentrations of 2-Methylimidazo[1,2-a]pyridin-7-amine for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

2. NF-κB Reporter Gene Assay:

  • Objective: To quantify the inhibition of NF-κB transcriptional activity.

  • Methodology:

    • Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Treat the transfected cells with the compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

V. Data Presentation and Summary

All quantitative data from the aforementioned assays should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Potency

Assay TypeTarget/Cell LineMetricValue (µM)
ProliferationMCF-7IC50TBD
Kinase BindingCDK2/CycBKiTBD
MABAM. tb H37RvMICTBD
Cytokine ReleaseRAW 264.7 (IL-6)IC50TBD

VI. Conclusion and Future Directions

This guide provides a comprehensive, albeit not exhaustive, framework for the initial exploration of the therapeutic potential of 2-Methylimidazo[1,2-a]pyridin-7-amine. The proposed workflows are designed to be self-validating, progressing from broad phenotypic screening to specific target engagement and mechanism of action studies. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models. The rich history of the imidazo[1,2-a]pyridine scaffold in drug discovery suggests that a systematic and rigorous investigation of 2-Methylimidazo[1,2-a]pyridin-7-amine is a worthwhile endeavor with a high potential for yielding novel therapeutic leads.

References

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a bicyclic nitrogen-containing heterocycle that has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and resemblance to endogenous purines allow it to serve as a versatile template for designing highly specific ligands for a vast array of biological targets.[3] Consequently, this scaffold is the foundation for approved drugs and numerous clinical candidates across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][4]

This technical guide deviates from an analysis of a single, specific derivative to instead explore the multifaceted pharmacology of the imidazo[1,2-a]pyridine scaffold itself. We will dissect how subtle modifications to the core structure—the strategic placement of various functional groups at its different positions—dictate the ultimate mechanism of action, enabling this single chemical entity to function as a kinase inhibitor, a receptor modulator, or an anti-infective agent. We will examine the causality behind these structure-activity relationships (SAR) and provide detailed protocols for key validation experiments.

Part 1: The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine system is a planar, aromatic 5,6-fused heterocyclic ring. Its unique electronic and steric properties make it an ideal starting point for library synthesis and lead optimization. The nitrogen bridgehead and the accessible positions on both the imidazole and pyridine rings allow for precise three-dimensional orientation of substituents to engage with specific amino acid residues within a target protein's binding pocket. This inherent adaptability is the primary reason for its designation as a privileged scaffold.

Caption: Numbering of the core Imidazo[1,2-a]pyridine scaffold.

Part 2: Mechanism of Action in Oncology

The imidazo[1,2-a]pyridine scaffold has proven exceptionally fruitful in the development of targeted cancer therapies, primarily through the inhibition of key signaling kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[5] Derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as potent and selective inhibitors of PI3Kα (p110α), the isoform most frequently mutated in cancer.

The mechanism involves the scaffold inserting into the ATP-binding pocket of the kinase. Specific substitutions are engineered to form hydrogen bonds with hinge region residues and to occupy adjacent hydrophobic pockets, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) and halting the downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Quantitative Data: Representative Imidazo[1,2-a]pyridine PI3Kα Inhibitors

Compound IDSubstituentsPI3Kα IC₅₀ (µM)Reference
2g 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methyl0.0018Hayakawa et al.[6]
12 Thiazole derivative of 2g0.0028Hayakawa et al.[6]
35 2,6,8-substituted derivative0.150Li et al.[5]

Experimental Protocol: PI3Kα Scintillation Proximity Assay (SPA)

This protocol outlines a method for determining the IC₅₀ of a test compound against PI3Kα, as referenced in the discovery of novel imidazo[1,2-a]pyridine inhibitors.[6]

  • Principle: Biotinylated PIP2 is captured by streptavidin-coated SPA beads. PI3Kα phosphorylates the PIP2 using [γ-³³P]ATP. The resulting radiolabeled PIP3, now in close proximity to the scintillant in the beads, generates a light signal. Inhibitors prevent this reaction, reducing the signal.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA.

    • Enzyme: Recombinant human PI3Kα.

    • Substrate: Biotinylated diC8-PIP2.

    • ATP Mix: Cold ATP and [γ-³³P]ATP in assay buffer.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • Add 5 µL of test compound dilution to a 96-well plate.

    • Add 20 µL of PI3Kα enzyme solution. Incubate for 15 minutes at room temperature.

    • Add 20 µL of biotinylated PIP2 substrate.

    • Initiate the reaction by adding 5 µL of the ATP mix.

    • Incubate for 60 minutes at room temperature with gentle shaking.

    • Stop the reaction by adding 50 µL of stop solution containing EDTA and streptavidin-coated SPA beads.

    • Incubate for 30 minutes to allow bead settling.

    • Read the plate on a microplate scintillation counter.

  • Data Analysis:

    • Plot the signal (in counts per minute) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Wnt/β-catenin and STAT3/NF-κB Signaling Inhibition

Imidazo[1,2-a]pyridine derivatives have also been identified as modulators of other crucial oncogenic pathways.

  • Wnt/β-catenin Pathway: Certain derivatives inhibit the Wnt/β-catenin signaling cascade, which is hyperactivated in many cancers, particularly colorectal cancer. These compounds act downstream of GSK-3β and lead to the downregulation of key target genes like c-myc and cyclin D1, thereby reducing cell proliferation.[7]

  • STAT3/NF-κB Pathway: In inflammatory-related cancers, such as breast and ovarian cancer, novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling axis.[8][9] The mechanism involves inhibiting the activity of NF-κB, which in turn reduces the expression of pro-inflammatory and pro-survival genes like iNOS and COX-2.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Release Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Genes Transcription of iNOS, COX-2, etc. DNA->Genes Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway.

Part 3: Mechanism of Action in Infectious Diseases

The unique metabolic pathways of pathogens like Mycobacterium tuberculosis (Mtb) present opportunities for selective targeting. The imidazo[1,2-a]pyridine scaffold has been instrumental in developing novel antitubercular agents that are active against drug-resistant strains.[4]

Key Antitubercular Targets for Imidazo[1,2-a]pyridine Derivatives

Target Enzyme/ComplexFunction in MtbExample Derivative ClassReference
Pantothenate Synthetase (PS) Essential for Coenzyme A biosynthesis2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides[3][4]
InhA Enoyl-ACP reductase involved in mycolic acid synthesis (cell wall)Imidazo[1,2-a]pyridine-2-carboxamides[4][10]
QcrB (Cytochrome bcc complex) Component of the electron transport chain essential for energy production (ATP synthesis)Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Q203)[4][10]

The diverse mechanisms underscore the scaffold's versatility. By modifying substituents, chemists can direct the molecule to inhibit cell wall synthesis, coenzyme biosynthesis, or cellular respiration, providing multiple avenues to combat Mtb infection.

Part 4: Mechanism of Action in Neuroscience

The structural similarity of the imidazo[1,2-a]pyridine core to neurotransmitters has led to its successful application in neuroscience, particularly in modulating the GABA(A) receptor.

GABA(A) Receptor Positive Allosteric Modulation

The GABA(A) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Its potentiation leads to anxiolytic, sedative, and anticonvulsant effects. Certain imidazo[1,2-a]pyridine derivatives, such as the approved drug Zolpidem and the anxiolytic Alpidem, act as positive allosteric modulators at the benzodiazepine binding site of the GABA(A) receptor.[4][11]

Crucially, these compounds exhibit functional selectivity, preferentially binding to receptor subtypes containing α2 and α3 subunits over the α1 subunit.[11] This selectivity is key to their mechanism, as it allows for anxiolytic effects with minimal sedation, a significant improvement over non-selective benzodiazepines.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to measure the potentiation of GABA-evoked chloride currents by a test compound, confirming its action at the GABA(A) receptor.[12]

  • Principle: Xenopus oocytes are injected with cRNA encoding specific GABA(A) receptor subunits (e.g., α1β2γ2). The oocyte expresses functional receptors on its membrane. A voltage clamp holds the membrane potential constant, and the current required to do so is measured. Application of GABA opens the channels, causing an inward Cl⁻ current. A positive modulator will increase the amplitude of this current.

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs for the desired GABA(A) receptor subunits.

    • Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber, continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at -70 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) and record the resulting inward current.

    • Wash out the GABA.

    • Co-apply the same concentration of GABA along with the test compound (e.g., 1 µM imidazo[1,2-a]pyridine derivative).

    • Record the potentiated inward current.

  • Data Analysis:

    • Calculate the potentiation as the percentage increase in current amplitude in the presence of the test compound compared to GABA alone.

    • Perform dose-response experiments to determine the EC₅₀ for potentiation.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its rigid, yet adaptable, framework allows it to be tailored for high-affinity interactions with a remarkable diversity of biological targets. From the ATP-binding pockets of oncogenic kinases and the allosteric sites of ion channels to the active sites of essential mycobacterial enzymes, this single core has given rise to a wealth of targeted therapies. The specific mechanism of action is not an inherent property of the scaffold itself, but rather a direct consequence of the rational, three-dimensional arrangement of chemical functionality around it. Future research will undoubtedly continue to unlock new therapeutic applications for this versatile and potent chemical entity.

References

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Mohammadi-Farani, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Das, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 765-785. [Link]

  • Request PDF. (2025). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. [Link]

  • Request PDF. (2025). Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. ResearchGate. [Link]

  • Cai, L., et al. (2004). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 47(9), 2208-2218. [Link]

  • Da Settimo, F., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 85, 319-330. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design, 93(4), 503-510. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(2), 27618. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • Chambers, M. S., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Li, H., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Kumar, V., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 17(11), 1264-1283. [Link]

  • Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(21), 6876-6888. [Link]

  • Notis, P. R., et al. (2023). Molecular basis of human trace amine-associated receptor 1 activation. Nature Communications, 14(1), 3290. [Link]

  • Spitzer, W. A., et al. (1988). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry, 31(8), 1590-1595. [Link]

  • Kallan, N. C., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(2), 148-153. [Link]

Sources

discovery and history of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for drug discovery. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2][3] This bicyclic 5-6 fused heterocyclic system is not merely a synthetic curiosity but a cornerstone in the development of drugs treating a wide array of human ailments, from insomnia to cancer.[1][4][5] This guide provides an in-depth exploration of the imidazo[1,2-a]pyridine core, tracing its journey from its initial synthesis to its current status as a powerhouse in modern drug development. We will delve into the foundational chemistry that brought this scaffold to light, the evolution of its synthesis, and the key discoveries that unlocked its vast therapeutic potential.

Part 1: The Genesis - Discovery and the Tschitschibabin Legacy

The story of imidazo[1,2-a]pyridines is intrinsically linked to the broader history of pyridine chemistry, pioneered by the seminal work of Aleksei Chichibabin. While Chichibabin is renowned for the direct amination of pyridine (the Chichibabin reaction)[6], his contributions to pyridine synthesis laid the groundwork for the creation of fused heterocyclic systems.[7] The classical and most fundamental method for constructing the imidazo[1,2-a]pyridine core is a direct extension of this legacy, often referred to as the Tschitschibabin cyclization.

The Foundational Synthesis: Tschitschibabin Cyclization

The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine derivative with an α-haloketone.[8] This reaction provides a direct and reliable route to the core structure.

Mechanism of Action: A Step-by-Step Analysis

The elegance of the Tschitschibabin cyclization lies in its straightforward and logical mechanistic pathway. Understanding this pathway is crucial for appreciating the rationale behind modern synthetic modifications.

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic pyridine nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This step is favored over the attack by the exocyclic amino group due to the higher basicity and steric accessibility of the ring nitrogen. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This results in the formation of a five-membered ring, creating a hydroxylated intermediate.

  • Dehydration: The final step is an acid-catalyzed dehydration of the alcohol, which leads to the formation of a double bond and the fully aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Alkylated Pyridinium Salt 2-Aminopyridine->Pyridinium_Salt N-Alkylation alpha-Haloketone α-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Hydroxy Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration (-H2O)

Caption: Mechanism of the Tschitschibabin Cyclization.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the synthesis of a 2-phenylimidazo[1,2-a]pyridine via the Tschitschibabin cyclization.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol (or other suitable solvent like DMF)

  • Sodium bicarbonate (optional, for workup)

Procedure:

  • Dissolution: Dissolve 2-aminopyridine (1.0 eq) in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Ketone: Add α-bromoacetophenone (1.0 eq) to the solution. The reaction is often exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be partially evaporated.

  • Isolation: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure imidazo[1,2-a]pyridine. An aqueous workup with a mild base like sodium bicarbonate can be performed before recrystallization to neutralize any HBr formed.

Part 2: The Synthetic Evolution - Beyond the Classics

While the Tschitschibabin reaction provided the initial entry into this class of compounds, its limitations, such as the need for lachrymatory α-haloketones and sometimes harsh reaction conditions, spurred the development of more sophisticated and versatile synthetic methodologies.[9] The last few decades have witnessed a renaissance in the synthesis of imidazo[1,2-a]pyridines, driven by the demand for structural diversity in drug discovery programs.[10]

One-Pot and Multicomponent Reactions (MCRs)

The drive for efficiency and atom economy has led to the development of elegant one-pot and multicomponent reactions. These strategies allow for the construction of complex imidazo[1,2-a]pyridine derivatives from simple, readily available starting materials in a single synthetic operation.

  • Groebke–Blackburn–Bienaymé Reaction (GBBR): This is a prominent example of an isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[11] It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often under mild, acid-catalyzed conditions.[4][11]

  • A3 Coupling (Aldehyde-Alkyne-Amine): Variations of the A3 coupling have been developed where a 2-aminopyridine, an aldehyde, and a terminal alkyne are coupled, often using a copper catalyst, to generate the imidazo[1,2-a]pyridine core.[12]

Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of imidazo[1,2-a]pyridines is no exception. These methods often involve C-H activation and C-N bond formation, providing novel and efficient routes to the scaffold.

  • Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. Copper-catalyzed aerobic oxidative cyclizations of 2-aminopyridines with ketones, terminal alkynes, or even methylarenes have been reported.[12][13]

  • Palladium, Rhodium, and Gold Catalysis: These metals have also been employed in various catalytic cycles to construct the imidazo[1,2-a]pyridine ring system through different mechanistic pathways, including domino processes and oxidative annulations.

Synthetic_Evolution Classical Classical Methods (Tschitschibabin) MCR Multicomponent Reactions (GBBR, A3 Coupling) Classical->MCR Increased Efficiency Metal_Catalysis Transition-Metal Catalysis (Cu, Pd, Rh) Classical->Metal_Catalysis Novel Reactivity Modern Modern Approaches (Photocatalysis, Microwave) MCR->Modern Greener Methods Metal_Catalysis->Modern

Caption: Evolution of Synthetic Methodologies.

Green Chemistry Approaches

In line with the principles of sustainable chemistry, recent efforts have focused on developing environmentally benign synthetic routes. This includes:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[9]

  • Aqueous Media: Performing reactions in water as a solvent is a key goal of green chemistry. Several protocols for the synthesis of imidazo[1,2-a]pyridines in aqueous media have been successfully developed.[9][11]

Part 3: From Curiosity to Clinic - The Pharmacological Awakening

For much of its early history, the imidazo[1,2-a]pyridine scaffold was primarily of academic interest. The turning point came with the discovery of its potent and diverse biological activities. This transformed the scaffold from a synthetic target into a "drug prejudice" or privileged scaffold, indicating its high potential for yielding bioactive compounds.[1][14][15]

The Breakthrough: Zolpidem and the GABA-A Receptor

The most significant event that catapulted the imidazo[1,2-a]pyridine scaffold into the pharmaceutical spotlight was the discovery and development of Zolpidem .

  • Zolpidem (Ambien®): A non-benzodiazepine hypnotic agent used for the treatment of insomnia. Its discovery demonstrated that the imidazo[1,2-a]pyridine core could serve as a highly effective mimic of the benzodiazepine pharmacophore, selectively binding to the α1 subunit of the GABA-A receptor.

  • Alpidem and Saripidem: Following the success of Zolpidem, other derivatives like Alpidem (anxiolytic) and Saripidem were developed, further cementing the scaffold's importance in neuropharmacology.[1][5]

These early successes triggered a cascade of research, with chemists systematically exploring the structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine core to target a wide range of diseases.

A Scaffold of Many Talents: Diverse Biological Activities

The versatility of the imidazo[1,2-a]pyridine scaffold is remarkable. By modifying the substitution patterns at various positions of the ring system, researchers have developed compounds with a broad spectrum of therapeutic activities.

Therapeutic AreaExample Activity/TargetRepresentative Drugs/Candidates
Oncology Kinase Inhibition (e.g., PDGFR, IGF-1R)Covalent KRAS G12C Inhibitors[4], PDGFR Inhibitors[16]
Infectious Diseases Antitubercular (ATP Synthesis Inhibition)Q203 (Telacebec)[10][17]
Antiviral, Antibacterial, AntifungalVarious reported derivatives[1]
Inflammation Anti-inflammatoryMiroprofen
Gastrointestinal Proton Pump InhibitionSoraprazan[2]

digraph "Drug_Discovery_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=2];
edge [penwidth=2, fontname="Arial", fontsize=10];

"Scaffold_Discovery" [label="Scaffold Discovery\n(Tschitschibabin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bio_Screening" [label="Initial Biological Screening", fillcolor="#FBBC05", fontcolor="#202124"]; "Hit_ID" [label="Hit Identification\n(e.g., CNS Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; "Lead_Opt" [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Preclinical" [label="Preclinical Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clinical_Trials" [label="Clinical Trials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Marketed_Drug" [label="Marketed Drug\n(e.g., Zolpidem)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Scaffold_Discovery" -> "Bio_Screening"; "Bio_Screening" -> "Hit_ID"; "Hit_ID" -> "Lead_Opt" [label=" Improve Potency\n& Selectivity"]; "Lead_Opt" -> "Preclinical"; "Preclinical" -> "Clinical_Trials"; "Clinical_Trials" -> "Marketed_Drug"; }

Caption: From Scaffold Discovery to Marketed Drug.

Part 4: Future Horizons

The journey of the imidazo[1,2-a]pyridine scaffold is far from over. Its privileged status continues to inspire the design and synthesis of new generations of therapeutic agents. Current research is focused on several exciting areas:

  • Targeted Covalent Inhibitors: The scaffold is being explored for the development of covalent inhibitors, which can provide enhanced potency and duration of action.[4]

  • Novel Anti-Infectives: With the rise of drug-resistant pathogens, the imidazo[1,2-a]pyridine core is a key platform for developing new antibiotics and antitubercular agents with novel mechanisms of action.[10][17]

  • Applications in Materials Science: Beyond medicine, the unique photophysical properties of certain imidazo[1,2-a]pyridine derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging.[11]

The history of the imidazo[1,2-a]pyridine core is a testament to the power of fundamental synthetic chemistry and its profound impact on human health. From a classical ring-forming reaction to a cornerstone of modern drug discovery, its evolution showcases the dynamic interplay between synthesis, biology, and innovation.

References

  • Deep, A., Bhatia, R., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]

  • Kaur, H., Kumar, S., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available at: [Link]

  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available at: [Link]

  • Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]

  • Hicken, E. J., Marmsater, F. P., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Chichibabin (Tschitschibabin) Pyridin Synthese. Available at: [Link]

  • ACS Publications. Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Available at: [Link]

  • PubMed. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Available at: [Link]

  • RSC Publishing. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]

  • Wikipedia. Chichibabin pyridine synthesis. Available at: [Link]

  • ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Wikipedia. Chichibabin reaction. Available at: [Link]

  • ResearchGate. Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a diverse range of biological targets. This has led to the development of numerous clinically significant drugs for treating conditions such as insomnia (Zolpidem), anxiety (Alpidem), and cancer.[2] The specific analogue, 2-Methylimidazo[1,2-a]pyridin-7-amine, incorporates a key methyl group at the 2-position and an amino group at the 7-position, modifications that are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Accurate and unambiguous structure elucidation is the bedrock of any chemical research, particularly in drug development where precise knowledge of a molecule's architecture is non-negotiable. This guide provides a comprehensive, multi-technique approach to the structural characterization of 2-Methylimidazo[1,2-a]pyridin-7-amine, framed as a practical workflow for researchers and scientists. While publicly available, peer-reviewed spectra for this specific molecule are scarce, this guide will leverage established principles and extensive data from closely related analogues to present a robust, predictive, and instructional elucidation process.

The Strategic Workflow for Structure Elucidation

A confident structure determination relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our approach is a logical progression from establishing the molecular formula and basic structural features to a detailed mapping of atomic connectivity and, finally, an unambiguous confirmation of the three-dimensional structure.

G cluster_0 Initial Analysis cluster_1 Functional Group & Backbone ID cluster_2 Connectivity & Final Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Formula IR Infrared (IR) Spectroscopy MS->IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) IR->NMR_1D Confirm Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Mapping XRay Single Crystal X-Ray Crystallography NMR_2D->XRay Absolute Structure

Figure 1: Overall workflow for the structure elucidation of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Part 1: Synthesis and Purification

The first critical step is to obtain a pure sample of the target compound. Various synthetic routes to the imidazo[1,2-a]pyridine scaffold have been reported, often involving the condensation of a 2-aminopyridine with an α-haloketone or a related carbonyl compound.[1][3] For our target molecule, a plausible and commonly employed route is the reaction of 4-amino-2-picoline with a suitable reagent like chloroacetone.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-amino-2-picoline (1.0 eq) in a suitable solvent such as ethanol, add chloroacetone (1.1 eq).

  • Cyclization: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-Methylimidazo[1,2-a]pyridin-7-amine.

Part 2: Establishing the Molecular Formula - Mass Spectrometry (MS)

Mass spectrometry is the first analytical step post-synthesis. It provides the molecular weight of the compound, which, when analyzed at high resolution, yields the exact molecular formula—a critical piece of foundational data.

Expected Data & Interpretation

For 2-Methylimidazo[1,2-a]pyridin-7-amine (C₈H₉N₃), a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 148.0875, corresponding to the molecular formula C₈H₁₀N₃⁺.

The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. Based on studies of similar imidazo[1,2-a]pyridine systems, fragmentation is likely to involve the pyridine and imidazole rings.[4] The presence of the methyl and amino groups will also direct fragmentation pathways.

Part 3: Identifying Functional Groups - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" of the molecule's vibrational modes.

Experimental Protocol: IR Spectroscopy
  • A small amount of the purified solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted Data & Interpretation

The IR spectrum of 2-Methylimidazo[1,2-a]pyridin-7-amine is expected to display several characteristic absorption bands. These predictions are based on known frequencies for the imidazo[1,2-a]pyridine core and for aromatic amines and methyl groups.[5][6]

Predicted Wavenumber (cm⁻¹)Vibration TypeStructural Unit
3450 - 3300N-H stretch (symmetric & asymmetric)Primary amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Imidazo[1,2-a]pyridine ring
2950 - 2850C-H stretch (aliphatic)Methyl group (-CH₃)
1650 - 1580C=C and C=N ring stretchingImidazo[1,2-a]pyridine ring
1620 - 1550N-H bend (scissoring)Primary amine (-NH₂)
1500 - 1400C=C aromatic ring stretchingImidazo[1,2-a]pyridine ring
1380 - 1370C-H bend (symmetric)Methyl group (-CH₃)
850 - 750C-H out-of-plane bendSubstituted pyridine ring

Table 1: Predicted IR Absorption Frequencies for 2-Methylimidazo[1,2-a]pyridin-7-amine

The presence of sharp bands in the 3450-3300 cm⁻¹ region would be strong evidence for the primary amine, while the combination of aromatic and aliphatic C-H stretches would confirm the presence of both the heterocyclic core and the methyl group.

Part 4: Mapping the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra Acquisition: Acquire 2D COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum will reveal the number of unique proton environments, their chemical shifts (electronic environment), their integration (number of protons), and their splitting patterns (neighboring protons). The predictions below are based on the known spectrum of imidazo[1,2-a]pyridine and established substituent effects.[7][8] The electron-donating amino group at C7 is expected to cause an upfield shift (to lower ppm) of the protons on the pyridine ring, particularly the ortho (H6, H8) and para (H5) protons.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0d1HH-5Most downfield proton on the pyridine ring, adjacent to the bridgehead nitrogen.
~7.4 - 7.5s1HH-3Singlet on the imidazole ring.
~7.0 - 7.2d1HH-8Proton ortho to the amino group, shifted upfield.
~6.5 - 6.7dd1HH-6Proton meta to the amino group.
~5.0 - 6.0br s2H-NH₂Broad singlet for the amine protons; chemical shift can vary and protons are exchangeable with D₂O.
~2.4 - 2.5s3H-CH₃Singlet for the methyl group attached to the imidazole ring.

Table 2: Predicted ¹H NMR Data for 2-Methylimidazo[1,2-a]pyridin-7-amine (in CDCl₃)

Predicted ¹³C NMR Spectrum & Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.[7][9]

Predicted δ (ppm)AssignmentRationale
~150 - 155C-7Carbon directly attached to the electron-donating amino group, significantly shielded.
~145 - 150C-8aBridgehead carbon.
~140 - 145C-2Carbon bearing the methyl group.
~120 - 125C-5Pyridine ring carbon.
~115 - 120C-3Imidazole ring carbon.
~110 - 115C-8Pyridine ring carbon ortho to the amino group.
~105 - 110C-6Pyridine ring carbon para to the amino group.
~15 - 20-CH₃Aliphatic carbon of the methyl group.

Table 3: Predicted ¹³C NMR Data for 2-Methylimidazo[1,2-a]pyridin-7-amine (in CDCl₃)

2D NMR for Definitive Assignments

While 1D NMR provides a strong foundation, 2D NMR is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Will show correlations between protons that are coupled to each other (typically on adjacent carbons). A key expected correlation would be between H-5 and H-6, and between H-6 and H-8 (if coupling exists across the nitrogen).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular skeleton.

Figure 2: Key predicted HMBC correlations for 2-Methylimidazo[1,2-a]pyridin-7-amine.

Part 5: Unambiguous Proof - Single Crystal X-Ray Crystallography

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It determines the precise spatial arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

The resulting crystal structure would confirm the connectivity of the 2-methyl and 7-amino groups on the imidazo[1,2-a]pyridine core, leaving no room for doubt. Crystal structures of numerous imidazo[1,2-a]pyridine derivatives have been reported, providing a solid basis for comparison.[10][11][12]

Conclusion

The structure elucidation of 2-Methylimidazo[1,2-a]pyridin-7-amine is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments maps the intricate atomic connectivity. Finally, single-crystal X-ray crystallography can provide the ultimate, irrefutable confirmation of the structure. This methodical approach ensures the scientific integrity of the data and provides the high level of confidence required for further research and development in fields like medicinal chemistry.

References

  • Paudler, W. W., & Helmick, L. S. (1968). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Bora, U., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37073-37081. [Link]

  • Abu-El-Halawa, R., & Al-Qalaf, F. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Basiuk, V. A. (2003). Theoretical prediction of gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones and imidazo[1,2-a]imidazo[1,2-d]pyrazine-3,8-diones derived from glycine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]

  • Kavitha, S., et al. (2021). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.
  • Ahuja, I. S., & Singh, R. (1974). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 28(11), 668-670.
  • Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 3(3), 620-626. [Link]

  • SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a.
  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-79. [Link]

  • Sundberg, R. J., et al. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Tomaszewski, R., & Wolińska, E. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(10), 2296-2305. [Link]

  • Yahyazadeh, A., et al. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4965-4967.
  • Antonova, M. M., & Krylov, A. R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35259. [Link]

  • Balijapalli, U. K., & Iyer, P. S. (2015). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...).
  • ResearchGate. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
  • Li, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3418. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Alper, H., & Prickett, J. E. (1977). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 20(1), 11-16. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Antonova, M. M., & Krylov, A. R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245-35259. [Link]

  • Chan, E. C. Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

  • Cardozo, K. H. M., et al. (2006). Fragmentation of mycosporine-like amino acids by hydrogen/deuterium exchange and electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(2), 253-258. [Link]

  • Padula, M. (2016, July 24). Mass spectrometry for proteomics - part 2. YouTube. [Link]

  • Wysocki, V. H., et al. (2015). 1 Mass Spectrometry of Amino Acids and Proteins. In Wiley-VCH.

Sources

A Comprehensive Technical Guide to the Preliminary In Vitro Screening of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured Screening Cascade

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2][3] When presented with a novel derivative, such as 2-Methylimidazo[1,2-a]pyridin-7-amine, a systematic and logically tiered in vitro screening approach is paramount. A haphazard or overly broad initial screen can deplete valuable compound stores and generate difficult-to-interpret data.

This guide presents a field-proven, multi-tiered screening cascade designed to efficiently characterize the preliminary biological profile of a novel compound. The core principle is to move from broad, foundational assessments of safety and viability to more focused, hypothesis-driven efficacy screens. This strategy ensures that resources are directed toward compounds with the most promising therapeutic potential while identifying potential liabilities at the earliest possible stage. Each experimental choice is grounded in the causality of drug development: establish a safe concentration range, check for critical safety flags, understand its metabolic fate, and then explore its potential to beneficially modulate biological systems.

Section 1: Foundational Viability and Safety Profiling

The initial tier of screening is designed to answer the most fundamental questions about the compound: Is it overtly toxic to cells, and does it interact with critical off-target proteins known to cause adverse events? These assays are essential for interpreting all subsequent data and for making early go/no-go decisions.

General Cytotoxicity Assessment

Expertise & Experience: Before assessing a compound's specific activity, it is crucial to determine the concentration range at which it is not broadly cytotoxic.[4] This step is not merely a toxicity screen; it defines the valid concentration window for all subsequent cell-based assays. Running a functional assay at a concentration that is already killing the cells will produce misleading data, confounding specific biological modulation with general cellular distress. The Sulforhodamine B (SRB) assay is chosen here for its robustness, precision, and basis in measuring total cellular protein, which is less susceptible to artifacts from metabolic fluctuations compared to tetrazolium-based assays (like MTT).[5]

Experimental Protocol: Sulforhodamine B (SRB) Assay [5]

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, A375 for melanoma) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a 10-point serial dilution of 2-Methylimidazo[1,2-a]pyridin-7-amine (e.g., from 100 µM down to 5 nM). Remove the culture medium and add 100 µL of medium containing the respective compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIC₅₀ (µM) for 2-Methylimidazo[1,2-a]pyridin-7-amineIC₅₀ (µM) for Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma[Experimental Value]15.2 ± 1.8[6]
A549Lung Carcinoma[Experimental Value][Experimental Value]
A375Melanoma[Experimental Value][Experimental Value]
HEK293Normal Embryonic Kidney[Experimental Value][Experimental Value]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture & Maintain Cell Lines seed_plate Seed Cells in 96-well Plates cell_culture->seed_plate treatment Treat Cells with Compound/Controls seed_plate->treatment compound_prep Prepare Compound Serial Dilutions compound_prep->treatment incubation Incubate (48-72 hours) treatment->incubation fixation Fix Cells (10% TCA) incubation->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye (10mM Tris) staining->solubilization read_plate Measure Absorbance (540 nm) solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for assessing in vitro metabolic stability in liver microsomes.

Data Presentation: Metabolic Stability Parameters

ParameterDescriptionResult
t½ (min) Half-life in minutes[Experimental Value]
CLint (µL/min/mg) Intrinsic Clearance[Experimental Value]

Section 3: Hypothesis-Driven Efficacy Screening

With foundational safety and DMPK data in hand, the screening process can move to investigate potential therapeutic efficacy. Based on the broad activities reported for the imidazo[1,2-a]pyridine scaffold, initial screens targeting oncology and central nervous system (CNS) applications are logical starting points. [7][8][9]

Anticancer Activity Profiling

Expertise & Experience: The results from the initial cytotoxicity screen (Section 1.1) provide the first indication of anticancer potential. If the compound shows potent cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM) and a favorable selectivity index (i.e., it is significantly less toxic to non-cancerous cells like HEK293), this warrants further investigation. [10][11][12]The protocol is identical to the one described in Section 1.1, but the interpretation is focused on efficacy rather than general toxicity.

CNS Activity Profiling: GABA-A Receptor Modulation

Expertise & Experience: The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS and a major target for therapeutic drugs like benzodiazepines. [13]These drugs act as Positive Allosteric Modulators (PAMs), enhancing the effect of the endogenous ligand, GABA. Given the structural motifs within the imidazo[1,2-a]pyridine class, assessing activity at the GABA-A receptor is a rational step. [14][15]An automated patch-clamp electrophysiology assay provides the most direct and functionally relevant measure of ion channel modulation.

Experimental Protocol: Automated Patch-Clamp for GABA-A PAM Activity [14][15]

  • Cell Line: Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Assay Principle: This technique measures the ion current flowing through the GABA-A channel in response to GABA application, both in the absence and presence of the test compound. A PAM will increase the current evoked by a sub-maximal concentration of GABA.

  • Instrument Setup: Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Protocol: a. Establish a stable whole-cell recording from a single cell. b. Apply a low, sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline control current. c. Wash out the GABA. d. Pre-incubate the cell with 2-Methylimidazo[1,2-a]pyridin-7-amine for a set duration (e.g., 1-2 minutes). e. Co-apply the same EC₂₀ concentration of GABA along with the test compound. f. Measure the potentiated current. A known PAM like Diazepam should be used as a positive control.

  • Data Analysis: Calculate the percentage enhancement of the GABA-elicited current by the test compound. Test a range of concentrations to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

dot

GABAA_Pathway cluster_receptor GABA-A Receptor (Chloride Channel) receptor α γ β α β Cl_in Cl- (intracellular) receptor->Cl_in Channel Opens Cl- Influx GABA GABA (Agonist) GABA->receptor:f0 Binds Orthosteric Site PAM 2-Methylimidazo[1,2-a]pyridin-7-amine (Potential PAM) PAM->receptor:f1 Binds Allosteric Site Cl_out Cl- (extracellular) Cl_out->receptor Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Section 4: Data Integration and Next Steps

The culmination of this preliminary screening cascade is a multi-parameter dataset that provides a foundational understanding of 2-Methylimidazo[1,2-a]pyridin-7-amine.

  • If the compound is cytotoxic (IC₅₀ < 1 µM) with good selectivity for cancer cells: The next steps would involve expanding the cancer cell line panel and initiating studies into the mechanism of cell death (e.g., apoptosis assays). [6]* If the compound is non-cytotoxic and shows potent GABA-A receptor modulation: Further studies would focus on determining subtype selectivity across different GABA-A receptor isoforms and assessing its effects in more complex in vitro neuronal models.

  • If the compound shows poor metabolic stability (t½ < 15 min): Medicinal chemistry efforts would be required to modify the structure to block the sites of metabolism before further biological testing is pursued.

  • If a hERG or Ames liability is identified: This is a significant red flag. While some liabilities can be engineered out of a molecule, it drastically reduces the compound's attractiveness for further development.

This structured approach ensures that by the end of the preliminary screen, the project team has a clear, data-driven rationale for either advancing the compound, deprioritizing it, or initiating specific medicinal chemistry efforts to improve its properties.

References

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Field, M., et al. (n.d.). Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach. PubMed. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 02001. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019). PubMed Central. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PubMed Central. [Link]

  • hERG Screening. (n.d.). Creative Biolabs. [Link]

  • Thallium-free hERG Potassium Channel Assay. (n.d.). ION Biosciences. [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). ACS Publications. [Link]

  • Metabolic Stability Assay. (n.d.). Creative Biolabs. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). ACS Central Science. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016, January 27). PubMed. [Link]

  • Ames Test. (n.d.). Charles River Laboratories. [Link]

  • The Ames Test. (n.d.). Columbia University. [Link]

  • The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023, December 13). RSC Advances. [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

  • Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach. (2025, November 11). ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. [https://www.researchgate.net/publication/381534958_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Cytotoxicity Assays. (n.d.). Enzo Life Sciences. [Link]

  • Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7. (2008, October 1). PubMed. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • Identification of Novel GABA A Receptor Positive Allosteric Modulators with Novel Scaffolds via Multistep Virtual Screening. (n.d.). MDPI. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Publishing. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007, January 1). PubMed. [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (2025, August 6). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ResearchGate. [https://www.researchgate.net/publication/350915907_Benzimidazoles_and_Imidazo12-a]pyridines_Biological_Activities_Method_of_Synthesis_and_Perspectives_on_Combination_of_Deuce_Pharmacophore]([Link])

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Methylimidazo[1,2-a]pyridin-7-amine, focusing on its solubility and chemical stability. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of these parameters is critical for researchers, scientists, and drug development professionals. This document outlines not only the theoretical importance of these characteristics but also provides detailed, field-proven methodologies for their empirical determination, ensuring a robust and reproducible data package for this promising heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including approved therapeutics.[1] The specific substitution pattern of 2-Methylimidazo[1,2-a]pyridin-7-amine suggests its potential utility in kinase inhibition or other targeted therapies where the fused heterocyclic system can form key interactions within a biological target. However, to advance any such candidate, a foundational understanding of its drug-like properties is paramount.

Part 1: Aqueous and Solvent Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of failure for drug candidates in preclinical and clinical development.[2] Therefore, a precise characterization of solubility across a range of physiologically relevant conditions is a foundational step in any drug discovery program. For the imidazo[1,2-a]pyridine class, solubility can be variable, with the parent scaffold exhibiting low solubility in water.[3] The amine and methyl substituents on the core of 2-Methylimidazo[1,2-a]pyridin-7-amine are expected to influence its solubility profile.

Experimental Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[4] This procedure measures the equilibrium concentration of a solute in a given solvent, which is achieved when the solution is saturated and in the presence of excess solid drug. The causality behind this choice of method is its reliability and its direct measurement of the true equilibrium state, which is essential for biopharmaceutical classification and formulation design.[2]

Methodology:

  • Material Preparation: Ensure the 2-Methylimidazo[1,2-a]pyridin-7-amine sample is a pure, solid, and preferably crystalline material. The particle size should be consistent to avoid kinetic effects on the dissolution rate.

  • Solvent Selection: Prepare a panel of relevant aqueous and organic solvents. A typical starting panel includes:

    • Purified Water (for intrinsic solubility)

    • pH 1.2 Buffer (simulated gastric fluid)

    • pH 6.8 Phosphate Buffer (simulated intestinal fluid)

    • Ethanol, Methanol, Acetonitrile (common organic solvents for formulation)

  • Equilibration:

    • Add an excess amount of 2-Methylimidazo[1,2-a]pyridin-7-amine to a known volume of each solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached and maintained.

    • Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a defined period (e.g., 24 to 72 hours). The extended agitation time is necessary to ensure the system reaches thermodynamic equilibrium.[5]

  • Sample Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Shake-Flask Solubility Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Weigh Excess API B Add to Solvent Vials (Water, Buffers, Organic) A->B C Agitate in Shaker Bath (24-72h at 25°C/37°C) B->C D Allow Solid to Settle C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F G Solubility Data (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Anticipated Solubility Profile

While specific experimental data for 2-Methylimidazo[1,2-a]pyridin-7-amine is not publicly available, a hypothetical solubility profile can be projected based on the properties of the imidazo[1,2-a]pyridine scaffold and its substituents. The presence of the basic amine group is expected to increase solubility in acidic media due to salt formation.

Table 1: Hypothetical Solubility Data for 2-Methylimidazo[1,2-a]pyridin-7-amine

Solvent/MediumTemperatureAnticipated Solubility (µg/mL)Classification
Purified Water25°C50 - 150Sparingly Soluble
0.1 N HCl (pH 1.2)37°C> 1000Soluble
Phosphate Buffer (pH 6.8)37°C100 - 250Sparingly Soluble
Ethanol25°C> 5000Freely Soluble
Acetonitrile25°C> 2000Soluble

Note: These values are illustrative and require experimental verification.

Part 2: Chemical Stability and Forced Degradation Analysis

The chemical stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is mandated by regulatory agencies to establish a re-test period for the drug substance and a shelf life for the drug product.[7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[8] These studies expose the API to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[9][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the analytical method's ability to separate degradants from the parent compound without destroying the molecule entirely.[11]

Methodology:

  • Development of a Stability-Indicating Method:

    • Develop a robust HPLC method (typically reversed-phase with gradient elution) capable of resolving the parent 2-Methylimidazo[1,2-a]pyridin-7-amine peak from potential impurities and degradants.

    • A photodiode array (PDA) detector is highly recommended to assess peak purity and to provide UV spectral information for all components.

  • Stress Conditions: Prepare solutions of the API (e.g., at 1 mg/mL) and subject them to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 12-24 hours.[11]

    • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 7 days.

    • Photostability: Expose the solid API and a solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the stressed solutions. Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Assess peak purity of the parent peak in all stressed samples to ensure no co-eluting degradants.

    • Identify and quantify any major degradation products (relative to the parent peak area). Mass spectrometry (LC-MS) can be coupled to the HPLC to aid in the structural elucidation of degradants.

Forced Degradation and Analysis Workflow Diagram

G cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-PDA/MS Method Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity HPLC->Purity Deg Quantify Degradation Purity->Deg Report Stability Profile Report Deg->Report

Caption: Workflow for Forced Degradation Studies.

Anticipated Stability Profile

The imidazo[1,2-a]pyridine ring system is generally stable but can be susceptible to certain degradation pathways. For instance, oxidation of the pyridine or imidazole ring can occur.[12] The presence of the electron-donating amine group may also influence the molecule's susceptibility to oxidative and photolytic degradation.

Table 2: Hypothetical Forced Degradation Results for 2-Methylimidazo[1,2-a]pyridin-7-amine

Stress ConditionObservation% DegradationMajor Degradants (Relative Retention Time)
0.1 N HCl (60°C, 48h)No significant degradation< 2%Not Applicable
0.1 N NaOH (60°C, 48h)Minor degradation observed~5%1 peak at RRT 0.85
3% H₂O₂ (RT, 24h)Significant degradation~15%2 peaks at RRT 0.7 and 1.2
Thermal (80°C, 7 days)Stable as a solid< 1%Not Applicable
Photostability (ICH Q1B)Moderate degradation in solution, stable as solid~10% (solution)1 peak at RRT 1.4

Note: These results are illustrative and require experimental verification.

Conclusion

A comprehensive understanding of the solubility and stability of 2-Methylimidazo[1,2-a]pyridin-7-amine is a non-negotiable prerequisite for its advancement as a drug candidate. The methodologies detailed in this guide, from the foundational shake-flask solubility assay to the rigorous ICH-guided forced degradation studies, provide a robust framework for generating the necessary data package. The anticipated profile suggests that while the compound may exhibit poor intrinsic aqueous solubility, this can be significantly improved in acidic conditions. Its stability profile is expected to be generally good, with potential liabilities under oxidative and photolytic stress that must be characterized. This information is critical for guiding formulation strategies, defining appropriate storage conditions, and ensuring the development of a safe, effective, and stable medicinal product.

References

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-Methylimidazo[1,2-a]pyridin-7-amine: A Molecule of Pharmacological Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 2-Methylimidazo[1,2-a]pyridin-7-amine, a key heterocyclic compound with significant potential in drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational chemistry techniques to elucidate the structural, electronic, and spectroscopic properties of this molecule. By integrating theoretical calculations with experimental insights, we aim to provide a robust framework for understanding its reactivity, stability, and potential as a drug candidate.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry, forming the core structure of a vast number of natural products and synthetic drugs.[4][5][6][7] Among these, the imidazo[1,2-a]pyridine moiety stands out due to its unique electronic properties and its ability to interact with various biological targets.[2][8] The fusion of an imidazole ring with a pyridine ring creates a planar, aromatic system with a distinct charge distribution, making it an attractive scaffold for the design of novel therapeutic agents. The diverse biological activities associated with this scaffold underscore the importance of detailed molecular-level investigations to guide the development of new and more effective drugs.[1][3]

This guide focuses specifically on 2-Methylimidazo[1,2-a]pyridin-7-amine, a derivative with functional groups that can significantly influence its pharmacokinetic and pharmacodynamic properties. The methyl group at position 2 and the amine group at position 7 can modulate the molecule's solubility, lipophilicity, and hydrogen bonding capabilities, all of which are critical for its interaction with biological macromolecules.

Theoretical and Computational Methodologies

Computational chemistry provides a powerful and cost-effective approach to investigate the properties of molecules at the atomic level. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure of organic molecules, offering a good balance between accuracy and computational cost.[9][10]

Geometry Optimization and Structural Analysis

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[9][11]

  • Basis Set: 6-311++G(d,p) provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[8]

  • Procedure: a. Construct the initial 3D structure of 2-Methylimidazo[1,2-a]pyridin-7-amine using a molecular builder. b. Perform a geometry optimization calculation using the specified functional and basis set. c. Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

  • Output Analysis: The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, for example from X-ray crystallography of similar compounds.[10][12][13]

Table 1: Predicted Structural Parameters of 2-Methylimidazo[1,2-a]pyridin-7-amine (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value (Å or °)
C2-N1 Bond Length1.38
C7-N8 Bond Length1.37
N1-C9-N4 Angle108.5
C5-C6-C7-N8 Dihedral Angle179.8

(Note: These are representative predicted values and should be calculated for a specific study.)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and stability of a molecule.[8][9] A smaller energy gap suggests higher reactivity.[9]

Experimental Protocol: FMO Analysis

  • Software: Gaussian 09 or similar.

  • Method: Use the optimized geometry from the previous step.

  • Procedure: a. Perform a single-point energy calculation using the same DFT functional and basis set. b. Extract the energies of the HOMO and LUMO from the output file. c. Calculate the energy gap: ΔE = ELUMO - EHOMO.

  • Visualization: The 3D distributions of the HOMO and LUMO can be visualized using software like GaussView to understand the regions of the molecule involved in electron donation and acceptance.

FMO_Diagram cluster_1 Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = ELUMO - EHOMO yaxis Energy (eV)

Caption: Frontier Molecular Orbital Energy Diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Experimental Protocol: MEP Analysis

  • Software: Gaussian 09 or similar.

  • Method: Use the optimized geometry.

  • Procedure: a. Perform a single-point energy calculation and request the generation of the electrostatic potential. b. Visualize the MEP surface using a program like GaussView.

  • Interpretation: Identify the red, blue, and green (neutral) regions of the molecule to understand its reactive sites. For 2-Methylimidazo[1,2-a]pyridin-7-amine, the nitrogen atoms of the imidazo[1,2-a]pyridine core and the amine group are expected to be regions of negative electrostatic potential.

Spectroscopic Properties: A Computational Approach

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman)

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular vibrations.[14][15]

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian 09.

  • Method: Use the optimized geometry.

  • Procedure: a. Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). b. The output will provide the vibrational frequencies and their corresponding IR and Raman intensities. c. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental values.

  • Analysis: Compare the calculated spectrum with the experimental IR or Raman spectrum to assign the major vibrational modes, such as C-H stretching, N-H stretching, and ring vibrations.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts.[8][16]

Experimental Protocol: NMR Chemical Shift Calculation

  • Software: Gaussian 09.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method is typically used.

  • Procedure: a. Perform an NMR calculation on the optimized geometry using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. b. The calculated chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS), which should also be calculated at the same level of theory.

  • Analysis: Compare the predicted chemical shifts with the experimental NMR spectrum to aid in the assignment of peaks to specific protons and carbons in the molecule.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.[17][18]

Experimental Protocol: UV-Vis Spectrum Calculation

  • Software: Gaussian 09.

  • Method: TD-DFT.

  • Procedure: a. Perform a TD-DFT calculation on the optimized geometry. b. The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (related to the intensity of the absorption).

  • Analysis: Compare the calculated absorption wavelengths and intensities with the experimental UV-Vis spectrum to understand the electronic transitions occurring in the molecule.

Application in Drug Development

The computational studies described above provide valuable insights that can accelerate the drug development process.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related molecules, researchers can develop a deeper understanding of how structural modifications affect biological activity.[2]

  • Molecular Docking: The optimized structure of 2-Methylimidazo[1,2-a]pyridin-7-amine can be used in molecular docking simulations to predict its binding affinity and mode of interaction with a specific protein target.[9][10][19] This can help to identify potential biological targets and to design more potent inhibitors.

  • ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are crucial for its development as a drug.[9][20]

Drug_Development_Workflow cluster_Computational Computational Studies cluster_Application Drug Development Application cluster_Outcome Outcome Molecule 2-Methylimidazo[1,2-a]pyridin-7-amine DFT DFT Calculations (Geometry, FMO, MEP) Molecule->DFT Spectra Spectroscopic Prediction (IR, NMR, UV-Vis) DFT->Spectra SAR Structure-Activity Relationship (SAR) DFT->SAR Docking Molecular Docking DFT->Docking Lead_Opt Lead Optimization SAR->Lead_Opt Docking->SAR Docking->Lead_Opt ADMET ADMET Prediction ADMET->Lead_Opt New_Drug Novel Drug Candidate Lead_Opt->New_Drug

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Methylimidazo[1,2-a]pyridin-7-amine as a Potential PI3K Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[2][3] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel PI3K inhibitors.[4][5] This document provides a comprehensive guide for the investigation of novel imidazo[1,2-a]pyridine derivatives, specifically using 2-Methylimidazo[1,2-a]pyridin-7-amine as a representative compound, for their potential as PI3K inhibitors in an oncological context. These protocols are designed to be self-validating, providing researchers with a robust framework for in vitro and in vivo evaluation, from initial potency assessment to mechanistic elucidation.

Introduction: The PI3K Pathway and the Promise of Imidazo[1,2-a]pyridines

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis and therapeutic resistance.[6][7] This activation can occur through various mechanisms, including mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss of the tumor suppressor PTEN.[8][9] Consequently, the development of small molecule inhibitors targeting key nodes in this pathway is a major focus of cancer drug discovery.[10]

The imidazo[1,2-a]pyridine core structure has been identified as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities.[11][12] Recent studies have highlighted the potential of this class of compounds to inhibit PI3K activity, making them attractive candidates for further investigation.[13][14] This guide will provide detailed methodologies to systematically evaluate the potential of 2-Methylimidazo[1,2-a]pyridin-7-amine and similar analogs as PI3K inhibitors.

Compound Handling and Physicochemical Properties

Prior to commencing any experimental work, it is crucial to understand the properties and safe handling procedures for the compound of interest.

2.1. Physicochemical Data

PropertyValueSource
IUPAC Name 2-methylimidazo[1,2-a]pyridin-7-aminePubChem
Molecular Formula C₈H₉N₃PubChem
Molecular Weight 147.18 g/mol PubChem
CAS Number 1375110-97-6ChemicalBook[15]

2.2. Storage and Handling

Proper storage and handling are paramount to maintain the integrity of the compound and ensure personnel safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] For long-term storage, it is advisable to store under an inert atmosphere.[17]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17]

  • Solubility: The solubility of the compound should be empirically determined in relevant solvents, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions.

2.3. Safety Precautions

In Vitro Evaluation: From Cellular Effects to Target Engagement

A tiered approach to in vitro testing is recommended to efficiently assess the potential of 2-Methylimidazo[1,2-a]pyridin-7-amine as a PI3K inhibitor.

3.1. Cell Viability Assays: Determining Antiproliferative Activity

The initial step is to determine the effect of the compound on the viability of cancer cell lines. It is crucial to select cell lines with a known PI3K pathway activation status (e.g., PIK3CA-mutant, PTEN-null).

Protocol 1: Cell Viability (MTT/CellTiter-Glo®) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D for PIK3CA-mutant breast cancer)[13]

  • Complete culture medium

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine in culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.1%).[1] Add the diluted compound to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[19]

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

3.2. Target Engagement: Western Blot Analysis of the PI3K Pathway

To confirm that the observed antiproliferative effects are due to the inhibition of the PI3K pathway, it is essential to assess the phosphorylation status of key downstream effectors, such as AKT.[20]

Protocol 2: Western Blotting for p-AKT

This protocol details the detection of changes in AKT phosphorylation at Ser473 and/or Thr308 upon treatment with the test compound.[21]

Materials:

  • Cancer cell lines

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies (p-AKT Ser473, total AKT, β-actin)[22][23]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at concentrations around the IC50 value for a short duration (e.g., 2-24 hours). Lyse the cells in ice-cold RIPA buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.[20]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control (β-actin).

PI3K_Pathway_Inhibition

3.3. Direct Target Inhibition: In Vitro Kinase Assays

To definitively establish that 2-Methylimidazo[1,2-a]pyridin-7-amine directly inhibits PI3K, an in vitro kinase assay is necessary.[24] This can be performed using purified recombinant PI3K isoforms.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a high-throughput method to determine the IC50 of the compound against specific PI3K isoforms.[25]

Materials:

  • Recombinant PI3K isoforms (e.g., p110α/p85α)

  • PIP2 substrate

  • ATP

  • HTRF detection reagents

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine.

  • Assay Plate Setup: Add the diluted compound, recombinant PI3K enzyme, and PIP2 substrate to the wells of a 384-well plate.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for each PI3K isoform.

Experimental_Workflow

In Vivo Evaluation: Assessing Therapeutic Potential

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and tolerability.[7]

4.1. Xenograft Models

Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are the gold standard for evaluating the in vivo antitumor activity of PI3K inhibitors.[7]

Protocol 4: Murine Xenograft Efficacy Study

Materials:

  • Immunodeficient mice (e.g., nude or NSG)

  • Cancer cell line with activated PI3K signaling

  • 2-Methylimidazo[1,2-a]pyridin-7-amine formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and monitor the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

4.2. Pharmacodynamic Studies

To confirm that the in vivo antitumor activity is due to PI3K inhibition, pharmacodynamic (PD) studies should be conducted. This involves collecting tumor samples at various time points after compound administration and performing western blot analysis for p-AKT, as described in Protocol 2.

Data Interpretation and Troubleshooting

5.1. Interpreting Results

A successful PI3K inhibitor candidate will exhibit the following characteristics:

  • Potent antiproliferative activity in cancer cell lines with an activated PI3K pathway.

  • Dose-dependent reduction in p-AKT levels in vitro and in vivo.

  • Direct inhibition of PI3K isoforms in biochemical assays.

  • Significant tumor growth inhibition in xenograft models at well-tolerated doses.

5.2. Troubleshooting Common Issues

  • Low Potency: The compound may have poor cell permeability or be subject to efflux pumps.

  • Lack of Correlation between in vitro and in vivo Activity: Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism) can limit in vivo efficacy.

  • Toxicity: Off-target effects or exaggerated on-target inhibition can lead to toxicity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 2-Methylimidazo[1,2-a]pyridin-7-amine and other novel imidazo[1,2-a]pyridine derivatives as potential PI3K inhibitors for cancer therapy. A systematic and rigorous approach, from initial in vitro screening to in vivo efficacy studies, is essential for the successful identification and development of new targeted therapies.

References

Application Notes and Protocols for the Evaluation of 2-Methylimidazo[1,2-a]pyridin-7-amine in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many first- and second-line drugs ineffective, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1][3] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a promising and versatile core for the development of potent anti-tubercular agents, with several derivatives demonstrating significant activity against both drug-sensitive and resistant strains of Mtb.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Methylimidazo[1,2-a]pyridin-7-amine , a specific analog within the broader IP class, in tuberculosis research. While extensive research has been conducted on various substituted imidazo[1,2-a]pyridines, this particular 7-amino substituted compound represents a frontier for investigation. These notes are designed to provide a robust framework for its evaluation, drawing upon the established knowledge of closely related analogs.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in TB Drug Discovery

The imidazo[1,2-a]pyridine core is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with multiple biological targets.[1][3] In the context of tuberculosis, various derivatives of this scaffold have been identified through high-throughput screening and subsequent lead optimization, exhibiting potent bactericidal or bacteriostatic activity.[1][4]

Mechanism of Action: Targeting the Electron Transport Chain

A primary and well-validated target of the imidazo[1,2-a]pyridine class is the ubiquinol-cytochrome c reductase (QcrB) , a key component of the Mtb electron transport chain.[4][5] By inhibiting QcrB, these compounds disrupt the bacterium's ability to generate ATP, leading to a depletion of cellular energy and ultimately cell death.[6] This mechanism is distinct from that of many existing anti-TB drugs, making IPs attractive candidates for combating drug-resistant infections.

Another identified target for some imidazo[1,2-a]pyridine derivatives is pantothenate synthetase (PS) , an essential enzyme in the biosynthesis of coenzyme A.[1][7] Inhibition of this pathway disrupts bacterial metabolism and growth. The diverse mechanisms of action within this single scaffold highlight its potential for developing a multifaceted attack on Mtb.

cluster_Mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain QcrB QcrB Subunit ATP_Synthase ATP Synthase QcrB->ATP_Synthase Electron Flow ATP ATP Production ATP_Synthase->ATP Metabolism Bacterial Metabolism & Growth ATP->Metabolism PS Pantothenate Synthetase CoA Coenzyme A Biosynthesis PS->CoA CoA->Metabolism IP Imidazo[1,2-a]pyridines (e.g., 2-Methylimidazo[1,2-a]pyridin-7-amine) IP->QcrB Inhibition IP->PS Inhibition

Mechanism of Action of Imidazo[1,2-a]pyridines in M. tuberculosis.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on the imidazo[1,2-a]pyridine scaffold have provided valuable insights for the design of potent analogs. For the closely related 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, the following observations have been made:

  • Substitution at the 2- and 7-positions: The presence of small alkyl groups, such as methyl, at these positions is generally well-tolerated and can contribute to potent activity.[8][9]

  • The 3-carboxamide moiety: This group is crucial for the anti-tubercular activity of many potent analogs, with modifications to the amide substituent significantly impacting efficacy.[8][10]

  • Lipophilicity: A balance of lipophilicity is key for both potent activity and favorable pharmacokinetic properties. Highly lipophilic analogs can have excellent potency but may suffer from poor solubility and metabolic instability.[1][10]

The introduction of a 7-amino group in 2-Methylimidazo[1,2-a]pyridin-7-amine is an intriguing modification. The amino group can potentially modulate the compound's polarity, solubility, and ability to form hydrogen bonds with the target enzyme, which may influence its biological activity and pharmacokinetic profile.

Experimental Protocols for the Evaluation of 2-Methylimidazo[1,2-a]pyridin-7-amine

The following protocols provide a standardized framework for assessing the anti-tubercular activity and cytotoxicity of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and cost-effective colorimetric assay to determine the MIC of compounds against Mtb.[9][10] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • 2-Methylimidazo[1,2-a]pyridin-7-amine (test compound).

  • Rifampicin or Isoniazid (positive control).

  • DMSO (vehicle control).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in supplemented 7H9 broth to obtain the final inoculum.

  • Compound Preparation and Plating:

    • Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridin-7-amine in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in supplemented 7H9 broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Include wells for a positive control (Rifampicin or Isoniazid), a vehicle control (DMSO at the highest concentration used for the test compound), and a media-only control (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared Mtb inoculum to all wells except the media-only control.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours at 37°C.

    • Visually assess the color change: blue indicates inhibition of bacterial growth, while pink indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

A Prepare Mtb Inoculum (Mid-log phase culture) D Inoculate wells with Mtb suspension A->D B Prepare Serial Dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine in 96-well plate B->D C Add Controls: - Positive (Rifampicin) - Vehicle (DMSO) - Media only C->D E Incubate plate at 37°C for 5-7 days D->E F Add Alamar Blue reagent to all wells E->F G Incubate for 24 hours F->G H Read Results: - Blue = Inhibition - Pink = Growth G->H I Determine MIC H->I

Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

It is crucial to assess the cytotoxicity of any potential drug candidate against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8]

Materials:

  • Human cell line (e.g., HepG2 human hepatoma cells, A549 human lung carcinoma cells, or RAW 264.7 murine macrophages).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

  • 2-Methylimidazo[1,2-a]pyridin-7-amine (test compound).

  • Doxorubicin (positive control for cytotoxicity).

  • DMSO (vehicle control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include wells for a positive control (Doxorubicin), a vehicle control (DMSO), and untreated cells (media only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

A Seed Mammalian Cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine B->C E Incubate for 48-72 hours C->E D Include Controls: - Positive (Doxorubicin) - Vehicle (DMSO) - Untreated D->C F Add MTT reagent and incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability and Determine CC50 H->I

Workflow for the MTT Cytotoxicity Assay.

Data Presentation and Interpretation

The data generated from these assays should be meticulously recorded and presented in a clear and structured format to facilitate analysis and comparison.

Table 1: Anti-Tubercular Activity and Cytotoxicity Profile of Imidazo[1,2-a]Pyridine Analogs
CompoundMIC against Mtb H37Rv (µM)CC50 against Mammalian Cells (µM)Selectivity Index (SI = CC50/MIC)
2-Methylimidazo[1,2-a]pyridin-7-amine To be determinedTo be determinedTo be determined
Analog A (e.g., 2,7-dimethyl...)~0.4 - 1.9[1]>128 (VERO cells)[1]>67 - 320
Analog B (e.g., a 3-carboxamide)≤0.006[1]VariesVaries
Rifampicin (Control)~0.1>100>1000

A high Selectivity Index (SI) is desirable for a promising drug candidate, as it indicates that the compound is significantly more toxic to the pathogen than to host cells.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising area of research for the development of new anti-tubercular drugs. 2-Methylimidazo[1,2-a]pyridin-7-amine is a novel analog with the potential for potent activity, and the protocols outlined in this document provide a robust starting point for its comprehensive evaluation.

Further studies should focus on:

  • Elucidating the precise mechanism of action of 2-Methylimidazo[1,2-a]pyridin-7-amine.

  • Assessing its activity against a broader panel of drug-resistant clinical isolates of Mtb.

  • Evaluating its efficacy in in vivo models of tuberculosis infection.

  • Conducting pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

Through a systematic and rigorous evaluation, the potential of 2-Methylimidazo[1,2-a]pyridin-7-amine as a future anti-tubercular agent can be fully realized, contributing to the global effort to combat this devastating disease.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-593. [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J. W., Armstrong, D., Miller, P. A., Oliver, A. G., ... & Miller, M. J. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi-and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]

  • Jadhav, B. S., Kenny, R. S., Nivid, Y. M., Mandewale, M. C., & Yamgar, R. S. (2016). Synthesis and Evaluation of Antituberculosis Activity of Substituted 2, 7-Dimethylimidazo [1, 2-a] Pyridine-3-Carboxamide Derivatives. Open Journal of Medicinal Chemistry, 6(4), 59-69. [Link]

  • Samala, G., & Sriram, D. (2014). Identification and development of 2-methylimidazo [1, 2-a] pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & medicinal chemistry, 22(14), 3865-3873. [Link]

  • Ollinger, J., Bailey, M. A., Moraski, G. C., Casey, A., Florio, S., Alling, T., ... & Parish, T. (2013). Imidazopyridine compounds inhibit mycobacterial growth by depleting ATP levels. Antimicrobial agents and chemotherapy, 57(11), 5370-5376. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., & Besra, G. S. (2012). Identification of novel imidazo [1, 2-a] pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • Patil, V., & Tilekar, K. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo [1, 2-a] pyridine analogues. RSC advances, 12(43), 27885-27901. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo [1, 2-a] pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 569-593. [Link]

  • Seelam, N., Lee, H., Cho, S., & Franzblau, S. G. (2015). Bactericidal activity of an imidazo [1, 2-a] pyridine using a mouse M. tuberculosis infection model. PloS one, 9(1), e87483. [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J., Armstrong, D., Miller, P. A., Oliver, A. G., ... & Miller, M. J. (2013). Advancement of imidazo [1, 2-a] pyridines with improved pharmacokinetics and nM activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(10), 979-983. [Link]

  • Singh, R., Manjunatha, U., Boshoff, H. I., Ha, Y. H., Niyomrattanakit, P., Ledwidge, R., ... & Barry III, C. E. (2012). Synthesis and structure activity relationship of imidazo [1, 2-a] pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & medicinal chemistry letters, 23(17), 4996-5001. [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J. W., Armstrong, D., Miller, P. A., Oliver, A. G., ... & Miller, M. J. (2011). Advent of imidazo [1, 2-a] pyridine-3-carboxamides with potent multi-and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., & Besra, G. S. (2012). Identification of novel imidazo [1, 2-a] pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., & Besra, G. S. (2012). Identification of novel imidazo [1, 2-a] pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]

  • Al-dujaili, L. J., Hatem, E., & Al-Karagoly, H. (2023). Synthesis of new imine-/ amine-bearing imidazo [1, 2-a] pyrimidine derivatives and screening of their cytotoxic activity. Chemical Methodologies, 7(10), 794-803. [Link]

  • Czarnocki, Z., & Drabowicz, J. (2019). The structures of some imidazo [1, 2-a] pyridine derivatives. Molecules, 24(18), 3249. [Link]

  • Hosseinzadeh, L., Ramezani, M., & Emami, S. (2022). A novel imidazo [1, 2-a] pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(2), 295-310. [Link]

  • Al-Masoudi, N. A., & Al-Saaidi, M. A. (2023). Novel Imidazo [1, 2-α] Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(12), 990-1002. [Link]

Sources

Application Notes & Protocols for SAR Studies: Derivatization of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold"[1]. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas. Its unique electronic and structural features allow it to interact with diverse biological targets, making it a fertile ground for drug discovery. Commercially successful drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this heterocyclic system, underscoring its therapeutic relevance[2][3]. The 2-Methylimidazo[1,2-a]pyridin-7-amine is a particularly attractive starting material for generating compound libraries for structure-activity relationship (SAR) studies. The 7-amino group provides a convenient handle for introducing a variety of substituents, allowing for a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for the derivatization of 2-Methylimidazo[1,2-a]pyridin-7-amine, focusing on modifications of the 7-amino group through acylation, sulfonylation, and reductive amination. We will delve into the rationale behind these synthetic strategies, provide detailed experimental protocols, and discuss the expected impact of these modifications on biological activity, particularly in the context of kinase inhibition.

Strategic Derivatization for SAR Exploration

The primary goal of derivatizing 2-Methylimidazo[1,2-a]pyridin-7-amine is to systematically probe the structure-activity relationships of the resulting analogs. The 7-position of the imidazo[1,2-a]pyridine ring often projects into solvent-exposed regions of protein binding pockets, making it an ideal location for introducing substituents that can modulate properties such as:

  • Potency: By forming additional hydrogen bonds, hydrophobic interactions, or ionic interactions with the target protein.

  • Selectivity: By introducing functionalities that are better accommodated by the target protein over off-target proteins.

  • Physicochemical Properties: Such as solubility, lipophilicity (logP), and metabolic stability, which are critical for drug-likeness.

The derivatization strategies outlined below—acylation, sulfonylation, and reductive amination—are chosen for their reliability, versatility, and the diverse range of chemical functionalities they can introduce.

SAR_Strategy cluster_derivatization Derivatization Strategies cluster_outcomes SAR Exploration Start 2-Methylimidazo[1,2-a]pyridin-7-amine Acylation Acylation (Amide Formation) Start->Acylation R-COCl or (RCO)2O Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation R-SO2Cl ReductiveAmination Reductive Amination (Secondary/Tertiary Amine Formation) Start->ReductiveAmination R1R2C=O, [H] Potency Modulate Potency Acylation->Potency Selectivity Tune Selectivity Acylation->Selectivity ADME Optimize ADME Properties Acylation->ADME Sulfonylation->Potency Sulfonylation->Selectivity Sulfonylation->ADME ReductiveAmination->Potency ReductiveAmination->Selectivity ReductiveAmination->ADME

Caption: Derivatization strategies for SAR studies of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and reagents used. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Acylation of 2-Methylimidazo[1,2-a]pyridin-7-amine

Rationale: Acylation of the 7-amino group to form amides is a robust and versatile reaction. The resulting amide bond is generally stable and can act as both a hydrogen bond donor and acceptor. A wide variety of acylating agents (acid chlorides and anhydrides) are commercially available, allowing for the introduction of diverse aliphatic and aromatic moieties.

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • Acyl chloride or acid anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Methylimidazo[1,2-a]pyridin-7-amine (1.0 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired 7-acylamino-2-methylimidazo[1,2-a]pyridine derivative.

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Sulfonylation of 2-Methylimidazo[1,2-a]pyridin-7-amine

Rationale: Sulfonylation provides sulfonamides, which are excellent hydrogen bond acceptors and are known to improve the physicochemical properties of drug candidates. The sulfonamide moiety is also metabolically stable. A wide array of sulfonyl chlorides are available, enabling the introduction of various aryl and alkyl substituents.

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • Sulfonyl chloride (1.2 equivalents)

  • Anhydrous pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, if needed)

  • 1 M aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-Methylimidazo[1,2-a]pyridin-7-amine (1.0 equivalent) in anhydrous pyridine at 0 °C.

  • Add the sulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M aqueous hydrochloric acid (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure 7-sulfonamido-2-methylimidazo[1,2-a]pyridine derivative.

Protocol 3: General Procedure for Reductive Amination of 2-Methylimidazo[1,2-a]pyridin-7-amine

Rationale: Reductive amination is a powerful method for forming secondary and tertiary amines. This reaction allows for the introduction of a wide range of alkyl and aryl groups, providing greater conformational flexibility compared to the rigid amide or sulfonamide linkers. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation, tolerating a wide variety of functional groups[4][5][6][7][8].

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 2-Methylimidazo[1,2-a]pyridin-7-amine (1.0 equivalent) and the corresponding aldehyde or ketone (1.2 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to obtain the desired 7-alkylamino-2-methylimidazo[1,2-a]pyridine derivative.

Experimental_Workflow Start Start: 2-Methylimidazo[1,2-a]pyridin-7-amine Reaction Reaction: Acylation, Sulfonylation, or Reductive Amination Start->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End Pure Derivative Characterization->End

Caption: A typical experimental workflow for the derivatization of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Structure-Activity Relationship (SAR) Analysis: A Case Study in Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases[9]. The following table presents hypothetical but representative SAR data for a series of 7-substituted 2-methylimidazo[1,2-a]pyridine analogs targeting a generic protein kinase. This data illustrates how systematic modifications at the 7-position can impact inhibitory potency.

Compound IDR Group at 7-PositionLinkerKinase IC₅₀ (nM)
1 H->10,000
2a PhenylAmide850
2b 4-FluorophenylAmide420
2c 4-MethoxyphenylAmide680
3a PhenylSulfonamide350
3b 4-ChlorophenylSulfonamide150
4a BenzylAmine1200
4b CyclohexylmethylAmine950

Interpretation of SAR Data:

  • The Unsubstituted Core (1): The parent compound, 2-methylimidazo[1,2-a]pyridin-7-amine, is devoid of significant activity, highlighting the necessity of substitution at the 7-position for kinase inhibition.

  • Amide Series (2a-c): Introduction of an amide linkage with an aromatic ring leads to a substantial increase in potency. The addition of a fluorine atom at the para-position of the phenyl ring (2b) further enhances activity, possibly due to favorable electronic interactions or improved binding site occupancy. The electron-donating methoxy group (2c) is slightly less favorable than the fluoro-substituted analog.

  • Sulfonamide Series (3a-b): Replacing the amide linker with a sulfonamide (3a) results in improved potency compared to the corresponding amide (2a). This suggests that the sulfonamide moiety may form more favorable interactions within the kinase active site. The electron-withdrawing chloro group on the phenyl ring (3b) provides the most potent compound in this series, indicating that this region of the binding pocket may be sensitive to electronic and steric factors.

  • Amine Series (4a-b): The more flexible secondary amine derivatives show weaker activity compared to the more rigid amide and sulfonamide analogs. This suggests that a more constrained conformation of the 7-substituent may be beneficial for optimal binding.

Biological Evaluation: In Vitro Kinase Assay Protocol

To assess the inhibitory activity of the newly synthesized derivatives, a robust and quantitative in vitro kinase assay is essential. The following is a general protocol for a fluorescence-based kinase assay, which is readily adaptable for high-throughput screening.

Principle: This assay measures the phosphorylation of a specific substrate by a target kinase. The amount of phosphorylated product is quantified using a detection system that generates a fluorescent signal proportional to the extent of phosphorylation. Inhibition of the kinase by a test compound results in a decrease in the fluorescent signal.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate (e.g., biotinylated)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., phospho-specific antibody conjugated to a fluorophore)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: To the wells of a 384-well plate, add the assay buffer, the test compound dilutions, and the recombinant kinase. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 60-120 minutes.

  • Detection: Stop the kinase reaction and add the detection reagent. Incubate as required for the detection signal to develop.

  • Data Acquisition: Read the fluorescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

SAR_Cycle Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Testing Biological Testing (In Vitro Kinase Assay) Purification->Testing SAR SAR Analysis Testing->SAR SAR->Design Iterative Optimization

Caption: The iterative cycle of SAR-driven drug discovery.

Conclusion

The 2-Methylimidazo[1,2-a]pyridin-7-amine scaffold is a versatile starting point for the generation of compound libraries for SAR studies. The derivatization of the 7-amino group via acylation, sulfonylation, and reductive amination provides a powerful toolkit for medicinal chemists to systematically explore the chemical space and optimize the biological activity of this privileged core. The protocols and strategies outlined in this application note offer a comprehensive framework for the design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine-based drug candidates.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • 2-methylimidazo[1,2-a]pyridin-7-amine. PubChem. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Science Madness. [Link]

  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Semantic Scholar. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Institutes of Health. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and Their S N Ar Cyclizations. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

Sources

Application Note & Protocols: High-Throughput Screening for Inhibitors of Protein Kinases Using 2-Methylimidazo[1,2-a]pyridin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Screening Imidazopyridine Analogs

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] Analogs of this core, including the 2-Methylimidazo[1,2-a]pyridin-7-amine series, have garnered significant interest as potential anticancer agents, frequently functioning through the inhibition of critical cell signaling enzymes like protein kinases.[1][4][5][6][7] Protein kinases, which catalyze the phosphorylation of substrate proteins, are central regulators of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[8][9] Consequently, kinases are a major class of targets for drug discovery.[10]

The development of novel, potent, and selective kinase inhibitors is a key objective in modern drug discovery. High-Throughput Screening (HTS) is an indispensable methodology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify initial "hit" compounds.[11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery of kinase inhibitors from a library of 2-Methylimidazo[1,2-a]pyridin-7-amine analogs.

We will detail a two-stage screening cascade:

  • Primary Biochemical Assay: A highly sensitive, universal biochemical assay to identify all potential inhibitors of a target kinase.

  • Secondary Cell-Based Assay: A physiologically relevant assay to confirm the activity of primary hits in a cellular context and eliminate artifacts.

This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and trustworthiness.

Primary Screen: ADP-Glo™ Luminescent Kinase Assay

Principle of the Assay

To achieve a universal and robust primary screen, we will employ the ADP-Glo™ Kinase Assay.[12][13] This technology is ideal for HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference often seen with fluorescence-based methods.[14][15]

The assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[16] It is a two-step, homogeneous "glow-type" luminescent assay.[12][13]

  • Kinase Reaction & ATP Depletion: The target kinase phosphorylates its substrate using ATP, generating ADP. Upon completion, the ADP-Glo™ Reagent is added to terminate the reaction and, critically, eliminate any remaining, unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This formulation contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable luminescent signal directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[12][15][16]

An inhibitor from the 2-Methylimidazo[1,2-a]pyridin-7-amine analog library will reduce the kinase's ability to produce ADP, resulting in a lower luminescent signal.

Primary Assay Workflow Diagram

G start Start dispense_cmpd Dispense Compounds & Controls (25 nL) start->dispense_cmpd dispense_enzyme Add Kinase/Substrate Mix (2.5 µL) dispense_cmpd->dispense_enzyme 384-well plate incubate_kinase Incubate (e.g., 60 min, RT) (Kinase Reaction) dispense_enzyme->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (2.5 µL) (Stop Reaction & Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate (40 min, RT) add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent (5 µL) (Convert ADP -> Light) incubate_adpglo->add_kdr incubate_kdr Incubate (30-60 min, RT) add_kdr->incubate_kdr read_lum Read Luminescence (RLU) incubate_kdr->read_lum end_node Data Analysis read_lum->end_node

Caption: Workflow for the primary ADP-Glo™ biochemical kinase assay.

Detailed Protocol: Primary HTS

Materials:

  • Target Kinase and corresponding Substrate

  • ATP (Sigma-Aldrich)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Test Compounds: 2-Methylimidazo[1,2-a]pyridin-7-amine analogs at 10 mM in DMSO

  • Controls: Staurosporine (positive control inhibitor) at 10 mM in DMSO; DMSO (negative control)

  • White, low-volume, 384-well assay plates (e.g., Corning #3572)

  • Luminometer plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler (e.g., ECHO), dispense 25 nL of test compounds, positive controls, or negative controls into the assay plate wells. This results in a 10 µM final compound concentration in a 10 µL final volume.

  • Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in Assay Buffer. The optimal concentrations of kinase, substrate, and ATP must be predetermined during assay development to be at or near the Km for ATP and substrate, ensuring competitive inhibitors can be detected.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X enzyme/substrate mix to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. Rationale: This duration should be within the linear phase of the reaction, typically corresponding to 10-30% ATP conversion for the uninhibited reaction.

  • Stop Reaction & ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to all wells. Seal the plate and incubate for 40 minutes at room temperature.

  • Signal Development: Add 5 µL of Kinase Detection Reagent to all wells. Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature. Rationale: This allows the ADP-to-ATP conversion and subsequent luciferase reaction to stabilize, producing a robust signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis & Quality Control

The primary metric for assay quality is the Z'-factor.[17][18] It assesses the separation between the positive (inhibited) and negative (uninhibited) controls.[19][20]

Z'-Factor Calculation: Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )

Where:

  • SDpos = Standard deviation of the positive control (e.g., Staurosporine)

  • SDneg = Standard deviation of the negative control (DMSO)

  • Meanpos = Mean signal of the positive control

  • Meanneg = Mean signal of the negative control

Table 1: Example Assay Validation Data (Z'-Factor)

Control Type N Mean RLU Std. Dev. Z'-Factor Assay Quality
Negative (DMSO) 16 850,000 42,500 \multirow{2}{}{0.81 } \multirow{2}{}{Excellent[18][21]}

| Positive (Staurosporine) | 16 | 50,000 | 15,000 | | |

An assay with a Z'-factor > 0.5 is considered excellent for HTS.[17][22]

Secondary Screen: HTRF® Cell-Based Phospho-Protein Assay

Principle of the Assay

Hits from the primary screen must be validated in a cellular environment. A cell-based assay confirms that the compound can penetrate the cell membrane, engage the target kinase, and inhibit its function in a physiological context. Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for this purpose.[8][23]

This assay measures the phosphorylation of a specific downstream substrate of the target kinase within a cell lysate.

  • Cell Treatment: A relevant cell line is treated with the hit compounds.

  • Cell Lysis: Cells are lysed to release intracellular proteins.

  • Detection: Two specific antibodies are added to the lysate:

    • An antibody recognizing the total (phosphorylated and unphosphorylated) substrate protein, labeled with a fluorescent donor (e.g., Europium cryptate).

    • An antibody recognizing only the phosphorylated form of the substrate, labeled with a fluorescent acceptor (e.g., XL665).

When the substrate is phosphorylated, both antibodies bind, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The HTRF signal is directly proportional to the amount of phosphorylated substrate.[9][24]

Secondary Assay Workflow Diagram

G start Start seed_cells Seed Cells in 384-well Plate start->seed_cells incubate_cells Incubate (24h) seed_cells->incubate_cells treat_cmpd Treat with Compounds (Dose Response) incubate_cells->treat_cmpd incubate_treat Incubate (e.g., 2h, 37°C) treat_cmpd->incubate_treat lyse_cells Lyse Cells in Plate incubate_treat->lyse_cells add_ab Add HTRF Antibody Mix (Anti-Total & Anti-Phospho) lyse_cells->add_ab incubate_ab Incubate (4h to O/N, RT) add_ab->incubate_ab read_htrf Read HTRF Signal (665nm / 620nm) incubate_ab->read_htrf end_node IC50 Calculation read_htrf->end_node

Caption: Workflow for the secondary HTRF® cell-based phospho-protein assay.

Detailed Protocol: Secondary HTS

Materials:

  • Cell Line expressing the target kinase and substrate

  • Cell Culture Media and Reagents

  • Hit Compounds from primary screen

  • HTRF Phospho-protein Assay Kit (e.g., Cisbio/Revvity), including lysis buffer and specific antibodies[25]

  • White, 384-well cell culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Remove media from cells and add media containing the compounds. Include DMSO as a negative control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: Remove the media and add the HTRF lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection: Add the premixed HTRF antibody solution to each well.[25]

  • Incubation: Seal the plate and incubate for 4 hours to overnight at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis & Hit Confirmation

The HTRF ratio (665nm / 620nm * 10,000) is calculated to normalize for minor well-to-well variations. The data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each confirmed hit compound.

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound Conc. (µM) % Inhibition
100 98.5
30 95.2
10 88.1
3 75.4
1 52.3
0.3 28.9
0.1 10.7

| Cellular IC₅₀ | 0.95 µM |

A compound demonstrating a clear dose-dependent inhibition of substrate phosphorylation in the cellular assay is considered a confirmed, active hit, worthy of further investigation in lead optimization studies.

References

  • Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. Retrieved from [Link]

  • Heer, J. P., et al. (2017). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 27(15), 3426-3429. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Mori, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-788. Retrieved from [Link]

  • Scott, J. D., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13819-13840. Retrieved from [Link]

  • Oh, K. S., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-923. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Klink, T. A., et al. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 8(2), 213-221. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(3), 679. Retrieved from [Link]

  • Baur, S., et al. (2004). High‐Throughput Screening for Kinase Inhibitors. ChemBioChem, 5(1), 84-88. Retrieved from [Link]

  • Valler, M. J., & Green, D. (2000). High-throughput screening for kinase inhibitors. Drug Discovery Today, 5(7), 276-283. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Harbert, C., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20-26. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Cisbio US Inc. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics and Translational Medicine, 1, 20-26. Retrieved from [Link]

  • Cisbio. (2018, March 29). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-610. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Identification and development of 2-methylimidazo [1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridin-7-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methylimidazo[1,2-a]pyridin-7-amine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of fluorescent compounds due to its rigid, planar structure and high quantum efficiency.[1] These molecules have found applications ranging from bioimaging to materials science.[2][3] The photophysical properties of the imidazo[1,2-a]pyridine core are highly tunable through substitution. Notably, the introduction of electron-donating groups, such as amino and methyl groups, has been shown to enhance fluorescence intensity and can induce sensitivity to the local environment.[4]

This document focuses on 2-Methylimidazo[1,2-a]pyridin-7-amine , a derivative poised for significant potential as a fluorescent probe. The presence of a 7-amino group, a strong electron-donating substituent, is hypothesized to induce a significant intramolecular charge transfer (ICT) upon photoexcitation, potentially leading to a large Stokes shift and sensitivity to solvent polarity and pH. The 2-methyl group is anticipated to contribute to a higher fluorescence quantum yield.[4]

While the specific photophysical properties of 2-Methylimidazo[1,2-a]pyridin-7-amine have not been extensively reported in peer-reviewed literature, this guide provides a comprehensive framework for its characterization and application as a fluorescent probe. We will outline protocols for its initial spectroscopic characterization, evaluation of its sensing capabilities, and its use in cellular imaging, based on the established principles of fluorescence spectroscopy and the known behavior of analogous compounds.

Part 1: Fundamental Photophysical Characterization

The first step in utilizing any new compound as a fluorescent probe is to thoroughly characterize its fundamental photophysical properties.

Protocol 1.1: Determination of Absorption and Emission Spectra

This protocol outlines the procedure to determine the optimal excitation and emission wavelengths of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-7-amine (CAS 1375110-97-6)[5]

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, toluene, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 2-Methylimidazo[1,2-a]pyridin-7-amine in spectroscopic grade DMSO.

  • Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in the desired solvent (e.g., ethanol).

  • Absorption Spectrum:

    • Use the working solution to record the absorption spectrum from 250 nm to 500 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λabs,max).

  • Emission Spectrum:

    • Using a fluorometer, excite the working solution at its λabs,max.

    • Record the emission spectrum from the excitation wavelength +10 nm to 700 nm.

    • Identify the wavelength of maximum emission (λem,max).

  • Excitation Spectrum:

    • Set the emission wavelength of the fluorometer to the determined λem,max.

    • Scan the excitation wavelengths from 250 nm up to the emission wavelength -10 nm.

    • The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (λex,max).

Data Analysis:

  • Stokes Shift: Calculate the Stokes shift, which is an indicator of the energy difference between absorption and emission, using the formula: Stokes Shift (nm) = λem,max - λex,max

A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise.

Protocol 1.2: Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a critical measure of the efficiency of the fluorescence process. It is determined relative to a known standard.

Materials:

  • Working solutions of 2-Methylimidazo[1,2-a]pyridin-7-amine in the solvent of interest.

  • A quantum yield standard with known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • UV-Vis spectrophotometer and fluorometer.

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectrum and the fluorescence emission spectrum for each solution.

  • Integrate the area under the emission peak for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Hypothesized Photophysical Properties:

Based on the structure, the following properties are anticipated:

PropertyHypothesized Value/RangeRationale
λex,max 320 - 360 nmConsistent with the imidazo[1,2-a]pyridine core.[6]
λem,max 400 - 480 nmThe 7-amino group is expected to cause a red-shift into the blue region of the spectrum.[4]
Stokes Shift > 50 nmA significant Stokes shift is expected due to potential ICT character.
ΦF 0.2 - 0.7Electron-donating groups on the imidazo[1,2-a]pyridine scaffold generally lead to moderate to high quantum yields.

Part 2: Application as a Fluorescent Sensor

The 7-amino group and the nitrogen atoms within the imidazo[1,2-a]pyridine ring are potential sites for interaction with the local environment, making 2-Methylimidazo[1,2-a]pyridin-7-amine a promising candidate for sensing applications.

Potential as a pH Sensor

The protonation and deprotonation of the amino group and the pyridine nitrogen can significantly alter the electronic structure and thus the fluorescence properties of the molecule.

Hypothesized Mechanism: At low pH, the 7-amino group and/or the pyridine nitrogen may become protonated. This would decrease the electron-donating ability of the amino group and alter the ICT process, potentially leading to a change in fluorescence intensity or a spectral shift.

pH_Sensing_Mechanism cluster_low_pH Low pH (Protonated) cluster_high_pH High pH (Deprotonated) Probe_H Probe-NH3+ Fluorescence_Quenched Altered/Quenched Fluorescence Probe_H->Fluorescence_Quenched Excitation Probe Probe-NH2 Probe->Probe_H + H+ Fluorescence_On Strong Fluorescence Probe->Fluorescence_On Excitation

Caption: Hypothesized pH sensing mechanism of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Protocol 2.1: Evaluating pH Sensitivity

Materials:

  • 10 µM working solution of the probe in a suitable buffer system (e.g., Britton-Robinson buffer) covering a wide pH range (e.g., pH 2-12).

  • Fluorometer.

  • pH meter.

Procedure:

  • Prepare a series of solutions of the probe at a constant concentration in buffers of varying pH.

  • Record the fluorescence emission spectrum for each solution at the optimal excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum versus the pH.

  • Determine the pKa from the inflection point of the resulting sigmoidal curve.

Potential as a Polarity Sensor (Solvatochromism)

Molecules with a significant ICT character often exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.

Protocol 2.2: Assessing Solvatochromism

Procedure:

  • Prepare solutions of the probe at the same concentration in a range of solvents with varying polarities (e.g., toluene, chloroform, THF, acetone, acetonitrile, ethanol, methanol, water).

  • Record the absorption and emission spectra in each solvent.

  • Plot the Stokes shift versus the solvent polarity function (Lippert-Mataga plot) to quantify the solvatochromic effect. A linear relationship suggests a strong ICT character.

Potential for Metal Ion Sensing

The nitrogen atoms in the imidazo[1,2-a]pyridine ring and the 7-amino group can act as chelating sites for metal ions.

Protocol 2.3: Screening for Metal Ion Selectivity

Procedure:

  • Prepare a solution of the probe in a suitable buffer (e.g., HEPES).

  • Record the initial fluorescence spectrum.

  • Add a small aliquot of a stock solution of a specific metal ion (e.g., Fe3+, Hg2+, Cu2+, Zn2+, etc.) and record the spectrum again.

  • Repeat for a wide range of metal ions to assess selectivity.

  • For any responsive ions, perform a titration to determine the binding affinity and stoichiometry.

Part 3: Application in Cellular Imaging

Fluorescent probes with good photostability, cell permeability, and low cytotoxicity are valuable tools for live-cell imaging.

Cell_Imaging_Workflow Cell_Culture 1. Culture Cells on Coverslips Probe_Loading 2. Incubate with Probe Solution Cell_Culture->Probe_Loading Washing 3. Wash with Fresh Medium Probe_Loading->Washing Imaging 4. Image with Fluorescence Microscope Washing->Imaging

Caption: General workflow for cellular imaging with a fluorescent probe.

Protocol 3.1: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of 2-Methylimidazo[1,2-a]pyridin-7-amine in DMSO.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the probe in complete cell culture medium (final concentration typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with warm PBS or fresh culture medium to remove excess probe.

  • Imaging:

    • Add fresh medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use the predetermined excitation wavelength and collect the emission signal.

    • Acquire brightfield or DIC images for cell morphology.

Considerations for Cytotoxicity:

  • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration of the probe for imaging experiments.

Conclusion and Future Outlook

2-Methylimidazo[1,2-a]pyridin-7-amine represents a promising, yet underexplored, fluorescent scaffold. The protocols detailed in this guide provide a systematic approach to unlock its potential as a fluorescent probe. The initial characterization of its photophysical properties is paramount. Based on these findings, its efficacy as a sensor for pH, polarity, or specific metal ions, as well as its utility in cellular imaging, can be thoroughly evaluated. The strong electron-donating nature of the 7-amino group suggests that this molecule could be a versatile platform for the development of a new class of fluorescent probes for a wide range of applications in chemical biology and materials science.

References

  • PMC PubMed Central.

  • PubMed Central.

  • ijrpr.

  • PubChem.

  • Organic Chemistry Portal.

  • Journal of Medicinal Chemistry - ACS Publications.

  • ChemistryPhotoChem.

  • Sensors & Diagnostics (RSC Publishing).

  • ResearchGate.

  • Fisher Scientific.

  • CP Lab Safety.

  • Google Patents.

  • Beilstein Journals.

  • ResearchGate.

  • MDPI.

  • MDPI.

  • PubMed.

  • PubMed.

  • PubChem.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • RSC Publishing.

  • ResearchGate.

Sources

Application Notes & Protocols: Copper-Catalyzed Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous commercial drugs and clinical candidates.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that interact with a wide range of biological targets. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Zolimidine (anti-ulcer) underscore the therapeutic importance of this chemical motif.[1][3] The derivatization at the 2- and 7-positions, in particular, allows for fine-tuning of a compound's pharmacological profile, making the synthesis of molecules like 2-methylimidazo[1,2-a]pyridin-7-amine derivatives a topic of significant interest for researchers in medicinal chemistry and drug development.

Traditional synthetic routes often require harsh conditions or pre-functionalized, lachrymatory reagents like α-haloketones.[1][4] Modern synthetic chemistry has shifted towards more efficient and environmentally benign methods, with transition-metal catalysis at the forefront. Copper-catalyzed reactions, in particular, offer a compelling alternative due to copper's low cost, low toxicity, and versatile reactivity.[5] This guide details a robust and adaptable copper-catalyzed protocol for the synthesis of 2-methylimidazo[1,2-a]pyridin-7-amine derivatives via an aerobic oxidative C-H/N-H cyclization, a strategy noted for its high atom economy and operational simplicity.[6][7]

Reaction Principle and Proposed Mechanism

The described protocol is based on the copper(I)-catalyzed aerobic oxidative synthesis from substituted 2-aminopyridines and simple ketones (in this case, acetone or a progenitor).[6] This method leverages the in-situ formation of an enamine or related intermediate, followed by an intramolecular oxidative C-N bond formation to construct the imidazole ring. The use of atmospheric oxygen as the terminal oxidant makes this a green and sustainable process.[8][9]

The proposed mechanism, drawing from related copper-catalyzed C-H amination reactions, likely proceeds through the following key steps[6][10][11]:

  • Condensation: The 2-aminopyridine derivative reacts with acetone to form an enamine intermediate.

  • Coordination & Oxidation: The enamine coordinates to the Cu(I) or Cu(II) catalyst. The copper center facilitates a single-electron transfer (SET) from the enamine, generating an enamine radical cation and a reduced copper species.

  • Intramolecular Cyclization: The nucleophilic pyridine ring nitrogen attacks the radical cation in a 5-exo-trig cyclization, forming a new C-N bond and a radical intermediate.

  • Oxidation & Aromatization: The radical intermediate is further oxidized, and subsequent deprotonation leads to the aromatic imidazo[1,2-a]pyridine product.

  • Catalyst Regeneration: The reduced copper catalyst is re-oxidized by atmospheric oxygen to complete the catalytic cycle.

Copper-Catalyzed Mechanism Proposed Catalytic Cycle cluster_0 Catalytic Cycle Start Pyridine-2,4-diamine + Acetone Enamine Enamine Intermediate Cu_Complex Enamine-Cu(II) Complex (Radical Cation) Enamine->Cu_Complex Coordination & Single Electron Transfer Cyclized Cyclized Radical Intermediate Cu_Complex->Cyclized Intramolecular 5-exo-trig Cyclization Cu_I Cu(I) Cu_Complex->Cu_I Reduction Product 2-Methylimidazo[1,2-a]pyridin-7-amine Cyclized->Product Oxidation & Aromatization (-2H+, -e-) Cu_II Cu(II)

Caption: Proposed mechanism for Cu-catalyzed synthesis.

Optimization of Reaction Conditions

The efficiency of copper-catalyzed C-N coupling reactions is highly dependent on several factors. Based on extensive studies in the literature, the following parameters are critical for achieving high yields.[3][8] The table below summarizes typical findings from optimization experiments for related syntheses.

ParameterVariation ScreenedOptimal ConditionRationale / Citation
Copper Catalyst CuI, CuBr, CuCl, Cu(OAc)₂, CuSO₄CuI or CuBr Cu(I) salts are generally more effective for this class of aerobic oxidation.[3][8]
Solvent DMF, DMSO, Toluene, Dioxane, NMPDMSO or NMP High-boiling, polar aprotic solvents are effective at solubilizing reagents and promoting the reaction.[3]
Temperature 80 °C, 100 °C, 120 °C, 140 °C100-120 °C Sufficient thermal energy is required to overcome the activation barrier for C-H activation and cyclization.[8][10]
Atmosphere Nitrogen, Argon, Air, OxygenAir or O₂ Oxygen is the terminal oxidant required to regenerate the active copper catalyst, making the reaction sustainable.[8][9]
Base K₂CO₃, Cs₂CO₃, DBU, NoneNone Required The reaction often proceeds efficiently without an external base, simplifying the procedure.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 2-methyl-N-phenylimidazo[1,2-a]pyridin-7-amine .

Materials and Reagents:

  • N⁴-phenylpyridine-2,4-diamine (1.0 equiv)

  • Acetone (10 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Experimental_Workflow Synthesis Workflow A 1. Reagent Setup B 2. Reaction A->B Add reagents to flask Heat to 120 °C under Air C 3. Work-up B->C Cool to RT Quench with NaHCO₃ Extract with EtOAc D 4. Purification C->D Dry organic layer (Na₂SO₄) Concentrate in vacuo Column Chromatography E 5. Analysis D->E Characterize pure product (NMR, MS, etc.)

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to air), add N⁴-phenylpyridine-2,4-diamine (e.g., 185 mg, 1.0 mmol) and Copper(I) Iodide (19 mg, 0.1 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (5 mL) followed by acetone (0.73 mL, 10.0 mmol).

    • Scientist's Note: Using a moderate excess of the ketone component (acetone) drives the initial condensation step and serves as a reactant without requiring complex stoichiometry.

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously. The solution will typically darken upon heating.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material should be consumed within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into a separatory funnel containing saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Scientist's Note: The aqueous wash helps to remove the DMSO solvent and any acidic impurities. Multiple extractions ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes to afford the pure 2-methyl-N-phenylimidazo[1,2-a]pyridin-7-amine as a solid.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls or provides a low yield, ensure the DMSO is anhydrous. Trace water can inhibit the reaction. Increasing the reaction temperature to 130 °C or extending the reaction time may also improve conversion.

  • Side Product Formation: Over-oxidation or dimerization can sometimes occur. Ensure the temperature does not significantly exceed the recommended value. If complex mixtures are observed, lowering the catalyst loading to 5 mol% might provide a cleaner reaction profile, albeit at a slower rate.

  • Purification Challenges: The amine functionality on the product can cause streaking on silica gel columns. To mitigate this, the silica gel can be pre-treated with a 1% triethylamine solution in the eluent, or a small amount of triethylamine (0.5%) can be added directly to the mobile phase.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-methylimidazo[1,2-a]pyridin-7-amine derivatives. By employing an inexpensive copper catalyst and atmospheric oxygen as the oxidant, this method represents an efficient, scalable, and environmentally conscious approach to accessing a valuable class of heterocyclic compounds. The operational simplicity and tolerance for functional groups make this protocol a powerful tool for researchers in drug discovery and organic synthesis, enabling the rapid generation of diverse chemical libraries for biological screening.

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Wu, K., et al. (2015). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. Science Advances, 1(9), e1500656. [Link]

  • Zhang, Y., et al. (2013). ChemInform Abstract: Copper(I) Iodide-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Methyl Ketones. ResearchGate. [Link]

  • Li, J., et al. (2015). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 5(104), 85671-85674. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]

  • Li, D., et al. (2018). Regioselective Copper-Catalyzed Dicarbonylation of Imidazo[1,2-a]pyridines with N,N-Disubstituted Acetamide or Acetone: An Approach to 1,2-Diketones Using Molecular Oxygen. The Journal of Organic Chemistry, 83(21), 13536–13546. [Link]

  • Sharma, D., & Narasimhan, B. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. [Link]

  • Wu, K., et al. (2015). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. National Institutes of Health. [Link]

  • Wu, K., et al. (2015). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. OSTI.GOV. [Link]

  • Ren, Z.-H., et al. (2016). Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147–35161. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. [Link]

  • El Idrissi, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 503, 02002. [Link]

  • Grigorash, R. Y., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2800-2808. [Link]

  • Kumar, A., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7(72), 45311-45316. [Link]

  • Cheshkov, D. A., et al. (2024). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing. [Link]

  • Singh, A., & Singh, M. S. (2024). A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. PubMed. [Link]

Sources

Application Notes and Protocols for Developing Kinase Inhibition Assays for 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding properties and successful application in the development of various therapeutic agents.[1] Compounds based on this heterocyclic system have been shown to exhibit a wide range of biological activities, including potent inhibition of protein kinases.[2][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinases attractive targets for therapeutic intervention.[5][6][7] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable biochemical assays to characterize the kinase inhibitory activity of 2-Methylimidazo[1,2-a]pyridin-7-amine. We will delve into the principles of widely used assay formats, provide detailed step-by-step protocols, and discuss the critical aspects of assay validation to ensure data integrity and reproducibility.

Choosing the Right Assay Platform: A Comparative Overview

The selection of an appropriate assay technology is a critical first step in the development of a kinase inhibitor screening campaign.[6][7] The ideal assay should be sensitive, reproducible, scalable for high-throughput screening (HTS), and minimally susceptible to compound interference.[5] Here, we discuss three industry-standard, homogeneous (no-wash) assay formats well-suited for characterizing inhibitors like 2-Methylimidazo[1,2-a]pyridin-7-amine: Luminescence-based ATP depletion assays, Fluorescence Polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Platform Principle Advantages Considerations
Luminescence (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction. Signal is inversely proportional to kinase activity.[9][10][11][12]Universal for any ATP-dependent kinase. High sensitivity and broad dynamic range.[10][11] Excellent for HTS.[13]Indirect measurement of phosphorylation. Potential for ATP-competitive inhibitors to interfere with the luciferase reporter.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to a kinase-specific antibody or directly to the kinase.[14][15][16][17]Homogeneous and rapid.[15] Direct binding measurement can provide affinity data.[14]Requires a specific, high-affinity fluorescent tracer and antibody. Susceptible to interference from fluorescent compounds.[18]
Time-Resolved FRET (TR-FRET) Measures the transfer of energy between a donor (e.g., Lanthanide) and an acceptor fluorophore when brought into proximity by a binding event.[19][20][21]High signal-to-noise ratio due to time-resolved detection.[21] Reduced interference from compound fluorescence.[20]Requires specifically labeled reagents (e.g., antibody and substrate). Assay development can be more complex.[22]

Assay Development Workflow

A systematic approach to assay development is crucial for generating reliable and reproducible data. The following workflow provides a general framework for developing a robust kinase inhibition assay.

Assay_Development_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_screen Phase 2: Screening & Analysis Reagent_Prep Reagent Preparation (Kinase, Substrate, Compound) Enzyme_Titr Enzyme Titration Reagent_Prep->Enzyme_Titr Optimize enzyme concentration ATP_Km ATP Km Determination Enzyme_Titr->ATP_Km Determine ATP concentration for assay Z_Factor Z' Factor Determination ATP_Km->Z_Factor Assess assay robustness Primary_Screen Primary Screen (Single Concentration) Z_Factor->Primary_Screen Proceed to Screening Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Confirm hits Selectivity Selectivity Profiling Dose_Response->Selectivity Profile against other kinases MoA Mechanism of Action Studies Dose_Response->MoA Characterize inhibition

Caption: A generalized workflow for kinase assay development.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol outlines the development of a kinase inhibition assay using a luminescence-based ATP detection method. This is often a good starting point due to its versatility.[23]

Principle

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A proprietary thermostable luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal, which is inversely proportional to kinase activity.[11][12][24]

Materials
  • Recombinant Kinase of Interest (e.g., CDK2/Cyclin A)

  • Peptide or Protein Substrate (e.g., Histone H1)

  • ATP

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Step-by-Step Protocol

Part A: Enzyme Titration

  • Prepare Kinase Dilutions: Create a serial dilution of the kinase in kinase assay buffer.

  • Set up Reactions: In a 96-well plate, add 5 µL of each kinase dilution. For the 'no enzyme' control, add 5 µL of kinase assay buffer.

  • Initiate Reaction: Add 5 µL of a 2X substrate and ATP solution (final concentration of ATP at its Km or a concentration relevant to the screening goals) to each well.[25]

  • Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ATP Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Incubate and Read: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence.

  • Analyze Data: Plot the luminescence signal against the kinase concentration. Select an enzyme concentration that results in approximately 10-20% ATP consumption (a concentration on the linear portion of the curve) for subsequent experiments.[10]

Part B: IC₅₀ Determination

  • Prepare Compound Dilutions: Create a serial dilution of 2-Methylimidazo[1,2-a]pyridin-7-amine in DMSO, then dilute further in kinase assay buffer.

  • Set up Reactions: To the wells of a 96-well plate, add 2.5 µL of the compound dilutions. Include 'no inhibitor' (vehicle control) and 'no enzyme' (background) controls.

  • Add Kinase: Add 2.5 µL of the optimized kinase concentration (from Part A) to each well.

  • Initiate Reaction: Add 5 µL of a 2X substrate and ATP solution.

  • Incubate: Incubate at room temperature for the optimized reaction time.

  • ATP Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Incubate and Read: Incubate for 10 minutes at room temperature and measure luminescence.

  • Data Analysis:

    • Normalize the data using the 'no inhibitor' (0% inhibition) and 'no enzyme' (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[26][27][28]

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive FP assay, a powerful method for identifying inhibitors that bind to the kinase active site.[14][17]

Principle

In a competitive FP assay, a fluorescently labeled small molecule (tracer) with a known affinity for the kinase is used. When the tracer is bound to the larger kinase molecule, it tumbles slowly in solution, emitting highly polarized light. When an inhibitor displaces the tracer, the unbound tracer tumbles more rapidly, resulting in a decrease in fluorescence polarization.[15]

Materials
  • Recombinant Kinase of Interest

  • Fluorescently Labeled Tracer

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • FP Assay Buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100)[15]

  • Black, low-volume 384-well plates

  • Multilabel plate reader with FP capabilities

Step-by-Step Protocol

Part A: Tracer-Kinase Binding Assay

  • Prepare Reagents: Prepare serial dilutions of the kinase in FP assay buffer. Prepare a solution of the fluorescent tracer at a constant concentration (typically in the low nanomolar range).

  • Set up Reactions: In a 384-well plate, add 10 µL of each kinase dilution. Include wells with only the tracer and buffer for the minimum polarization control.

  • Add Tracer: Add 10 µL of the tracer solution to all wells.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 3 hours, with shaking).[15]

  • Read Plate: Measure fluorescence polarization.

  • Analyze Data: Plot the millipolarization (mP) values against the kinase concentration to determine the Kᴅ of the tracer and an appropriate kinase concentration for the competition assay that gives a stable and robust signal window.

Part B: Competitive Inhibition Assay (IC₅₀ Determination)

  • Prepare Compound Dilutions: Prepare a serial dilution of 2-Methylimidazo[1,2-a]pyridin-7-amine.

  • Set up Assay: In a 384-well plate, add 5 µL of the compound dilutions.

  • Add Kinase and Tracer: Add 15 µL of a pre-mixed solution of the kinase and fluorescent tracer at their optimized concentrations.

  • Incubate: Incubate at room temperature to reach equilibrium.

  • Read Plate: Measure fluorescence polarization.

  • Data Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a framework for a TR-FRET-based kinase assay, such as the LanthaScreen® platform, which offers high sensitivity and reduced interference.[29]

Principle

This assay typically involves a biotinylated substrate and a phosphospecific antibody. The antibody is labeled with a terbium (Tb) or europium (Eu) chelate (donor), and streptavidin is labeled with fluorescein or another suitable fluorophore (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[19][22] The TR-FRET signal is proportional to the extent of substrate phosphorylation.

TR_FRET_Principle cluster_no_activity Low Kinase Activity (Inhibited) cluster_high_activity High Kinase Activity (Uninhibited) Donor_A Donor (Tb-Ab) Acceptor_A Acceptor (SA-FITC) Substrate_A Biotin-Substrate Excitation_A Excitation (340 nm) Excitation_A->Donor_A No_FRET No FRET Donor_B Donor (Tb-Ab) Acceptor_B Acceptor (SA-FITC) Donor_B->Acceptor_B Energy Transfer Substrate_B Biotin-P-Substrate Donor_B->Substrate_B Emission_B Acceptor Emission (520 nm) Acceptor_B->Emission_B Substrate_B->Acceptor_B Excitation_B Excitation (340 nm) Excitation_B->Donor_B FRET FRET Occurs

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent activity against multidrug-resistant pathogens. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This diverse therapeutic potential stems from the unique electronic and structural features of this fused bicyclic heterocycle.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial activity testing of a specific derivative, 2-Methylimidazo[1,2-a]pyridin-7-amine. We will delve into the rationale behind the chosen experimental designs, provide detailed, step-by-step protocols for key assays, and offer insights into the interpretation of results. The methodologies described herein are grounded in authoritative standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5]

The Scientific Rationale: Why Investigate 2-Methylimidazo[1,2-a]pyridin-7-amine?

The imidazo[1,2-a]pyridine core is a versatile pharmacophore. Various derivatives have shown promising activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant tuberculosis (MDR-TB).[6][7] For instance, a bromo-derivative of 2-methylimidazo[1,2-a]pyridine has demonstrated activity against Staphylococcus aureus.[8] The mechanism of action for this class of compounds is thought to be multi-targeted, potentially inhibiting essential enzymes involved in cell wall synthesis, protein synthesis, DNA gyrase, and topoisomerase IV.[6]

The specific substitutions on the imidazo[1,2-a]pyridine ring, such as the methyl group at position 2 and the amine group at position 7 in the compound of interest, can significantly influence its pharmacokinetic and pharmacodynamic properties. Therefore, a systematic evaluation of 2-Methylimidazo[1,2-a]pyridin-7-amine's antimicrobial profile is a logical and scientifically driven step in the quest for new therapeutic agents.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for assessing the antimicrobial properties of 2-Methylimidazo[1,2-a]pyridin-7-amine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis Compound_Preparation Prepare Stock Solution of 2-Methylimidazo[1,2-a]pyridin-7-amine Kirby_Bauer Kirby-Bauer Disk Diffusion Assay Compound_Preparation->Kirby_Bauer Impregnate disks Broth_Microdilution Broth Microdilution for Minimum Inhibitory Concentration (MIC) Kirby_Bauer->Broth_Microdilution Proceed if Zone of Inhibition is observed MBC_Determination Minimum Bactericidal Concentration (MBC) Assay Broth_Microdilution->MBC_Determination Subculture from MIC plate Data_Analysis Data Analysis and Interpretation MBC_Determination->Data_Analysis

Caption: General workflow for antimicrobial susceptibility testing.

Part 1: Primary Screening - Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative, high-throughput screening tool to assess the susceptibility of a bacterial strain to an antimicrobial agent.[9][10][11] This method is valuable for initial screening due to its simplicity and cost-effectiveness.

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most common pathogens.[12][13]

  • Standardized Inoculum (0.5 McFarland): The density of the bacterial inoculum is critical. A standardized turbidity ensures a confluent lawn of growth, which is necessary for the accurate measurement of inhibition zones.[14][15]

  • Disk Impregnation: The amount of the test compound impregnated onto the filter paper disks must be consistent to allow for reproducible diffusion into the agar.

Protocol 1: Kirby-Bauer Disk Diffusion Assay
  • Prepare Bacterial Inoculum:

    • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13]

  • Inoculate Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[15]

  • Prepare and Apply Disks:

    • Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridin-7-amine in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile 6-mm filter paper disks to achieve a desired concentration (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

    • Place a control disk (impregnated with the solvent only) and a disk with a standard antibiotic (e.g., ampicillin) on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[14]

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.[15]

Part 2: Quantitative Analysis - Broth Microdilution for MIC and MBC

Following a positive result in the primary screening, a quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a widely used and accurate technique for this purpose.[16][17]

Causality Behind Experimental Choices:
  • 96-Well Microtiter Plates: These plates allow for the testing of multiple concentrations of the compound simultaneously and in replicate, increasing throughput and statistical confidence.[18]

  • Serial Dilution: This technique creates a gradient of the antimicrobial agent, allowing for the precise determination of the lowest concentration that inhibits growth.[19]

  • Growth and Sterility Controls: These are essential for validating the experiment. The growth control ensures that the bacteria can grow in the test medium, while the sterility control confirms that the medium is not contaminated.[18]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
  • Prepare Reagents and Compound Dilutions:

    • Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridin-7-amine.

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[19]

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension as described in Protocol 1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control for growth (wells with bacteria and no compound) and a negative control for sterility (wells with MHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.[16]

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
  • Subculture from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells and spot-plate onto a fresh MHA plate.[21]

  • Incubation:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Determine MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][23] This is typically observed as no colony growth on the subculture plate.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented clearly and concisely.

Table 1: Example Data for Antimicrobial Activity of 2-Methylimidazo[1,2-a]pyridin-7-amine

MicroorganismKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 25923181632
Escherichia coli ATCC 259221264>128
Pseudomonas aeruginosa ATCC 278530>128>128
Ampicillin (10 µg disk) vs. S. aureus280.51

Interpretation:

  • Bacteriostatic vs. Bactericidal Activity: If the MBC is no more than four times the MIC, the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, it is considered bacteriostatic.[23]

  • Spectrum of Activity: The data will reveal whether 2-Methylimidazo[1,2-a]pyridin-7-amine has a broad spectrum of activity (active against both Gram-positive and Gram-negative bacteria) or a narrow spectrum.

Hypothesized Mechanism of Action

Based on existing literature for the imidazo[1,2-a]pyridine scaffold, the antimicrobial activity of 2-Methylimidazo[1,2-a]pyridin-7-amine could be attributed to the inhibition of key bacterial enzymes.

G cluster_0 Potential Bacterial Targets Compound 2-Methylimidazo[1,2-a]pyridin-7-amine DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis (e.g., Penicillin-Binding Proteins) Compound->Cell_Wall Inhibition Protein_Synth Protein Synthesis (Ribosomes) Compound->Protein_Synth Inhibition Folic_Acid Folic Acid Synthesis (e.g., DHFR) Compound->Folic_Acid Inhibition Inhibition_DNA_Replication Inhibition of DNA Replication & Repair DNA_Gyrase->Inhibition_DNA_Replication Leads to Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Inhibition_Growth Inhibition of Bacterial Growth and Proliferation Protein_Synth->Inhibition_Growth Leads to Folic_Acid->Inhibition_Growth Leads to

Caption: Hypothesized mechanisms of antimicrobial action.

Further studies, such as enzyme inhibition assays and molecular docking, would be required to elucidate the precise mechanism of action of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Conclusion

This application note provides a robust framework for the systematic evaluation of the antimicrobial properties of 2-Methylimidazo[1,2-a]pyridin-7-amine. By adhering to standardized protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of potential therapeutic agents, and the thorough investigation of novel derivatives like the one discussed herein is a critical endeavor in the fight against infectious diseases.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available from: [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. (2022-08-05). Available from: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009-12-08). Available from: [Link]

  • A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines - ResearchGate. (2011-03-01). Available from: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available from: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024-09-18). Available from: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016-09-01). Available from: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (2023-04-04). Available from: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024-02-05). Available from: [Link]

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed. Available from: [Link]

  • Broth microdilution - Wikipedia. Available from: [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021-12-14). Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available from: [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (2022-01-20). Available from: [Link]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF - ResearchGate. (2022-08-04). Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). Available from: [Link]

  • Disk diffusion test - Wikipedia. Available from: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available from: [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives | Request PDF - ResearchGate. (2022-08-06). Available from: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available from: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02). Available from: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. Available from: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. (2006-03-01). Available from: [Link]

  • CLSI 2024 M100Ed34(1). Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. Available from: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025-03-07). Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021-12-14). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine (CAS: 1375110-97-6)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.

Overview of the Primary Synthetic Challenge

The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine is a nuanced process. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs.[2][3] While many methods exist for the general synthesis of this ring system, achieving specific substitution patterns, such as the 2-methyl and 7-amino groups, requires careful selection of starting materials and optimization of reaction conditions.

The most direct and common approach involves the cyclocondensation of a suitably substituted aminopyridine with an α-haloketone. For this specific target, the logical starting materials are Pyridine-2,4-diamine and a propan-2-one derivative bearing a leaving group (e.g., chloroacetone or bromoacetone). This guide will focus primarily on optimizing this pathway and will also explore a post-functionalization strategy as a viable alternative.

Primary Synthesis Workflow: Troubleshooting Logic

Below is a logical workflow for approaching the synthesis and troubleshooting common issues.

start Start: Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine reagents 1. Reagent Check - Pyridine-2,4-diamine Purity? - Chloroacetone Fresh? - Solvent Anhydrous? start->reagents setup 2. Reaction Setup - Inert Atmosphere? - Correct Stoichiometry? - Appropriate Solvent/Base? reagents->setup monitoring 3. Reaction Monitoring (TLC) - Starting Material Consumed? - Product Spot Visible? setup->monitoring workup 4. Workup & Purification - Correct pH for Extraction? - Appropriate Chromatography? monitoring->workup Clean Conversion low_yield Issue: Low Yield / No Reaction monitoring->low_yield No or Low Conversion side_products Issue: Multiple Side Products monitoring->side_products Complex Mixture success Success: Target Compound Isolated (>70% Yield) workup->success High Purity & Yield sol_purification Action: - Use Gradient Elution - Consider Salt Formation for Recrystallization workup->sol_purification Difficulty Purifying sol_reagents Action: - Recrystallize Diamine - Use Freshly Distilled Chloroacetone - Dry Solvent low_yield->sol_reagents If reagents suspect sol_conditions Action: - Increase Temperature - Screen Solvents (EtOH, DMF, MeCN) - Screen Bases (K2CO3, NaHCO3, DIEA) low_yield->sol_conditions If conditions suspect sol_side_products Action: - Lower Temperature - Check Stoichiometry (1:1.1 amine:ketone) - Use a weaker base side_products->sol_side_products Impurity Profile sol_reagents->setup sol_conditions->setup sol_side_products->setup sol_purification->workup

Caption: Troubleshooting workflow for the synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Troubleshooting Guide

Q1: My overall yield is consistently low (<30%). What are the most probable causes and how can I fix them?

Answer: Low yield is the most common complaint and typically stems from one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Quality:

    • Pyridine-2,4-diamine: This starting material can be prone to oxidation, appearing as a dark, tarry solid. Impurities will significantly inhibit the reaction. Action: If your diamine is dark brown or black, attempt recrystallization from an ethanol/water mixture or purify it via column chromatography before use.

    • α-Halo Ketone (Chloroacetone/Bromoacetone): These reagents are lachrymatory and unstable. They can degrade upon storage, especially if exposed to light or moisture, leading to lower effective concentrations and the introduction of acidic impurities. Action: Use freshly opened or distilled chloroacetone for best results. Ensure a slight excess (1.1 equivalents) is used to compensate for any minor degradation and drive the reaction to completion.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is common, its protic nature can sometimes hinder the initial N-alkylation step. Action: Screen a panel of solvents. From our experience, polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) often provide higher yields by better-solubilizing the intermediates and favoring the SN2 reaction.[2]

    • Temperature: Insufficient heat will lead to an incomplete reaction. These condensations typically require heating to overcome the activation energy of both the alkylation and cyclization steps. Action: Ensure your reaction is heated adequately. A typical starting point is refluxing ethanol (~78°C). If using DMF, a temperature of 80-100°C is often effective.[4]

    • Base: The reaction generates H-X (HCl or HBr), which must be neutralized. The choice of base is non-trivial. A base that is too strong can promote self-condensation of the ketone. Action: Sodium bicarbonate (NaHCO₃) is a mild and effective choice. If the reaction is still sluggish, consider potassium carbonate (K₂CO₃), which has higher basicity and is sparingly soluble, reducing side reactions.

Q2: My TLC analysis shows a complex mixture of products. What are the likely side products and how can I minimize their formation?

Answer: A messy reaction profile usually indicates a lack of selectivity. The primary side products in this synthesis are typically regioisomers or products of over-alkylation.

  • Regioisomer Formation: Pyridine-2,4-diamine has three nucleophilic nitrogen atoms (the two amino groups and the endocyclic pyridine nitrogen). While the endocyclic nitrogen is generally the most nucleophilic for the initial alkylation to form the pyridinium salt, reaction at the exocyclic amines can occur.[2] The subsequent cyclization should strongly favor the formation of the 6-membered ring leading to the imidazo[1,2-a]pyridine scaffold. However, the initial alkylation site determines the final product's substitution pattern. The desired pathway involves alkylation at the pyridine nitrogen (N1), followed by cyclization with the C2-amino group.

  • Minimizing Side Products:

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 60°C) and slowly increase if conversion is low.

    • Order of Addition: Adding the chloroacetone slowly to the heated solution of the diamine and base can help maintain a low concentration of the alkylating agent, reducing the chance of di-alkylation.

    • Choice of Base: Using a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) can sometimes improve selectivity by minimizing base-catalyzed side reactions, though it is a more expensive option.

Q3: The purification of my final product by column chromatography is difficult, with streaking and poor separation. What can I do?

Answer: The free amine in 2-Methylimidazo[1,2-a]pyridin-7-amine can interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Tweak the Mobile Phase: Add a small amount of a basic modifier to your eluent. Action: A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase (e.g., Dichloromethane/Methanol/Et₃N 95:4.5:0.5). This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Alternative Purification: If chromatography remains challenging, consider converting the amine to a salt for purification. Action: Dissolve the crude product in a minimal amount of a solvent like isopropanol and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate out in high purity. You can then neutralize the salt in a subsequent step if the free base is required.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the cyclocondensation?

Answer: The synthesis is a variation of the classic Tschitschibabin imidazopyridine synthesis. It proceeds via a two-step sequence: N-alkylation followed by intramolecular cyclization.

start_mat Pyridine-2,4-diamine + Chloroacetone step1 Step 1: N-Alkylation (SN2) start_mat->step1 intermediate Pyridinium Salt Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 cyclized_int Cyclized Intermediate step2->cyclized_int step3 Step 3: Dehydration cyclized_int->step3 product 2-Methylimidazo[1,2-a]pyridin-7-amine step3->product

Caption: Mechanism overview for imidazo[1,2-a]pyridine synthesis.

  • N-Alkylation: The nucleophilic pyridine ring nitrogen (N1) attacks the electrophilic carbon of chloroacetone in an SN2 reaction, displacing the chloride ion. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: Under basic conditions, the C2-amino group acts as a nucleophile and attacks the carbonyl carbon of the ketone moiety. This forms a five-membered ring intermediate (a hemiaminal-like species).

  • Dehydration: The resulting intermediate readily loses a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: Are there viable alternative synthetic routes if this one fails?

Answer: Yes. A powerful alternative is a late-stage amination using modern cross-coupling chemistry. This involves first synthesizing 7-bromo-2-methylimidazo[1,2-a]pyridine and then converting the bromide to the amine.

  • Strategy: Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling reaction is exceptionally effective for forming C-N bonds.[5][6]

    • Synthesize the 7-Bromo Intermediate: This can be made efficiently from 2-amino-4-bromopyridine and chloroacetone.

    • Couple with an Amine Source: The 7-bromo intermediate is then reacted with an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst (like Pd₂(dba)₃), a suitable phosphine ligand (like XantPhos or JagPhos II), and a base (like Cs₂CO₃).[6][7]

This route is longer but can be more reliable and higher-yielding if the direct condensation with pyridine-2,4-diamine proves problematic.

Q3: What analytical methods are best for monitoring this reaction and characterizing the product?

Answer:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the primary tool. Use a mobile phase like 10% Methanol in Dichloromethane. The product is typically UV-active and will have a different Rf value than the starting diamine.

  • Product Characterization:

    • ¹H and ¹³C NMR: This is essential to confirm the structure and regiochemistry. The characteristic signals for the imidazo[1,2-a]pyridine core can be readily identified.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the product (C₈H₉N₃, MW: 147.18)[1] and to assess its purity.

    • HRMS: High-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition.

Experimental Protocols & Data

Protocol 1: Optimized Cyclocondensation Synthesis

This protocol represents an optimized starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Pyridine-2,4-diamine (1.0 eq), Sodium Bicarbonate (NaHCO₃, 2.5 eq), and anhydrous Acetonitrile (MeCN, ~0.2 M concentration relative to the diamine).

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon for 10 minutes.

  • Heating: Heat the stirred suspension to 80°C.

  • Addition: To the heated mixture, add chloroacetone (1.1 eq) dropwise over 15 minutes.

  • Reaction: Maintain the reaction at 80°C and monitor its progress by TLC every 2 hours until the starting diamine is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of MeCN. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% Triethylamine.

ParameterCondition ACondition B (Optimized)Condition C
Solvent EthanolAcetonitrile (MeCN)DMF
Base NaHCO₃NaHCO₃K₂CO₃
Temperature 78°C (Reflux)80°C100°C
Typical Yield 35-50%65-75% 60-70% (darker product)
Notes Standard conditions, often incomplete.Cleaner reaction profile, good yield.Faster reaction, but more side products.

Table 1: Comparison of reaction conditions for the cyclocondensation synthesis.

Protocol 2: Alternative Buchwald-Hartwig Amination

This protocol is for the conversion of 7-bromo-2-methylimidazo[1,2-a]pyridine to the final product.

  • Setup: In an oven-dried Schlenk tube, combine 7-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XantPhos (0.04 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Addition: Add anhydrous Toluene and Benzophenone imine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 110°C for 12-18 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Hydrolysis: Cool the reaction to room temperature. Add 2M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine.

  • Workup: Basify the mixture with aqueous NaOH until pH > 10. Extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography as described in Protocol 1.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Martinez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. [Link]

  • Al-Warhi, T., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2022(4), M1482. [Link]

  • Shaikh, A., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(62), 35489-35533. [Link]

  • Chen, Y., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 2038-2046. [Link]

  • Khader, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(4), 581. [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one. [Link]

  • Longo, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(1), 21-41. [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35145-35155. [Link]

  • Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 66, 00010. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

Sources

Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-Methylimidazo[1,2-a]pyridin-7-amine (C₈H₉N₃, MW: 147.18 g/mol ).[1][2] This molecule is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics due to the versatile biological activities of the imidazo[1,2-a]pyridine scaffold.[3][4][5]

However, its unique physicochemical properties, stemming from the fused heterocyclic system and the primary amine substituent, present distinct purification hurdles. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful purification begins with understanding the inherent properties of the target compound. The challenges associated with 2-Methylimidazo[1,2-a]pyridin-7-amine are directly linked to its structure.

FAQ: What are the key physicochemical properties of 2-Methylimidazo[1,2-a]pyridin-7-amine that influence its purification?

Answer: Three core properties dictate its behavior during purification:

  • High Polarity: The molecule contains three nitrogen atoms, including a basic pyridine-like nitrogen within the fused ring system and an aniline-like primary amine. This makes the compound highly polar, leading to strong retention on normal-phase media (like silica gel) and good solubility in polar solvents.

  • Basicity: The presence of multiple basic nitrogen atoms means the compound can readily protonate. This basicity is the primary cause of severe peak tailing during silica gel chromatography due to strong, non-ideal interactions with acidic silanol groups on the silica surface.

  • Potential for Hydrogen Bonding: The primary amine group is both a hydrogen bond donor and acceptor, contributing to its polarity and influencing its solubility and crystal lattice formation.

These properties necessitate specific strategies to achieve high purity, as standard protocols often fail.

Table 1: Qualitative Solubility Profile of 2-Methylimidazo[1,2-a]pyridin-7-amine

This table summarizes the expected solubility based on the molecule's structure. Note: Experimental verification is always recommended.

SolventPolarity IndexPredicted SolubilityRationale & Purification Application
Hexane / Heptane0.1InsolubleIdeal as an anti-solvent for crystallization or for washing final product.
Toluene2.4Sparingly SolubleMay be useful in a mixed-solvent system for recrystallization.
Dichloromethane (DCM)3.1SolubleGood solvent for loading onto a column and as a base for chromatography eluents.
Ethyl Acetate (EtOAc)4.4Moderately SolubleExcellent choice for chromatography, often providing good selectivity.
Isopropanol (IPA)3.9SolubleCan be used for recrystallization, especially when hot.
Methanol (MeOH)5.1Very SolubleOften too strong of a solvent for effective chromatography unless mixed with DCM/EtOAc. Useful for dissolving crude material or cleaning glassware.
Water10.2Slightly SolubleSolubility may increase at low pH due to salt formation. Useful for acidic/basic extractions.
Section 2: Troubleshooting Guide for Column Chromatography

Flash column chromatography is the most common purification method cited for imidazo[1,2-a]pyridine derivatives.[6][7] However, without optimization, it can be a source of significant frustration.

dot

Chromatography_Troubleshooting start Crude Product Loaded onto Silica Column observe Observe Elution Profile start->observe tailing Problem: Severe Peak Tailing observe->tailing YES poor_sep Problem: Poor Separation (Co-elution) observe->poor_sep NO sol_tailing Solution: Add Basic Modifier to Eluent (e.g., 0.5-1% Et3N or NH4OH) tailing->sol_tailing no_elution Problem: Product Stuck on Column poor_sep->no_elution NO sol_sep1 Strategy A: Use a Shallow Gradient (e.g., 0-10% MeOH in DCM) poor_sep->sol_sep1 sol_sep2 Strategy B: Switch Stationary Phase (Alumina or C18) poor_sep->sol_sep2 success Successful Separation: Pure Fractions Collected no_elution->success NO sol_elution Solution: Flush with Highly Polar System (e.g., 10-20% MeOH in DCM + 2% NH4OH) no_elution->sol_elution sol_tailing->start Re-run Column sol_sep1->start Re-run Column sol_elution->success Salvage Product Purification_Workflow cluster_0 Purification Strategy Selection crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction High % of Neutral Impurities chromatography Column Chromatography (Silica or Alumina) crude->chromatography Complex Mixture extraction->chromatography Partially Purified final_product Pure Product (>97%) extraction->final_product If Sufficiently Pure crystallization Recrystallization chromatography->crystallization Final Polish chromatography->final_product crystallization->final_product

Sources

overcoming solubility issues with 2-Methylimidazo[1,2-a]pyridin-7-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridin-7-amine. As Senior Application Scientists, we understand that navigating the experimental nuances of novel chemical entities is critical to research success. This guide is designed to provide in-depth troubleshooting for solubility issues specifically related to 2-Methylimidazo[1,2-a]pyridin-7-amine in Dimethyl Sulfoxide (DMSO), a common challenge for compounds within the broader imidazopyridine family.[1]

Frequently Asked Questions (FAQs)
Q1: Why is my 2-Methylimidazo[1,2-a]pyridin-7-amine not dissolving in DMSO at my target concentration?

This is a frequent challenge rooted in the physicochemical properties of both the solute and the solvent. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, several factors can limit solubility.[2][3][4]

  • Intrinsic Solubility Limit: Every compound has a saturation limit in a given solvent. Your target concentration may simply exceed the intrinsic solubility of this specific imidazopyridine derivative. The fused heterocyclic ring structure of imidazopyridines contributes to their planarity and potential for strong crystal lattice energy, which must be overcome by the solvent.[5]

  • Compound Purity & Polymorphism: The purity of your compound is critical. Impurities can sometimes alter solubility, either increasing or decreasing it.[6][7] Furthermore, compounds can exist in different crystalline forms (polymorphs), each with a unique solubility profile.[8] A more stable crystal lattice will be harder to dissolve.

  • Solvent Quality: The purity of your DMSO is paramount. DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Absorbed water will decrease its ability to solubilize nonpolar or poorly water-soluble compounds, as it changes the polarity of the solvent mixture.[9] Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored.[10]

Q2: I'm struggling with initial dissolution. What immediate steps can I take to improve it?

When simple vortexing is insufficient, several physical methods can be employed to provide the necessary energy to break the compound's crystal lattice structure.

  • Causality: Dissolution is a process where solvent molecules surround and stabilize solute molecules, overcoming the solute-solute interactions in the solid state. For compounds with strong intermolecular forces, additional energy is required to facilitate this process.

Here is a systematic approach to enhance dissolution:

dot

graph TD {
    rankdir=LR;
    node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
    edge [fontname="Arial", fontsize=10];

}

The "crashing out" phenomenon upon aqueous dilution.

Protocol 2: Preventing Precipitation During Aqueous Dilution

  • Pre-warm the Buffer: Gently warm your aqueous buffer or cell culture medium to 37°C. This can slightly increase the solubility limit and prevent temperature shock.[11][12]

  • Reverse or Stepwise Dilution: Instead of adding a small volume of buffer to your DMSO stock, do the reverse. Add the DMSO stock dropwise to the larger volume of constantly stirring or vortexing aqueous buffer.[12] This ensures rapid dispersion and prevents the formation of localized, high-concentration pockets of the compound that can initiate precipitation. A stepwise dilution (e.g., from 100% DMSO to 10% DMSO, then to 1% or 0.1%) can also be effective.[13]

  • Increase Final DMSO Concentration (Assay Dependent): If your assay can tolerate it, maintaining a slightly higher final DMSO concentration (e.g., 0.5% vs 0.1%) can help keep the compound in solution.[14] Always determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment.[15][12]

  • Utilize Solubility Enhancers:

    • Serum: If your experiment uses cell culture medium, diluting the compound into serum-containing medium can be highly effective. Serum proteins like albumin can bind to hydrophobic compounds and act as carriers, keeping them in solution.[12][14]

    • Co-solvents & Excipients: For in vivo or other specialized applications, co-solvents like PEG400, or excipients like cyclodextrins, can be used in the final formulation to enhance solubility.[13][16][17]

Q5: What are some alternative co-solvents I could consider if DMSO is problematic?

While DMSO is the standard, other solvents can be used, depending on the compound and the experimental system's tolerance.[16]

Co-Solvent Properties Considerations
N,N-Dimethylformamide (DMF) Polar aproticCan be more toxic to cells than DMSO.
Ethanol (EtOH) Polar proticOften used in combination with other solvents. Evaporation can be an issue.
Polyethylene Glycol 400 (PEG400) Non-ionic surfactantOften used in formulations for in vivo studies to improve solubility and bioavailability.[18]
(2-Hydroxypropyl)-β-cyclodextrin Cyclic oligosaccharideForms inclusion complexes with hydrophobic drugs, increasing aqueous solubility.[14] Well-tolerated in many cell culture systems.
Final Recommendations

Successfully working with challenging compounds like 2-Methylimidazo[1,2-a]pyridin-7-amine requires a systematic and informed approach. Always begin with the highest quality reagents, including anhydrous DMSO and a pure batch of your compound. Employ physical methods like sonication and gentle warming judiciously. The key to avoiding precipitation in your final assay is often not in the initial stock preparation but in the critical dilution step. By using techniques like reverse dilution and incorporating solubility enhancers where appropriate, you can ensure your compound remains in solution, leading to more accurate and reproducible experimental results.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • Best practices for preparing and storing Myricetin stock solutions in DMSO. (n.d.). Benchchem.
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (n.d.). Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Compound Handling Instructions. (n.d.). MCE.
  • How to dissolve a poorly soluble drug?. (2014).
  • Solubility Effects. (n.d.). Practical Solubility Science.
  • How do I make a stock solution of a substance in DMSO?. (2016).
  • Making a stock solution for my drug using DMSO. (2013). General Lab Techniques.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • Compound precipitation in high-concentr
  • How to make Dimethyl sulfoxide (DMSO)
  • Technical Support Center: Troubleshooting Compound Solubility in DMSO. (n.d.). Benchchem.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. (n.d.). PMC - NIH.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022).
  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013).
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009).
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. (2020).
  • Dimethyl Sulfoxide. (n.d.). PubChem.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Why Solvent Purity Is Crucial in the World of Chemistry. (2025). Ibis Scientific, LLC.
  • 2-methylimidazo[1,2-a]pyridin-7-amine. (n.d.). ChemicalBook.
  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). Benchchem.
  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. (2024). PubMed Central.
  • Imidazo[1,2-a]pyridin-7-amine. (n.d.). PubChem.
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). MDPI.
  • Why Is Purity Important In Chemistry?. (2022). ReAgent.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Technology Networks.
  • Dimethyl Sulfoxide (DMSO)
  • C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. (2025). NIH.
  • Electrochemical C3-methylthiolation of imidazopyridines with dimethyl sulfoxide. (n.d.).
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. (n.d.). PubMed.
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). PMC - NIH.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies.

Sources

Technical Support Center: Stability of 2-Methylimidazo[1,2-a]pyridin-7-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Methylimidazo[1,2-a]pyridin-7-amine. This guide provides in-depth technical information and practical troubleshooting advice regarding the stability of this compound in aqueous solutions. As direct stability data for this specific molecule is not extensively published, this resource synthesizes information on related imidazopyridine and aromatic amine structures, alongside established principles of pharmaceutical stability testing, to empower you to confidently assess and manage its stability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Methylimidazo[1,2-a]pyridin-7-amine in aqueous solutions?

A1: Based on its chemical structure, the primary stability concerns for 2-Methylimidazo[1,2-a]pyridin-7-amine in aqueous media are susceptibility to oxidation and photodegradation . The electron-rich imidazopyridine ring system and the exocyclic aromatic amine group are functionalities known to be sensitive to these degradation pathways. While most aromatic amines are generally resistant to hydrolysis, the specific electronic nature of the fused ring system could influence this behavior.[1][2] Therefore, it is crucial to control exposure to oxygen and light, and to evaluate stability across a range of pH values.

Q2: How does pH likely affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor influencing the stability of 2-Methylimidazo[1,2-a]pyridin-7-amine. The amino group and the nitrogen atoms within the imidazopyridine ring have basic properties and will exist in different protonation states depending on the pH.[3] Aromatic amines can be more susceptible to degradation in acidic conditions.[4][5] It is hypothesized that protonation of the ring nitrogens could potentially activate the molecule towards nucleophilic attack by water (hydrolysis), although this is generally less common for aromatic amines.[1] Conversely, in neutral to basic conditions, the free amine may be more susceptible to oxidation. The solubility of the compound will also be pH-dependent, which can indirectly affect its degradation rate.[3]

Q3: What are the potential degradation products I should be looking for?

A3: While specific degradation products for 2-Methylimidazo[1,2-a]pyridin-7-amine have not been reported in the literature, we can predict potential degradants based on the chemistry of related compounds.

  • Oxidative Degradation: Oxidation of the amino group could lead to the formation of nitroso, nitro, or hydroxylamino derivatives.[6] Oxidative cleavage of the imidazole ring is also a possibility under harsh conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce the formation of radical species, leading to a complex mixture of degradation products, including polymerized materials.[7]

  • Hydrolytic Degradation: Although less likely, if hydrolysis of the imidazole ring were to occur, it could lead to ring-opened products.

Identifying these potential degradants typically requires the use of a stability-indicating analytical method, such as HPLC or UPLC, coupled with mass spectrometry (MS) for structural elucidation.[8]

Q4: What is a "stability-indicating method" and why do I need one?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[9][10] Developing such a method is crucial because it allows you to:

  • Accurately quantify the decrease in the concentration of the parent compound over time.

  • Detect and quantify the formation of degradation products.

  • Establish the degradation profile and pathways of the molecule.

  • Ensure the reliability of your experimental results.

High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for developing stability-indicating methods.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of compound in solution, even when stored in the dark. Oxidative degradation. The solution may be exposed to atmospheric oxygen. The buffer or solvent might contain trace metal ions that can catalyze oxidation.1. De-gas your solvents: Use techniques like sparging with an inert gas (nitrogen or argon) or sonication to remove dissolved oxygen. 2. Use antioxidants: Consider adding a small amount of a compatible antioxidant (e.g., ascorbic acid, sodium metabisulfite) to your formulation, but be sure to verify its compatibility and lack of interference with your assays. 3. Use high-purity solvents and reagents: Minimize the presence of metal ion contaminants.
Inconsistent results between experiments. Photodegradation. The compound may be sensitive to ambient light during solution preparation, handling, or storage.1. Work in low-light conditions: Use a darkroom or yellow light when preparing and handling solutions. 2. Use amber glassware: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. 3. Perform a photostability study: Intentionally expose the solution to a controlled light source to quantify the extent of degradation and identify photoproducts, as per ICH Q1B guidelines.[7][12]
Precipitation of the compound from solution over time. Poor solubility or pH shift. The compound may have limited aqueous solubility, especially at certain pH values. The pH of the solution may be changing over time due to interaction with the container or absorption of CO2.1. Determine the pKa and solubility profile: Understand the pH-solubility relationship of your compound. 2. Use appropriate buffers: Maintain a constant pH with a suitable buffer system. Ensure the buffer components do not catalyze degradation. 3. Consider co-solvents: If aqueous solubility is inherently low, consider the use of a co-solvent system (e.g., with DMSO, ethanol), but be mindful that this can also affect stability.
Appearance of new peaks in my chromatogram during a time-course experiment. Chemical degradation. The compound is degrading under the experimental conditions.1. Perform a forced degradation study: Systematically investigate the effects of acid, base, oxidation, heat, and light to understand the degradation pathways.[8][13][14] 2. Characterize the degradants: Use LC-MS to identify the mass of the new peaks and propose structures for the degradation products. 3. Optimize storage conditions: Based on the forced degradation results, identify and implement storage conditions (pH, temperature, light, and oxygen exposure) that minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach to a forced degradation (stress testing) study to identify the degradation pathways of 2-Methylimidazo[1,2-a]pyridin-7-amine and to develop a stability-indicating analytical method.[8][13][14]

Objective: To intentionally degrade the compound under various stress conditions to an extent of 5-20% to enable the identification of degradation products and the development of a stability-indicating method.[14][15]

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated pH meter, HPLC with UV or DAD detector, LC-MS system

  • Photostability chamber, oven

Procedure:

  • Solution Preparation: Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridin-7-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H2O2 to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a suitable solvent in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by HPLC, along with an unstressed control solution.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the presence of degradation products.

    • If significant degradation is observed, use LC-MS to tentatively identify the mass of the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photodegradation Photo->HPLC Analyze Samples LCMS LC-MS Analysis HPLC->LCMS Characterize Degradants Method_Dev Stability-Indicating Method Development HPLC->Method_Dev Deg_Path Degradation Pathway ID LCMS->Deg_Path API API Solution API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

Protocol 2: Preliminary pH-Dependent Stability Assessment

Objective: To evaluate the stability of 2-Methylimidazo[1,2-a]pyridin-7-amine in aqueous solutions at different pH values.

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • HPLC-grade water

  • Buffer solutions: pH 3, 5, 7, and 9

  • Calibrated pH meter, HPLC with UV or DAD detector

  • Constant temperature incubator

Procedure:

  • Solution Preparation: Prepare separate solutions of 2-Methylimidazo[1,2-a]pyridin-7-amine at a concentration of ~10 µg/mL in each buffer (pH 3, 5, 7, and 9).

  • Incubation: Store the solutions in sealed, amber vials at a constant temperature (e.g., 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze each sample by HPLC to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of 2-Methylimidazo[1,2-a]pyridin-7-amine versus time for each pH. Determine the degradation rate constant at each pH.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for an aromatic amine, which may be analogous to the degradation of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Parent 2-Methylimidazo[1,2-a]pyridin-7-amine Nitroso Nitroso Derivative Parent->Nitroso [O] Hydroxylamino Hydroxylamino Derivative Parent->Hydroxylamino [O] Radical Radical Intermediates Parent->Radical hν (Light) Nitro Nitro Derivative Nitroso->Nitro [O] Polymer Polymerization Products Radical->Polymer

Caption: Potential degradation pathways for an aromatic amine.

References

  • Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. [Link]

  • Tracking Aromatic Amines from Sources to Surface Waters. PMC - PubMed Central. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Initial degradation rate of selected aromatic compounds versus water solubility. ResearchGate. [Link]

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating Methods. YouTube. [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. PMC - PubMed Central. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC - PubMed Central. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - PubMed Central. [Link]

  • pH Dependence of a Mammalian Polyamine Oxidase: Insights into Substrate Specificity and the Role of Lysine 315. PMC - PubMed Central. [Link]

  • Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Semantic Scholar. [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Photostability testing theory and practice. Q1 Scientific. [Link]

  • The pH-dependence of pepsin-catalysed reactions. PMC - PubMed Central. [Link]

  • pH-dependent chemical equilibria of amino acid functionalities shown for glycine. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and related imidazo[1,2-a]pyridine scaffolds, with a focus on minimizing byproduct formation and maximizing yield and purity.

Introduction to the Synthetic Landscape

The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine and its analogs typically relies on the versatile Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1] This reaction offers a convergent and efficient route to the imidazo[1,2-a]pyridine core by combining an aminopyridine, an aldehyde, and an isocyanide.[2][3] However, as with any multicomponent reaction, careful control of reaction parameters is crucial to suppress the formation of undesired byproducts. This guide will walk you through troubleshooting common issues to streamline your synthetic efforts.

Troubleshooting Guide: A Question-and-Answer Approach

Q1: I am observing a significant amount of a dimeric byproduct in my reaction mixture. What is its likely structure and how can I prevent its formation?

A1: The likely culprit is a dimer formed from the reaction of the intermediate imine with another molecule of the aminopyridine.

Causality: In the GBB reaction, the first step is the formation of an imine from the aminopyridine and the aldehyde. If the subsequent addition of the isocyanide is slow, or if there is a localized high concentration of the imine, it can react with another molecule of the starting aminopyridine, leading to the formation of an aminal or a related dimeric species. This is particularly prevalent when the reaction is run at elevated temperatures for extended periods. In the context of zolpidem synthesis, a well-known analogue, the formation of dimers has been characterized as a notable side-product.[4]

Mitigation Strategies:

  • Controlled Addition of Reagents: Instead of adding all reactants at once, consider a stepwise approach. Pre-forming the imine at a lower temperature and then slowly adding the isocyanide can minimize the concentration of the free imine available for dimerization.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate both the desired reaction and the formation of byproducts.

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics. Protic solvents like ethanol can sometimes facilitate proton transfer steps and may help to favor the desired reaction pathway.

Experimental Protocol: Optimized GBB Reaction for Reduced Dimer Formation

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in methanol (0.5 M) at 0 °C, add the aldehyde (1.05 eq).

  • Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • Slowly add the isocyanide (1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

Q2: My final product is contaminated with a compound that has a mass corresponding to the addition of the aldehyde and aminopyridine, but without the isocyanide component. What is this byproduct?

A2: This is likely the uncyclized Schiff base (imine) intermediate or its hydrolysis product.

Causality: The GBB reaction proceeds through a series of equilibria. If the final cyclization step, which incorporates the isocyanide, is inefficient, the imine intermediate can persist in the reaction mixture. During workup, this imine can be hydrolyzed back to the starting aldehyde and aminopyridine, or it may be isolated as a stable imine depending on its structure.

Mitigation Strategies:

  • Catalyst Choice: The GBB reaction is often catalyzed by a Lewis or Brønsted acid.[5] The choice and loading of the catalyst can significantly impact the rate of the cyclization step. Experiment with different catalysts such as Sc(OTf)₃, Yb(OTf)₃, or p-toluenesulfonic acid to find the optimal conditions for your specific substrates.[3]

  • Dehydrating Agents: The initial imine formation is a condensation reaction that releases water. The presence of water can hinder the reaction and promote hydrolysis of the imine. The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards the product.[5]

Workflow for Catalyst Screening:

Caption: Catalyst screening workflow for optimizing the GBB reaction.

Q3: I'm seeing an impurity with a mass that suggests the incorporation of two molecules of the aldehyde. What could be the source of this?

A3: This could be a Mannich-type byproduct, which has been observed in the synthesis of related compounds like zolpidem. [4]

Causality: The imidazo[1,2-a]pyridine core is electron-rich and can undergo electrophilic substitution. The aldehyde, under acidic conditions, can act as an electrophile. A Mannich-type reaction could occur where the initially formed imidazo[1,2-a]pyridine attacks another molecule of the protonated aldehyde, leading to a C-alkylation on the imidazole ring.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the aminopyridine and isocyanide relative to the aldehyde. This ensures that the aldehyde is the limiting reagent and is consumed efficiently in the main reaction pathway.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired trimolecular reaction over side reactions. However, this must be balanced with solubility and heat transfer considerations.

ParameterRecommendationRationale
Aldehyde Stoichiometry 1.0 eqTo minimize self-condensation and Mannich-type reactions.
Aminopyridine Stoichiometry 1.05 eqTo ensure complete consumption of the aldehyde.
Isocyanide Stoichiometry 1.1 eqTo drive the cyclization to completion.
Concentration 0.5 - 1.0 MTo favor the desired multicomponent reaction pathway.

Table 1: Recommended Stoichiometric Ratios and Concentration for GBB Reaction.

Q4: My starting 2-amino-4-methylpyridine seems to contain an impurity that is carried through to the final product. What is this common impurity and how can I remove it?

A4: A common byproduct in the synthesis of 2-amino-4-methylpyridine is 2,6-diamino-4-methylpyridine. [6]

Causality: The synthesis of substituted aminopyridines can sometimes lead to over-amination or other side reactions that introduce additional amino groups onto the pyridine ring. This diamino impurity can then participate in the GBB reaction, leading to a corresponding diamino-imidazo[1,2-a]pyridine byproduct.

Mitigation and Purification:

  • Starting Material Purity: Ensure the purity of your 2-amino-4-methylpyridine using techniques like NMR or GC-MS before starting the synthesis. If necessary, purify the starting material by recrystallization or column chromatography.

  • Purification of the Final Product: The target product, 2-Methylimidazo[1,2-a]pyridin-7-amine, and the diamino byproduct will have different polarities. Flash column chromatography is often effective for separating these compounds. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for the separation of the more polar diamino byproduct. A patent for the synthesis of 2-amino-4-methylpyridine describes a purification method involving salt formation and extraction to remove impurities.[6]

Purification Workflow:

Purification_Workflow Crude Crude Product Mixture Column Silica Gel Column Chromatography Crude->Column Elution Gradient Elution: Hexane/EtOAc to EtOAc/MeOH Column->Elution Fractions Collect and Analyze Fractions (TLC/LC-MS) Elution->Fractions Pure Pure 2-Methylimidazo[1,2-a]pyridin-7-amine Fractions->Pure

Caption: General workflow for the purification of 2-Methylimidazo[1,2-a]pyridin-7-amine.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the GBB reaction?

A: There is no single "best" solvent. The choice depends on the specific substrates. Methanol and ethanol are commonly used and often give good results.[7] For less reactive substrates, higher boiling point solvents like toluene or acetonitrile may be necessary.[8] In some cases, green solvents like water have been successfully employed.[9] It is recommended to perform a small-scale solvent screen to determine the optimal conditions for your reaction.

Q: Can I run the GBB reaction under microwave irradiation?

A: Yes, microwave-assisted synthesis has been shown to be effective for the GBB reaction, often leading to significantly reduced reaction times and improved yields.[8][10]

Q: My product seems to be unstable during purification. Are there any special considerations?

A: Imidazo[1,2-a]pyridines are generally stable compounds. However, the presence of the free amino group at the 7-position can make the molecule more susceptible to oxidation or degradation, especially if exposed to strong acids or oxidants for prolonged periods. It is advisable to use purified solvents and perform the purification steps promptly after the reaction is complete. If you suspect degradation on silica gel, consider using a different stationary phase like alumina or a reversed-phase column.

References

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020). National Institutes of Health. [Link]

  • Zolpidem. Wikipedia. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2013). ACS Publications. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkat USA. [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. (2018). ResearchGate. [Link]

  • Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkat USA. [Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (2020). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). National Institutes of Health. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI. [Link]

  • Synthesis of zolpidem tartrate and analogues 9, 11. (2013). ResearchGate. [Link]

  • 2-Amino-4-methylpyridine. Oakwood Chemical. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). ResearchGate. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. (2016). Loba Chemie. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Imdazo[1,2-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions for this important heterocyclic scaffold.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting any product, or the yield of my imidazo[1,2-a]pyridine is very low. What are the potential causes and solutions?

Answer: Low or no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: The purity of your starting materials, particularly the 2-aminopyridine and the α-haloketone (or its precursor), is critical. Impurities can lead to side reactions or inhibit the desired transformation. It is recommended to use freshly purified reagents if possible. For instance, the classic Tschitschibabin reaction involves the condensation of 2-aminopyridine with an α-haloketone, and the purity of both reactants is paramount for good yields.[1][2][3]

  • Catalyst Activity: If you are employing a catalyst (e.g., copper, palladium, iodine), its activity is crucial.[4][5][6][7][8] For solid catalysts, ensure they have been stored correctly and have not been deactivated. Consider using a fresh batch of catalyst. Some reactions can also proceed catalyst-free under the right conditions, such as solvent-free heating.[1][9]

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Some methods require elevated temperatures to drive the cyclization, while others proceed efficiently at room temperature.[1][2] For thermally sensitive substrates, prolonged heating can lead to decomposition. Microwave-assisted synthesis can sometimes offer rapid and high-yielding alternatives.[1][2][10]

    • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Protic solvents like ethanol and methanol are commonly used, but aprotic solvents such as DMF, toluene, or even water have been employed successfully depending on the specific methodology.[4][8][11] In some cases, solvent-free conditions can provide excellent results and simplify purification.[9][12]

    • Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. This is particularly important for reactions involving organometallic catalysts.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction is producing significant side products, making the purification of the desired imidazo[1,2-a]pyridine difficult. What are common side reactions and how can I minimize them?

Answer: The formation of side products is a frequent challenge. Here are some common side reactions and strategies to mitigate them:

  • Dimerization or Polymerization: Starting materials, especially aldehydes or ketones, can undergo self-condensation or polymerization under certain conditions. This can be minimized by controlling the reaction temperature and the rate of addition of reagents.

  • Incomplete Cyclization: The intermediate formed after the initial N-alkylation of 2-aminopyridine may not cyclize efficiently, leading to the accumulation of this intermediate. Ensuring optimal reaction conditions (temperature, catalyst) for the cyclization step is crucial. The mechanism generally involves the initial coupling of the endocyclic nitrogen of 2-aminopyridine with the α-haloketone, followed by cyclization.[10]

  • Regioisomer Formation: With substituted 2-aminopyridines, the formation of regioisomers is possible. The regioselectivity is often dictated by the electronic and steric properties of the substituents on the pyridine ring. Careful selection of reaction conditions can sometimes favor the formation of the desired isomer.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is necessary to achieve good separation.

  • Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent can be an effective purification technique.

  • Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent.

Issue 3: Reaction Scalability Problems

Question: I have successfully synthesized my imidazo[1,2-a]pyridine on a small scale, but I am facing issues when scaling up the reaction. What should I consider?

Answer: Scaling up a reaction can present new challenges. Here are some key considerations:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating or "hot spots," potentially causing decomposition or the formation of side products. Using a mechanical stirrer and a temperature-controlled reaction vessel is recommended.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction conditions throughout the vessel. Inadequate mixing can lead to concentration gradients and inconsistent results.

  • Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. A slow, controlled addition may be necessary to manage exotherms and minimize side reactions.

  • Workup and Purification: The workup and purification procedures may need to be adapted for larger quantities. For example, extraction volumes will need to be scaled appropriately, and column chromatography may become less practical.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting materials for my desired imidazo[1,2-a]pyridine?

A1: The choice of starting materials will depend on the substitution pattern of the target molecule. The most common approach is the reaction of a 2-aminopyridine with an α-haloketone.[1][2] Substituents on the 2-aminopyridine will be incorporated into the 6-membered ring of the final product, while substituents on the α-haloketone will be on the 5-membered ring. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a more convergent approach, allowing for the simultaneous introduction of multiple substituents from an aldehyde, an isonitrile, and a 2-aminopyridine.[13][14]

Q2: What is the role of the catalyst in the imidazo[1,2-a]pyridine synthesis?

A2: Catalysts are often used to facilitate the cyclization reaction and improve yields.

  • Lewis Acids: Lewis acids like iodine can activate the carbonyl group of the ketone or aldehyde, making it more susceptible to nucleophilic attack.[4][15]

  • Transition Metals: Copper and palladium catalysts are frequently used in cross-coupling reactions to form C-N and C-C bonds, enabling the synthesis of a wide variety of substituted imidazo[1,2-a]pyridines.[5][6][7][8]

  • Brønsted Acids: Protic acids can protonate the intermediate, facilitating the dehydration and aromatization steps.[11]

Q3: Can I run this reaction under "green" or environmentally friendly conditions?

A3: Yes, several green chemistry approaches have been developed for the synthesis of imidazo[1,2-a]pyridines. These include:

  • Solvent-free reactions: Conducting the reaction in the absence of a solvent reduces waste and can simplify purification.[9][12]

  • Water as a solvent: Some procedures utilize water as a green solvent.[10][15]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[1][2][10]

  • Use of benign catalysts: Iodine is an example of a relatively inexpensive and environmentally benign catalyst.[4][15]

Q4: What is the general mechanism for the formation of imidazo[1,2-a]pyridines?

A4: The most common mechanism for the reaction between a 2-aminopyridine and an α-haloketone involves two key steps:

  • N-alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion. The subsequent dehydration of the resulting hemiaminal leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[10]

Data Summary Table

ParameterRecommended ConditionsNotes
Starting Materials 2-aminopyridine, α-haloketone (or aldehyde/ketone + halogenating agent)High purity is essential.
Catalyst Copper salts (e.g., CuI, CuBr), Palladium complexes, Iodine, Lewis acids, or catalyst-free.Choice depends on the specific reaction type.
Solvent Ethanol, Methanol, DMF, Toluene, Water, or solvent-free.Optimize based on substrate solubility and reaction type.
Temperature Room temperature to reflux.Substrate dependent; microwave irradiation can be beneficial.
Reaction Time Minutes to several hours.Monitor by TLC or LC-MS.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a round-bottom flask, add 2-aminopyridine (1.0 mmol, 1.0 eq).

    • Dissolve the 2-aminopyridine in a suitable solvent (e.g., 5 mL of ethanol).

  • Reaction Setup:

    • Add 2-bromoacetophenone (1.0 mmol, 1.0 eq) to the flask.

    • If using a catalyst, add it at this stage (e.g., 10 mol% of I₂).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., reflux at 80 °C).

    • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Reaction Mechanism

Imidazo[1,2-a]pyridine Synthesis Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Hemiaminal Hemiaminal Intermediate Pyridinium_Salt->Hemiaminal Intramolecular Attack Imidazopyridine Imidazo[1,2-a]pyridine Hemiaminal->Imidazopyridine - H2O

Caption: General mechanism of imidazo[1,2-a]pyridine formation.

Troubleshooting Workflow

Troubleshooting Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Side_Products Side Products? Low_Yield->Side_Products No Check_Catalyst Verify Catalyst Activity Check_Reagents->Check_Catalyst Optimize_Conditions Optimize T, Solvent, Time Check_Catalyst->Optimize_Conditions Optimize_Conditions->Side_Products Consult_Literature Consult Literature for Alternative Methods Optimize_Conditions->Consult_Literature Adjust_Stoichiometry Adjust Reagent Stoichiometry Side_Products->Adjust_Stoichiometry Yes Success Success Side_Products->Success No Modify_Workup Modify Workup/Purification Adjust_Stoichiometry->Modify_Workup Modify_Workup->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Wagare, et al. (2015). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. ResearchGate. [Link]

  • Gioiello, A., et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. ResearchGate. [Link]

  • Todorova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Sha, C., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Neves, A. D., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. (n.d.). Green Chemistry. [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. (n.d.). ResearchGate. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2012). National Institutes of Health. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (2018). ResearchGate. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. (n.d.). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. (2009). ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2017). RSC Publishing. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2020). Organic & Biomolecular Chemistry. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. [Link]

  • Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. (n.d.). Pipzine Chemicals. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]

  • Zolpidem. (n.d.). Wikipedia. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

Sources

troubleshooting inconsistent results in biological assays with 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays and may be encountering challenges with data reproducibility. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities, including the inhibition of protein kinases and its potential as an anticancer agent.[1][2][3] However, like many small molecules, its physicochemical properties can present unique challenges in experimental settings.

This document provides a structured troubleshooting guide in a question-and-answer format to directly address common sources of inconsistency. Our goal is to empower you with the knowledge to diagnose issues, implement robust protocols, and generate reliable, high-quality data.

Section 1: Compound Integrity - The Foundation of Reproducibility

Inconsistent results often originate from the very first step: compound handling. Ensuring the integrity, solubility, and stability of your 2-Methylimidazo[1,2-a]pyridin-7-amine stock is paramount.

FAQ 1: My IC₅₀ values are drifting between experiments. Could my stock solution be the problem?

Short Answer: Yes, this is a highly probable cause. Inconsistent compound concentration due to poor solubility, degradation, or improper storage is a primary driver of IC₅₀ variability.

Senior Scientist's Insight: The 2-Methylimidazo[1,2-a]pyridin-7-amine structure, featuring a fused heterocyclic ring system and an amine group, suggests moderate polarity.[4] While generally soluble in DMSO, its stability in aqueous assay buffers can be pH-dependent and time-sensitive. The amine group can be protonated at physiological pH, altering the molecule's charge and solubility profile. Degradation can occur through oxidation or hydrolysis, especially after multiple freeze-thaw cycles or prolonged exposure to light. A compromised stock solution means the actual concentration of active compound delivered to the assay is unknown and variable, rendering any downstream results unreliable.[5]

Recommended Protocol: Preparation and Validation of a Master Stock Solution

This protocol establishes a "ground truth" for your compound concentration.

  • Weighing: Use a calibrated analytical balance to weigh out a sufficient amount of 2-Methylimidazo[1,2-a]pyridin-7-amine powder (e.g., 1-5 mg) in a sterile, amber glass vial or a low-binding microfuge tube.

  • Initial Solubilization: Add research-grade, anhydrous DMSO to achieve a high-concentration master stock (e.g., 10-50 mM). Use the data in Table 1 as a guide.

  • Dissolution: Vortex vigorously for 2-3 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes. Visually inspect against a bright light to ensure complete dissolution. An undissolved primary stock is a major source of error.

  • Aliquoting: Immediately aliquot the master stock into smaller, single-use volumes in low-binding tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C, protected from light. Use a fresh aliquot for each experiment.

  • Self-Validation (Optional but Recommended): Determine the precise concentration of your stock using UV-Vis spectrophotometry by scanning for the compound's absorbance maximum (λ-max) and applying the Beer-Lambert law. This requires a known extinction coefficient, which may need to be determined empirically if not available from the supplier.

Table 1: Recommended Solvents and Handling for 2-Methylimidazo[1,2-a]pyridin-7-amine

ParameterRecommendationRationale & Causality
Primary Solvent Anhydrous DMSOHigh solvating power for many organic molecules. "Anhydrous" is critical to prevent water absorption and compound precipitation upon freezing.
Master Stock Conc. 10-50 mMA high concentration minimizes the volume of DMSO introduced into the final assay, reducing potential solvent-induced artifacts.[5]
Working Solutions Prepare fresh dailyDiluting from the master stock into aqueous assay buffers can lead to precipitation over time. Fresh dilutions ensure the compound is soluble at the time of use.
Freeze-Thaw Cycles Max. 1-2 cyclesRepeated cycling can introduce water condensation, leading to precipitation, and can accelerate compound degradation.
Storage -20°C or -80°C, Amber VialsProtects from degradation due to temperature fluctuations and light.

Section 2: Troubleshooting Biochemical Assays (e.g., Kinase Inhibition)

Imidazo[1,2-a]pyridines are potent modulators of various protein kinases, such as PI3K and PLK.[6][7] However, the nuances of in-vitro kinase assays can be a significant source of variability.

FAQ 2: I'm performing a kinase assay, and my results are inconsistent. What assay-specific parameters should I investigate?

Short Answer: Beyond compound handling, you must standardize enzyme concentration, substrate levels, and ATP concentration. The order of reagent addition and incubation times are also critical.

Senior Scientist's Insight: Most kinase inhibitors are ATP-competitive. Therefore, the measured IC₅₀ value for 2-Methylimidazo[1,2-a]pyridin-7-amine will be highly dependent on the concentration of ATP used in the assay.[8] If the ATP concentration fluctuates between experiments, your IC₅₀ will shift. Furthermore, enzyme activity can vary between batches or with storage time. Using the enzyme in its linear velocity range is essential for obtaining consistent results. Pre-incubating the compound with the kinase before adding ATP can reveal time-dependent inhibition, which may be another source of variability if incubation times are not strictly controlled.

Workflow for Diagnosing Inconsistent IC₅₀ Values

The following decision tree illustrates a logical workflow for troubleshooting inconsistent results in a biochemical assay.

G start Inconsistent IC₅₀ Results check_compound Step 1: Verify Compound Integrity start->check_compound check_assay Step 2: Scrutinize Assay Protocol start->check_assay check_reagents Step 3: Evaluate Reagents & Hardware start->check_reagents check_data Step 4: Review Data Analysis start->check_data solubility Is stock fully dissolved? (Protocol 1) check_compound->solubility Solubility stability Are aliquots fresh? (Table 1) check_compound->stability Stability atp_conc Is [ATP] constant? (Table 2) check_assay->atp_conc ATP Dependence enzyme_activity Is enzyme activity linear? check_assay->enzyme_activity Enzyme Kinetics incubation Are incubation times precise? check_assay->incubation Time Dependence reagent_batch Are reagent lots consistent? check_reagents->reagent_batch Batch-to-Batch plate_effect Check for edge effects check_reagents->plate_effect Plate Uniformity curve_fit Is curve fit appropriate? (e.g., 4PL) check_data->curve_fit Analysis Model controls Are controls (Z') valid? check_data->controls Assay Window

Caption: Troubleshooting decision tree for inconsistent IC₅₀ results.

Table 2: Key Parameters to Standardize in Kinase Assays

ParameterRecommended SettingRationale & Causality
ATP Concentration Set at or near the Kₘ (ATP)For ATP-competitive inhibitors, this provides a standardized condition for comparing IC₅₀ values. Using saturating ATP will make the inhibitor appear less potent.[8]
Enzyme Concentration Within the linear rangeEnsure the reaction rate is proportional to the enzyme concentration and does not become substrate-limited during the assay.
Order of Addition Consistent (e.g., Enzyme + Inhibitor, then add ATP/Substrate)Pre-incubating the inhibitor with the enzyme can reveal slow-binding or time-dependent effects that would be missed otherwise.
Assay Duration Within initial velocity phase (e.g., <10-20% substrate turnover)Running the reaction to completion will obscure inhibitory effects and lead to inaccurate, non-linear data.

Section 3: Troubleshooting Cell-Based Assays

Validating the activity of 2-Methylimidazo[1,2-a]pyridin-7-amine in a cellular context introduces new layers of complexity, including membrane permeability, metabolism, and potential off-target effects.

FAQ 3: My compound shows high potency in a biochemical assay but weak or inconsistent activity in cells. What's going on?

Short Answer: This discrepancy often points to issues with cell permeability, compound efflux, metabolic instability, or engagement of the wrong target in the complex cellular environment. Non-specific cytotoxicity can also mask true on-target effects.

Senior Scientist's Insight: A cell is not a test tube. For 2-Methylimidazo[1,2-a]pyridin-7-amine to be active, it must cross the cell membrane, evade efflux pumps (like P-glycoprotein), remain stable against metabolic enzymes, and engage its intended target at a sufficient concentration. The compound's physicochemical properties (e.g., cLogP, TPSA) will influence this.[9] Furthermore, cell-based viability readouts (like MTT or resazurin) can be misleading. These are metabolic assays, and a compound can inhibit the readout enzyme without actually killing the cells, leading to a false-positive "cytotoxic" effect. It is crucial to confirm target engagement directly.

Workflow for Confirming On-Target Cellular Activity

This workflow outlines the necessary steps to move from a screening hit to a validated cellular-active compound.

G start Initial Hit in Cell Viability Assay cytotoxicity Confirm Cytotoxicity vs. Artifact (e.g., Microscopy, alternative endpoint) start->cytotoxicity target_engagement Measure Direct Target Engagement cytotoxicity->target_engagement downstream_signal Assess Downstream Pathway Modulation target_engagement->downstream_signal western Western Blot for p-Target target_engagement->western cetsa Cellular Thermal Shift Assay (CETSA) target_engagement->cetsa phenotype Confirm On-Target Phenotype (e.g., Rescue experiment, knockout model) downstream_signal->phenotype validated_hit Validated On-Target Cellular Hit phenotype->validated_hit

Caption: Workflow for validating on-target cellular activity.

Section 4: Advanced Topic - Assay Interference

A critical but often overlooked source of inconsistency is direct interference of the compound with the assay technology.

FAQ 4: Could 2-Methylimidazo[1,2-a]pyridin-7-amine be an "assay interference compound" or PAINS?

Short Answer: Potentially. The imidazo[1,2-a]pyridine core is a known fluorophore, which can interfere with fluorescence-based assays.[10] Like many heterocyclic structures, it could also fall into the category of PAINS (Pan-Assay Interference Compounds), which appear active in many assays through non-specific mechanisms.[11]

Senior Scientist's Insight: Assay interference is a well-documented phenomenon.[12]

  • Fluorescence Interference: Imidazo[1,2-a]pyridines can absorb and emit light, potentially overlapping with the excitation or emission spectra of your assay's fluorescent probes (e.g., in HTRF, FP, or fluorescent substrate assays). This can either quench or add to the signal, creating false positive or negative results.[10]

  • Chemical Reactivity: Some compounds can covalently modify proteins or react with assay reagents. The amine group on the scaffold could potentially be reactive under certain conditions.

  • Aggregation: At higher concentrations, small molecules can form aggregates that sequester and non-specifically inhibit enzymes, a classic behavior of many PAINS.

Table 3: Control Experiments to Identify and Mitigate Assay Artifacts

Control ExperimentPurposeExpected Outcome if Interference is Occurring
Readout-Only Control Test for intrinsic fluorescence/luminescence.Add compound to assay buffer and substrate (no enzyme). A dose-dependent signal indicates direct interference with the detection method.
Counter-Screen Assess specificity.Test the compound in an unrelated assay that uses the same technology. Activity in an orthogonal assay suggests non-specific interference.[12]
Detergent Addition Test for aggregation-based inhibition.Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (loss of potency) in the IC₅₀ suggests aggregation.
Time-Dependence Check Identify reactive compounds.Vary the pre-incubation time of the compound and enzyme. A time-dependent increase in inhibition suggests a potential covalent or reactive mechanism.[12]

By implementing these rigorous controls and following a logical troubleshooting framework, you can significantly increase the reliability and reproducibility of your data when working with 2-Methylimidazo[1,2-a]pyridin-7-amine.

References

  • PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442. Retrieved from [Link]

  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 834-865. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]

  • Grädler, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4898. Retrieved from [Link]

  • Bouzouraa, T., et al. (2022). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-7-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Senger, M. R., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(10), 1730-1738. Retrieved from [Link]

  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Gassen, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(4), 570-577. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Patel, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(10), 731-735. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Corral, C., et al. (2009). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Revista de la Sociedad Química de México, 53(3), 156-161. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-81. Retrieved from [Link]

  • Husen, M., & Bajorath, J. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1481. Retrieved from [Link]

  • Ghandadi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3221. Retrieved from [Link]

  • Hagihara, T., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4673-4678. Retrieved from [Link]

  • Wallace, E. M., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(2), 125-130. Retrieved from [Link]

  • Ghandadi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. RSC Medicinal Chemistry, 14(10), 1896-1927. Retrieved from [Link]

  • Gholampour, F., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 31(1), 121-134. Retrieved from [Link]

  • Li, Z., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(11), 4349. Retrieved from [Link]

  • Honerjäger, P., et al. (1989). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. Journal of Cardiovascular Pharmacology, 13(5), 673-681. Retrieved from [Link]

  • Bagley, M. C., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS ONE, 3(11), e3734. Retrieved from [Link]

  • Chambers, M. S., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Retrieved from [Link]

  • PubChem. (n.d.). N,7-dimethylimidazo[1,2-a]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • de Fátima, A., et al. (2022). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry, 70(26), 7899-7909. Retrieved from [Link]

Sources

Technical Support Center: Proactive Strategies to Minimize Cytotoxicity of 2-Methylimidazo[1,2-a]pyridin-7-amine in Non-Target Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for a wide range of biological activities, including anticancer properties.[1][2][3] Derivatives like 2-Methylimidazo[1,2-a]pyridin-7-amine are frequently investigated for their therapeutic potential. However, a critical hurdle in the development of any potent small molecule is managing off-target cytotoxicity, which can lead to misleading experimental results and, ultimately, clinical failure.[4][5] This guide provides a comprehensive, question-driven framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate unintended cytotoxicity in non-target cells during their experiments with this class of compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when observing unexpected cytotoxicity.

Q1: We are observing significant cytotoxicity in our non-target cell lines with 2-Methylimidazo[1,2-a]pyridin-7-amine at concentrations where we expect target engagement. What are the first troubleshooting steps?

A1: This is a common and critical observation. The first step is to systematically confirm and characterize the toxicity. Adverse effects can be broadly categorized as on-target (exaggerated pharmacology), off-target (unintended molecular interactions), or related to the compound's intrinsic chemical properties.[6][7]

Your immediate actions should be:

  • Confirm the Dose-Response Relationship: Meticulously repeat the cytotoxicity assay (e.g., MTT, CellTiter-Glo) in both your target and non-target cell lines to establish robust IC50 values. High variability can stem from issues like inconsistent cell seeding or uneven compound distribution.[8]

  • Use an Orthogonal Viability Assay: Standard metabolic assays like MTT can sometimes be misleading.[9] For example, a compound that inhibits mitochondrial respiration will reduce the MTT signal without necessarily causing immediate cell death.[9] Validate your findings with a method that measures a different cellular parameter, such as membrane integrity (LDH release assay) or ATP levels (bioluminescent assays).[10][11]

  • Assess Assay Kinetics: The timing of your measurement is crucial. Primary necrosis can occur within hours, while apoptosis is a more extended process (4-48 hours).[11] Run a time-course experiment to understand the kinetics of cell death, which can provide clues to the underlying mechanism.[11]

Q2: How can we differentiate between on-target toxicity (in a non-target cell that happens to express the target) and true off-target toxicity?

A2: This is a key question in target validation and safety assessment. Differentiating these effects requires a multi-pronged approach:[7][12]

  • Target Expression Analysis: Quantify the expression level of your intended target protein (e.g., via qPCR, Western Blot, or flow cytometry) in both your sensitive target and non-target cell lines. If a "non-target" cell line expresses the target, the toxicity may be on-target.

  • Genetic Knockdown/Knockout: The gold standard for validation is to use genetic tools like CRISPR/Cas9 or siRNA to eliminate the intended target in your sensitive cell line.[13] If the cells become resistant to 2-Methylimidazo[1,2-a]pyridin-7-amine after target knockout, the effect is on-target. If they remain sensitive, the drug is acting through an off-target mechanism.[4]

  • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to act on the same target.[13] If this second compound phenocopies the results of your imidazo[1,2-a]pyridine, it strengthens the evidence for an on-target effect.[13]

Q3: Could the observed cytotoxicity be due to the formation of reactive metabolites?

A3: Absolutely. This is a critical consideration, especially for heterocyclic compounds. Many drugs are metabolized by enzymes (like Cytochrome P450s in the liver) into chemically reactive intermediates.[14][15][16] These metabolites can covalently bind to essential macromolecules like proteins and DNA, leading to cellular damage and triggering an immune response.[16][17][18] This process, known as metabolic bioactivation, is a major cause of drug-induced liver injury.[19][20]

Q4: Are there any known liabilities for the imidazo[1,2-a]pyridine scaffold itself that we should be aware of?

A4: While the imidazo[1,2-a]pyridine scaffold is considered "privileged" for its wide range of biological activities, no scaffold is entirely free of liabilities.[2][21] Some derivatives have been investigated for cytotoxicity against various cancer cell lines.[22] Potential liabilities can include:

  • Kinase Promiscuity: Many imidazo[1,2-a]pyridine derivatives are designed as kinase inhibitors. Given the high degree of similarity in the ATP-binding pocket across the kinome, off-target kinase inhibition is a common source of toxicity.

  • Metabolic Instability: The specific substitutions on the imidazo[1,2-a]pyridine ring can create sites susceptible to metabolic modification, potentially leading to the reactive metabolites discussed in Q3.

  • Physicochemical Properties: Poor solubility can lead to compound precipitation at high concentrations in vitro, causing physical stress to cells and confounding assay results.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and methodologies to systematically investigate and mitigate the observed cytotoxicity.

Guide 1: Deconvoluting the Cytotoxic Mechanism

The first step in mitigation is a clear diagnosis. This guide helps you determine the primary mechanism of cell death.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Assay Validation & Profiling cluster_2 Phase 3: Mechanism Interrogation cluster_3 Phase 4: Mitigation Strategy A High Cytotoxicity Observed in Non-Target Cells B Perform Multiparametric Cytotoxicity Assay (e.g., ATP, LDH, Caspase) A->B Investigate C Run Time-Course Experiment (4-48h) A->C Investigate D Determine IC50 in Target vs. Non-Target Cell Lines A->D Investigate E Mitochondrial Toxicity? (See Guide 2A) B->E Analyze Results F Metabolic Bioactivation? (See Guide 2B) B->F Analyze Results G Off-Target Kinase? (See Guide 2C) B->G Analyze Results H On-Target Effect? (Genetic Validation) D->H Compare Sensitivity I Rational Chemical Modification (Medicinal Chemistry) E->I Inform J Advanced Formulation (e.g., Nanoparticles) E->J Inform F->I Inform F->J Inform G->I Inform G->J Inform H->I Inform H->J Inform

Caption: Workflow for diagnosing and mitigating off-target cytotoxicity.

Objective: To simultaneously measure multiple cell health parameters to gain mechanistic insight beyond simple viability readouts.

Methodology:

  • Cell Seeding: Plate non-target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-Methylimidazo[1,2-a]pyridin-7-amine (e.g., 0.01 µM to 100 µM) for a relevant time period (e.g., 24 hours). Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Assay Readout: Use a multiplexed assay kit that combines fluorescent and luminescent readouts to measure:

    • Viability/ATP Levels: Quantify intracellular ATP using a luciferase-based reagent (e.g., CellTiter-Glo®). A drop in ATP is an early indicator of metabolic distress or apoptosis.[23]

    • Cytotoxicity/Membrane Integrity: Measure the release of lactate dehydrogenase (LDH) into the culture medium. LDH release is a marker of late-stage apoptosis and necrosis.[10]

    • Apoptosis: Measure the activity of key executioner caspases (caspase-3/7).

ATP LevelLDH ReleaseCaspase-3/7 ActivityProbable Mechanism
Early or Apoptosis: Intrinsic (e.g., mitochondrial) or extrinsic pathway activation.
Late Early or Necrosis: Primary membrane damage or cellular insult.
↓↓↓ Very Early or LateMitochondrial Toxicity: Direct inhibition of oxidative phosphorylation.
Cytostatic Effect: Inhibition of cell proliferation without immediate cell death.
Guide 2: Investigating Specific Off-Target Mechanisms

If the initial profiling suggests a specific mechanism, the following focused guides can provide definitive answers.

Mitochondrial dysfunction is a frequent cause of drug attrition.[24] Assays can directly measure the impact of your compound on mitochondrial function.[25][26]

Key Experiment: Glucose vs. Galactose Media

  • Rationale: Many immortalized cell lines rely on glycolysis for energy even in the presence of oxygen (the Crabtree effect).[24] Forcing them to grow in media where galactose replaces glucose makes them dependent on mitochondrial oxidative phosphorylation for ATP production.[24][26] This sensitizes them to mitochondrial toxicants.

  • Protocol:

    • Culture your non-target cells in two media types: standard high-glucose DMEM and DMEM where glucose is replaced with 10 mM galactose.

    • Perform a standard cytotoxicity dose-response assay in both media types.

    • Interpretation: A significant leftward shift (i.e., a much lower IC50) in the cytotoxicity curve in the galactose media strongly indicates that 2-Methylimidazo[1,2-a]pyridin-7-amine is causing mitochondrial toxicity.[24][26]

Follow-up Assays:

  • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-10 or TMRM to measure the potential across the mitochondrial membrane.[24][26] A loss of potential is a hallmark of mitochondrial dysfunction.[24]

  • Oxygen Consumption Rate (OCR): Instruments like the Agilent Seahorse XF Analyzer can directly measure OCR, providing a real-time view of mitochondrial respiration and its inhibition by your compound.[27]

Key Experiment: Co-incubation with Liver S9 Fractions

  • Rationale: To simulate the metabolic processes that occur in the liver, you can co-incubate your compound with liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, including Cytochromes P450.[14]

  • Protocol:

    • In a cell-free system, incubate 2-Methylimidazo[1,2-a]pyridin-7-amine with human liver S9 fractions and an NADPH-regenerating system.

    • Include a "trapping agent" like glutathione (GSH).

    • After incubation, analyze the mixture using LC-MS/MS.

    • Interpretation: The appearance of a new mass peak corresponding to your compound plus the mass of glutathione indicates the formation of a reactive metabolite that has been "trapped" by GSH. This is strong evidence of bioactivation potential.[15]

G Compound 2-Methylimidazo[1,2-a]pyridin-7-amine (Parent Drug) Metabolism Phase I Metabolism (e.g., CYP450 Oxidation) Compound->Metabolism ReactiveMetabolite Electrophilic Reactive Metabolite Metabolism->ReactiveMetabolite Detoxification Phase II Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detoxification CovalentBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->CovalentBinding StableMetabolite Stable, Excretable Metabolite Detoxification->StableMetabolite Toxicity Cell Stress & Cytotoxicity CovalentBinding->Toxicity

Caption: Bioactivation pathway where a parent drug is converted to a toxic metabolite.

  • Rationale: Since the imidazo[1,2-a]pyridine scaffold is common in kinase inhibitors, broad-spectrum kinase screening is essential to identify unintended targets.

  • Approach: Submit your compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology). These services perform high-throughput screens against large panels of hundreds of kinases, typically at a single high concentration (e.g., 10 µM) for initial hit identification, followed by dose-response assays for potent off-target hits.

  • Interpretation: Correlate any identified off-target kinases with known cellular functions. If your compound potently inhibits a kinase essential for cell survival (e.g., a key component of the cell cycle or a pro-survival pathway), this could be the source of the observed cytotoxicity.

Part 3: Rational Mitigation Strategies

Once the cause of cytotoxicity is understood, you can employ targeted strategies to reduce it.

A. Structure-Activity Relationship (SAR) Guided Optimization
  • Goal: To work with medicinal chemists to modify the structure of 2-Methylimidazo[1,2-a]pyridin-7-amine to eliminate the source of toxicity while retaining on-target potency. Off-target effects of a drug can often be reduced by modifying its structure to increase selectivity.[7]

  • Strategy:

    • If Metabolic Bioactivation is the issue: Block the metabolic "soft spot" on the molecule. For example, if an aromatic ring is being hydroxylated to a reactive quinone, adding a fluorine atom at that position can prevent the oxidation.

    • If Off-Target Kinase is the issue: Analyze the crystal structure of the off-target kinase (if available) bound to your compound or a similar one. Design modifications that disrupt binding to the off-target while preserving binding to the on-target kinase.

B. Formulation and Delivery Approaches
  • Goal: To alter the pharmacokinetic profile of the compound to reduce its concentration in non-target cells or tissues.[28] This is particularly relevant when transitioning from in vitro to in vivo studies.

  • Strategies:

    • Lipid-Based Formulations: For poorly soluble compounds, lipid-based or self-emulsifying drug delivery systems can improve bioavailability and modify distribution.[29][30]

    • Nanoparticle Encapsulation: Encapsulating the compound in liposomes or polymer-based nanoparticles can limit its exposure to non-target cells and potentially leverage the enhanced permeability and retention (EPR) effect for targeted tumor delivery in vivo.[8][31]

By employing this systematic, question-driven approach, researchers can effectively troubleshoot, understand, and mitigate the off-target cytotoxicity of promising compounds like 2-Methylimidazo[1,2-a]pyridin-7-amine, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). The Role of Metabolic Activation in Drug-Induced Hepatotoxicity. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Ormstad, K., & Moldéus, P. (1985). The role of metabolic activation in drug toxicity. Chemioterapia, 4(5), 343-348.
  • BioMedha. (n.d.). Mitochondrial toxicity assessment. Retrieved from [Link]

  • Bill, M., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6.
  • García-García, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(11), 5727.
  • Kerns, W., et al. (2014). On-target and off-target-based toxicologic effects.
  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14.
  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]

  • Xu, J. J., & Henstock, J. R. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design, 14(35), 3785-3797.
  • Tang, W. (2009). Metabolic Bioactivation and Drug-Related Adverse Effects: Current Status and Future Directions From a Pharmaceutical Research Perspective. Current Drug Metabolism, 10(9), 929-942.
  • Force, T., & Kolaja, K. L. (2011). On-target and Off-target-based Toxicologic Effects.
  • Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Clinical and Experimental Toxicology, 7(3).
  • Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide. Retrieved from [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Dy, G. (2013). On-Target and Off-Target Side Effects. Targeted Oncology.
  • Wang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Cell & Bioscience, 12(1), 127.
  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.
  • Park, B. K., et al. (2005). The role of metabolic activation in drug-induced hepatotoxicity. Annual Review of Pharmacology and Toxicology, 45, 177-202.
  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

  • Bill, M., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6, 1334969.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(29), 3483-3505.
  • de Souza, B. S., et al. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Molecules, 28(15), 5821.
  • Al-Bahrani, H. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(1), 57-73.
  • Johnson, M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 200.
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
  • Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 833-846.
  • Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
  • Johnson, M. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology.
  • Ramm, S., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 12, 695632.
  • Patsnap. (2024). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Crown Bioscience. (2024). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]

  • Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Retrieved from [Link]

  • Zhao, Y., et al. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 3(4), 249-259.
  • Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Strickley, R. G. (2004). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Pharmaceutical Research, 21(2), 201-230.
  • Society of Toxicology. (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions to a common challenge encountered with this important class of compounds: enhancing oral bioavailability. The unique structural characteristics of the imidazo[1,2-a]pyridine scaffold, while conferring a wide range of biological activities, often present challenges in achieving optimal absorption after oral administration.[1][2]

This resource will delve into the underlying reasons for poor oral bioavailability and provide a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge and experimental strategies to overcome these hurdles and advance your research.

Section 1: Understanding the Challenge: Why Do Imidazo[1,2-a]pyridine Derivatives Often Exhibit Poor Oral Bioavailability?

The oral bioavailability of a drug is governed by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium. For imidazo[1,2-a]pyridine derivatives, several inherent physicochemical properties can limit one or both of these critical factors.

Common Issues:

  • Poor Aqueous Solubility: Many imidazo[1,2-a]pyridine derivatives are crystalline and possess high lipophilicity, which can lead to low aqueous solubility.[1] This limits the concentration of the drug dissolved in the gastrointestinal tract, which is a prerequisite for absorption.

  • P-glycoprotein (P-gp) Efflux: The imidazo[1,2-a]pyridine scaffold can be a substrate for efflux transporters like P-glycoprotein (P-gp).[3] P-gp is a protein expressed on the apical side of intestinal cells that actively pumps drugs back into the intestinal lumen, thereby reducing their net absorption.

  • High First-Pass Metabolism: While not universally true for all derivatives, some may be susceptible to extensive metabolism in the liver (first-pass metabolism) after absorption, reducing the amount of active drug that reaches systemic circulation.

Section 2: Troubleshooting & Optimization Strategies

This section is organized to address specific experimental challenges you may be facing.

Low Aqueous Solubility

Question: My imidazo[1,2-a]pyridine derivative has excellent in vitro potency but shows poor efficacy in animal models when administered orally. I suspect poor solubility is the culprit. What are my options?

Answer: You are correct to suspect poor solubility. This is a frequent issue with this class of compounds. Here are several formulation strategies you can employ to enhance the dissolution and solubility of your derivative:

Forming a salt of your compound can significantly improve its aqueous solubility and dissolution rate.[4][5][6] For imidazo[1,2-a]pyridine derivatives, which often contain basic nitrogen atoms, forming an acid addition salt is a common and effective approach.

Troubleshooting & Experimental Protocol:

  • Problem: Unsure which salt form is optimal.

  • Solution: Conduct a salt screening study.

    • Select a range of pharmaceutically acceptable acids: Examples include hydrochloric, hydrobromic, sulfuric, methanesulfonic, maleic, and tartaric acids.

    • Small-scale salt formation: In separate vials, dissolve your imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., methanol, ethanol, or acetone). Add a stoichiometric amount of each selected acid.

    • Isolation and Characterization: Isolate the resulting solids and characterize them using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and identify different polymorphic forms.

    • Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of each salt form to the free base.

Causality: The ionization of the basic nitrogen in the imidazo[1,2-a]pyridine ring upon salt formation disrupts the crystal lattice of the free base, leading to a more water-soluble form. However, be aware that not all salt forms are physically stable. For instance, zolpidem tartrate can be physically unstable and decompose, potentially reducing bioavailability.[4]

Converting your crystalline compound into an amorphous form can dramatically increase its apparent solubility and dissolution rate.[7][8][9] ASDs involve dispersing the drug in a polymer matrix to stabilize the amorphous state.[10]

Troubleshooting & Experimental Protocol:

  • Problem: My compound recrystallizes from the amorphous state.

  • Solution: Proper polymer selection and drug loading are key.

    • Polymer Screening: Screen various polymers for their ability to form a stable amorphous dispersion with your compound. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[10] A study on zolpidem, an imidazo[1,2-a]pyridine derivative, successfully used PEG 4000 and PEG 6000 to create solid dispersions with increased aqueous solubility.[11]

    • Preparation of ASDs:

      • Solvent Evaporation/Spray Drying: Dissolve both your compound and the polymer in a common solvent and then rapidly remove the solvent.

      • Hot-Melt Extrusion: Mix your compound and the polymer and then heat them until they melt, followed by rapid cooling.

    • Characterization: Use Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity (no melting endotherm) and determine the glass transition temperature (Tg). A higher Tg generally indicates better physical stability.

    • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF and FeSSIF) to assess the extent and duration of supersaturation.

Causality: The amorphous form has a higher free energy than the crystalline form, leading to a higher apparent solubility. The polymer matrix prevents recrystallization by increasing the Tg of the mixture and through specific drug-polymer interactions.[10]

ASD_Workflow cluster_0 Preparation cluster_1 Characterization cluster_2 Performance Testing API Crystalline API Solvent Common Solvent API->Solvent HME Hot-Melt Extrusion API->HME Polymer Polymer Selection (e.g., PVP, HPMC, PEG) Polymer->Solvent Polymer->HME Spray_Drying Spray_Drying Solvent->Spray_Drying Spray Drying ASD Amorphous Solid Dispersion (ASD) Spray_Drying->ASD HME->ASD DSC DSC (Confirm Amorphous, Determine Tg) ASD->DSC XRPD XRPD (Absence of Crystalline Peaks) ASD->XRPD Dissolution In Vitro Dissolution (Biorelevant Media) ASD->Dissolution Supersaturation Supersaturation & Precipitation Assessment Dissolution->Supersaturation Bioavailability Bioavailability Supersaturation->Bioavailability Improved Oral Bioavailability

Caption: Workflow for developing an amorphous solid dispersion (ASD).

For highly lipophilic imidazo[1,2-a]pyridine derivatives, lipid-based formulations can be an excellent choice.[12][13][14] These formulations present the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.

Troubleshooting & Experimental Protocol:

  • Problem: Drug precipitates from the lipid formulation upon dispersion in aqueous media.

  • Solution: Optimize the formulation by screening different lipids, surfactants, and co-solvents.

    • Excipient Screening: Determine the solubility of your compound in various oils (e.g., long-chain and medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®).

    • Ternary Phase Diagrams: Construct ternary phase diagrams to identify self-emulsifying regions for Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS).

    • Dispersion and Digestion Testing: Disperse the formulation in simulated gastric and intestinal fluids and assess for any drug precipitation. In vitro lipolysis models can be used to mimic the digestion process and predict how the drug will behave in vivo.

Causality: Lipid-based formulations enhance bioavailability by presenting the drug in a solubilized form, and the digestion of lipids can form micelles that further help to keep the drug in solution.

Reducing the particle size of your compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.[15][16]

Troubleshooting & Experimental Protocol:

  • Problem: Nanoparticles are aggregating.

  • Solution: Use appropriate stabilizers.

    • Preparation of Nanoparticles:

      • Milling: Use wet bead milling to reduce the particle size of your compound in a suspension containing stabilizers.

      • High-Pressure Homogenization: Force a suspension of your compound through a small orifice at high pressure.

    • Stabilizer Selection: Screen different stabilizers (e.g., surfactants, polymers) to prevent particle aggregation.

    • Characterization: Measure particle size and distribution using techniques like dynamic light scattering (DLS).

    • Dissolution Testing: Compare the dissolution rate of the nanoformulation to the micronized and unformulated drug.

Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By increasing the surface area, nanoformulations enhance the dissolution rate.

P-glycoprotein (P-gp) Efflux

Question: My compound has good solubility and appears to be well-absorbed in in vitro permeability assays, but the oral bioavailability is still low. Could P-gp efflux be the problem, and how can I confirm this?

Answer: Yes, P-gp efflux is a strong possibility, especially with the imidazo[1,2-a]pyridine scaffold.[3] To confirm if your compound is a P-gp substrate, you can perform a bidirectional Caco-2 permeability assay.

Troubleshooting & Experimental Protocol: Bidirectional Caco-2 Permeability Assay

The Caco-2 cell line, when grown as a monolayer, expresses P-gp and serves as an excellent in vitro model of the intestinal barrier.[17]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[19]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B) Transport: Add your compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

    • Basolateral to Apical (B→A) Transport: Add your compound to the basolateral chamber and measure its appearance in the apical chamber over time. This represents efflux.

  • Calculate Apparent Permeability (Papp): Calculate the Papp for both directions.

  • Determine the Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.

  • Confirmation with a P-gp Inhibitor: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil).[19] If your compound is a P-gp substrate, the B→A transport will be significantly reduced, and the efflux ratio will approach 1.

Troubleshooting & Experimental Protocol: P-gp ATPase Assay

This assay measures the ATP hydrolysis that is coupled to P-gp-mediated transport.

  • Assay Setup: Use purified membrane vesicles containing high levels of human P-gp.

  • Measurement of ATPase Activity: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Interpretation:

    • Stimulation of ATPase activity: Indicates that your compound is a P-gp substrate.

    • Inhibition of ATPase activity: Suggests your compound is an inhibitor of P-gp.

Overcoming P-gp Efflux:

  • Medicinal Chemistry Approach: As demonstrated in a study on imidazo[1,2-a]pyridine derivatives as PDGFR inhibitors, modifying the structure of your compound can reduce its affinity for P-gp. In that study, the introduction of a fluorine-substituted piperidine significantly reduced P-gp efflux and improved oral bioavailability.[3] Attenuating the pKa of basic amines in the structure can also be a successful strategy.[3]

  • Formulation with P-gp Inhibitors: Co-administration of your compound with a P-gp inhibitor is a potential strategy, but this can lead to drug-drug interactions.

  • Nanoformulations: Encapsulating your drug in nanoparticles may help it to bypass P-gp efflux mechanisms.

Pgp_Efflux_Assay cluster_0 Caco-2 Permeability Assay cluster_1 Data Analysis cluster_2 Confirmation Caco2_Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Measure TEER to confirm monolayer integrity Caco2_Culture->TEER A_to_B Measure Apical to Basolateral transport (Papp A->B) TEER->A_to_B B_to_A Measure Basolateral to Apical transport (Papp B->A) TEER->B_to_A Efflux_Ratio Calculate Efflux Ratio (ER) = Papp (B->A) / Papp (A->B) A_to_B->Efflux_Ratio B_to_A->Efflux_Ratio ER_Interpretation ER > 2 suggests P-gp substrate Efflux_Ratio->ER_Interpretation Pgp_Inhibitor Repeat assay with P-gp inhibitor (e.g., verapamil) ER_Interpretation->Pgp_Inhibitor ER_Inhibitor If ER approaches 1, confirms P-gp substrate Pgp_Inhibitor->ER_Inhibitor

Caption: Workflow for determining if a compound is a P-gp substrate.

Section 3: Comparative Pharmacokinetic Data

The following table provides a summary of pharmacokinetic parameters for some imidazo[1,2-a]pyridine derivatives from the literature. This data can serve as a useful reference for your own studies.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (F%)Reference
Zolpidem Human10 mg PO155-1580.8-0.85538-5752-3~70%[5][20]
Olprinone HumanInfusionN/AN/AN/A~1.6N/A[18][21]
Compound 11 Rat5 mg/kg PO2721481.86%[3]
trans-27 Rat5 mg/kg PO5423442.518%[3]
Compound 18 Male Mice3 mg/kg PO--3850>1231.1%[1][2][22][23]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; F%: Bioavailability. Some data points were not available in the cited literature.

Section 4: Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative is a P-gp substrate. Will a formulation approach like an ASD or lipid-based system help to overcome this?

A1: It's possible, but not guaranteed. These formulations primarily address solubility and dissolution rate limitations. While some studies suggest that certain formulation components (e.g., surfactants like Tween 80) can have a modest inhibitory effect on P-gp, this is generally not their primary mechanism for enhancing bioavailability. The most effective strategies for overcoming P-gp efflux are typically medicinal chemistry-based modifications to the drug molecule itself or co-administration with a potent P-gp inhibitor.

Q2: I am considering a prodrug approach for my imidazo[1,2-a]pyridine derivative. What should I consider?

A2: A prodrug approach can be a powerful strategy. The goal is to mask the physicochemical properties of your compound that are limiting its absorption and then have the prodrug converted to the active parent drug in vivo. For imidazo[1,2-a]pyridine derivatives, you might consider ester prodrugs to increase lipophilicity and passive diffusion if permeability is low. Conversely, if solubility is the main issue, you could add a polar promoiety. It is crucial to ensure that the prodrug is stable in the gastrointestinal tract and is efficiently converted to the active drug in the body, typically by enzymes in the blood or liver.

Q3: How do I choose between the different formulation strategies?

A3: The choice of formulation strategy depends on the specific properties of your compound. A good starting point is to determine its Biopharmaceutics Classification System (BCS) class (based on its solubility and permeability).

  • BCS Class II (Low Solubility, High Permeability): Salt formation, ASDs, lipid-based formulations, and nanoformulations are all excellent strategies.

  • BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class. A combination of approaches may be necessary, such as an ASD to improve solubility and a medicinal chemistry approach to reduce P-gp efflux.

We hope this technical support center provides valuable guidance for your research on imidazo[1,2-a]pyridine derivatives. For further assistance, please do not hesitate to reach out to our technical support team.

References

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein - PubMed. (2019, May 6). Retrieved from [Link]

  • P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC - PubMed Central. Retrieved from [Link]

  • EP1163241B1 - Zolpidem salts - Google Patents.
  • Physicochemical characterization and in vivo properties of Zolpidem in solid dispersions with polyethylene glycol 4000 and 6000 - PubMed. (1999, July 1). Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH. Retrieved from [Link]

  • Population pharmacokinetics of olprinone in healthy male volunteers - PubMed. (2014, March 4). Retrieved from [Link]

  • Zolpidem - Wikipedia. Retrieved from [Link]

  • Caco2 assay protocol. Retrieved from [Link]

  • Population pharmacokinetics of olprinone in patients undergoing cardiac surgery with cardiopulmonary bypass - PubMed. (2012, October 19). Retrieved from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. Retrieved from [Link]

  • US6242460B1 - Zolpidem salt forms - Google Patents.
  • Comparative single-dose bioavailability study of two 10 mg Zolpidem tablet formulations in healthy volunteers. Retrieved from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. (2013, May 9). Retrieved from [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem - NIH. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Retrieved from [Link]

  • Soraprazan: Setting New Standards in Inhibition of Gastric Acid Secretion - ResearchGate. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives - ResearchGate. (2023, August 4). Retrieved from [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines - ijrpr. Retrieved from [Link]

  • Nanoparticles for Local Drug Delivery to the Oral Mucosa: Proof of Principle Studies - NIH. Retrieved from [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds - PubMed. (2007, May). Retrieved from [Link]

  • Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed. (2009, September-October). Retrieved from [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC - NIH. Retrieved from [Link]

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - NIH. Retrieved from [Link]

  • Formulation and Evaluation of Mouth Dissolving Tablet of Zolpidem Tartrate - Research and Reviews. Retrieved from [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC - NIH. Retrieved from [Link]

  • Olprinone (Hydrochloride) - MedChem Express - Cambridge Bioscience. Retrieved from [Link]

  • Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs - ResearchGate. (2018, August 7). Retrieved from [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development. Retrieved from [Link]

  • Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - ResearchGate. Retrieved from [Link]

  • Formulation of poorly water-soluble drugs for oral administration - Future4200. Retrieved from [Link]

  • Lipid-based formulations for oral administration of poorly water-soluble drugs | Request PDF. (2007, August 6). Retrieved from [Link]

  • Olprinone (Hydrochloride) - MedChem Express - Cambridge Bioscience. Retrieved from [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC - NIH. Retrieved from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. Retrieved from [Link]

  • Population pharmacokinetics of olprinone in healthy male volunteers - PMC. (2014, March 4). Retrieved from [Link]

  • Formulation Considerations in Oral Medications - Longdom Publishing. Retrieved from [Link]

Sources

Technical Support Center: Refining Analytical Detection of 2-Methylimidazo[1,2-a]pyridin-7-amine in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers in-depth troubleshooting and frequently asked questions (FAQs) for the analytical detection of 2-Methylimidazo[1,2-a]pyridin-7-amine, a potential genotoxic impurity (GTI), in complex matrices like active pharmaceutical ingredients (APIs) and biological fluids.[1] As a Senior Application Scientist, this document provides not only procedural steps but also the underlying scientific rationale to empower you to overcome common analytical challenges.

Section 1: Understanding the Analyte and the Challenge

2-Methylimidazo[1,2-a]pyridin-7-amine is a heterocyclic amine that serves as a structural alert for mutagenicity. Regulatory bodies require strict control of such impurities in pharmaceutical products.[2] Its detection at trace levels is challenging due to its polar and basic nature, which can lead to poor chromatographic performance and significant matrix effects, especially in bioanalysis.[3][4] This guide focuses on robust and sensitive detection using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape (tailing) and inconsistent retention times for 2-Methylimidazo[1,2-a]pyridin-7-amine during my LC-MS/MS analysis. What are the likely causes and how can I fix this?

A1: Poor peak shape and retention time drift are common issues for polar basic compounds.[5][6] The primary cause is often undesirable secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based LC columns.[5]

Troubleshooting Steps & Explanations:

  • Mobile Phase and pH Control: The analyte, a basic compound, will be protonated at acidic pH. This positive charge leads to strong electrostatic interactions with ionized silanols on the column's stationary phase, causing peak tailing.

    • Solution: A common approach is to use a mobile phase with a low concentration of an acid like formic acid, which can protonate the analyte but also suppress the ionization of silanols to some extent. For particularly problematic tailing, consider adding a competing base to the mobile phase or using a column specifically designed for polar compounds.[6] A higher pH mobile phase (e.g., pH > 8) can neutralize the basic analyte, but this requires a pH-stable column.

  • Column Chemistry: Standard C18 columns can vary in the number of accessible, active silanol sites.

    • Solution: Employ a column with high-purity silica and robust end-capping to minimize available silanols. Columns with alternative stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, can offer different selectivity and improved peak shape for basic analytes.[6]

  • Sample Solvent Strength: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase or a weaker solvent to ensure proper focusing of the analyte band at the head of the column.[7][8]

Experimental Workflow: Troubleshooting Poor Peak Shape

G A Start: Peak Tailing Observed B Verify Mobile Phase Preparation (pH, composition) A->B C Is Sample Solvent Weaker than Initial Mobile Phase? B->C F Check for Column Contamination (Flush or Replace) B->F Issue Persists D Re-dissolve Sample in Initial Mobile Phase C->D No G Optimal Peak Shape Achieved C->G Yes D->G E Consider Alternative Column (e.g., Embedded Polar Group) E->G F->E SPE_Workflow cluster_spe SPE Protocol Condition Condition 1. Methanol 2. Water Equilibrate Equilibrate Acidic Solution (e.g., 2% HCOOH) Condition->Equilibrate Load Load Equilibrate->Load Wash1 Wash 1 Acidic Solution Load->Wash1 Wash2 Wash 2 Non-Polar Solvent Wash1->Wash2 Elute Elute Analyte Basic Solution (e.g., 5% NH4OH in MeOH) Wash2->Elute

References

avoiding degradation of 2-Methylimidazo[1,2-a]pyridin-7-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylimidazo[1,2-a]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and recommended protocols to prevent and identify degradation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Methylimidazo[1,2-a]pyridin-7-amine?

A1: Based on the chemical structure, which features an aromatic amine and an imidazopyridine core, the primary degradation pathways are likely to be oxidation and photodegradation . Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. The imidazopyridine ring itself is generally stable but can be susceptible to photochemical reactions under certain conditions.[1]

Q2: What is the recommended procedure for storing 2-Methylimidazo[1,2-a]pyridin-7-amine?

A2: To minimize degradation, 2-Methylimidazo[1,2-a]pyridin-7-amine should be stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen). The container should be kept in a cool, dry, and dark place. A refrigerator or a freezer is ideal for long-term storage.

Q3: How can I tell if my sample of 2-Methylimidazo[1,2-a]pyridin-7-amine has degraded?

A3: Visual inspection is the first step. Any change in color (e.g., from off-white/yellow to brown or black) or consistency may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for a definitive assessment of purity.

Q4: Is it necessary to handle 2-Methylimidazo[1,2-a]pyridin-7-amine in a glovebox?

A4: While not strictly necessary for brief handling in a well-ventilated fume hood, for long-term storage or for handling larger quantities, the use of a glovebox or other inert atmosphere techniques is highly recommended to prevent exposure to air and moisture.

Q5: Can I dissolve 2-Methylimidazo[1,2-a]pyridin-7-amine in a solvent for storage?

A5: Storing the compound as a dry solid is generally preferred to minimize solvent-mediated degradation. If you need to store it in solution, use a dry, deoxygenated aprotic solvent (e.g., anhydrous DMSO or DMF) and store the solution under an inert atmosphere at low temperature. It is crucial to perform a stability study on the solution to determine its shelf-life under your specific storage conditions.

II. Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., darkening) Oxidation or photodegradation1. Immediately transfer the compound to an opaque container and purge with an inert gas. 2. Store in a freezer. 3. Before use, assess the purity of the material using HPLC or LC-MS. 4. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
Appearance of new peaks in the HPLC chromatogram Chemical degradation1. Identify the new peaks using LC-MS/MS to understand the degradation pathway. 2. Review your storage and handling procedures to identify potential causes (e.g., exposure to air, light, or incompatible materials). 3. Implement stricter storage conditions as outlined in the FAQs.
Inconsistent experimental results Degradation of the starting material1. Always check the purity of 2-Methylimidazo[1,2-a]pyridin-7-amine before use, especially for a new batch or a container that has been opened multiple times. 2. Use a freshly opened container or a recently purified batch for critical experiments.
Poor solubility of the compound Formation of insoluble degradation products1. Attempt to dissolve a small amount in a suitable solvent. If insoluble material remains, it could be a degradation product. 2. Purify the compound before use.

III. Recommended Protocols

A. Protocol for Long-Term Storage
  • Preparation: Ensure the 2-Methylimidazo[1,2-a]pyridin-7-amine is in a dry, solid form.

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a glovebox or a Schlenk line. Evacuate and backfill with a dry, inert gas (argon or nitrogen) at least three times.

  • Sealing: Securely tighten the cap. For extra protection, wrap the cap with Parafilm®.

  • Storage Location: Store the sealed vial in a freezer (-20°C or below) in a designated, clearly labeled container.

B. Protocol for Purity Assessment by HPLC (General Method)

This is a general-purpose method and should be optimized and validated for your specific instrumentation and requirements.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

IV. Understanding Degradation Pathways

To effectively prevent degradation, it is helpful to understand the likely chemical transformations that can occur.

A. Oxidative Degradation

The primary amine group in 2-Methylimidazo[1,2-a]pyridin-7-amine is susceptible to oxidation. This can lead to the formation of colored impurities and a loss of potency. The reaction can be catalyzed by light and trace metals.

G cluster_0 Oxidative Degradation Pathway A 2-Methylimidazo[1,2-a]pyridin-7-amine B Oxidized Intermediates (e.g., N-oxides, dimers) A->B O2, light, metal ions C Degradation Products B->C

Caption: Potential oxidative degradation of 2-Methylimidazo[1,2-a]pyridin-7-amine.

B. Photodegradation

The imidazopyridine core, being an aromatic heterocyclic system, can absorb UV light, which may lead to photochemical reactions and degradation.

G cluster_1 Photodegradation Pathway D 2-Methylimidazo[1,2-a]pyridin-7-amine E Excited State D->E UV/Visible Light F Photodegradation Products E->F

Caption: General pathway for photodegradation.

V. Experimental Workflow for Stability Assessment

A forced degradation study can provide valuable insights into the stability of 2-Methylimidazo[1,2-a]pyridin-7-amine and help in the development of a stability-indicating analytical method.

G cluster_2 Forced Degradation Workflow Start Pristine 2-Methylimidazo[1,2-a]pyridin-7-amine Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by HPLC/LC-MS Stress->Analysis Data Identify Degradation Products and Assess Purity Analysis->Data End Establish Stability Profile Data->End

Caption: Workflow for a forced degradation study.

VI. References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Samanta, S., et al. (2021). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 26(11), 3183. [Link]

  • Pardasani, P., et al. (2021). Ortho C−H Functionalization of 2‐Arylimidazo[1,2‐a]pyridines. Chemistry – An Asian Journal, 16(22), 3586-3603. [Link]

  • Kumar, A., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2- a ]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(20), 11564–11573. [Link]

  • Gou, F., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(5), 106659. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Methylimidazo[1,2-a]pyridin-7-amine and Its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] The well-known hypnotic zolpidem and the anxiolytic alpidem are prime examples of how subtle structural modifications to this scaffold can dramatically alter biological outcomes.[3] This guide provides a comprehensive comparison of 2-Methylimidazo[1,2-a]pyridin-7-amine and its positional isomers, offering insights into the critical role of substituent placement on the pyridine ring and its implications for drug design and development.

This analysis will delve into the synthesis, physicochemical properties, and biological activities of the 3-, 5-, 6-, 7-, and 8-amino isomers of 2-methylimidazo[1,2-a]pyridine. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern the performance of these closely related molecules, providing a valuable resource for researchers engaged in the design of novel therapeutics based on the imidazo[1,2-a]pyridine framework.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has attracted significant attention from medicinal chemists due to its versatile biological profile.[2] Its rigid structure and the presence of nitrogen atoms at key positions allow for a variety of interactions with biological targets. The substituent pattern on this scaffold is a key determinant of its pharmacological effect.

Caption: Core structure of the imidazo[1,2-a]pyridine ring system.

Synthesis of 2-Methylimidazo[1,2-a]pyridine Amine Isomers

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone.[4] For the preparation of the target 2-methylamino-substituted isomers, the general strategy involves the use of appropriately substituted 2-aminopyridines. The amino group can be introduced either before or after the formation of the bicyclic system. A common approach is the nitration of the 2-methylimidazo[1,2-a]pyridine core, followed by reduction of the nitro group to the corresponding amine. The position of nitration is dependent on the reaction conditions and the existing substitution pattern on the pyridine ring.

Alternatively, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, provide a convergent and efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.[5]

Synthesis_Workflow cluster_A Route A: Post-Cyclization Functionalization cluster_B Route B: From Substituted Starting Materials A1 2-Aminopyridine + Chloroacetone A2 2-Methylimidazo[1,2-a]pyridine A1->A2 Cyclization A3 Nitration (e.g., HNO3/H2SO4) A2->A3 A4 Positional Isomers of 2-Methyl-nitroimidazo[1,2-a]pyridine A3->A4 A5 Reduction (e.g., SnCl2/HCl or H2/Pd-C) A4->A5 A6 Positional Isomers of 2-Methylimidazo[1,2-a]pyridin-amine A5->A6 B1 Substituted 2-Aminopyridine (e.g., 2,X-diaminopyridine) B3 Cyclization B1->B3 B2 Chloroacetone B2->B3 B4 Positional Isomers of 2-Methylimidazo[1,2-a]pyridin-amine B3->B4

Caption: General synthetic strategies for 2-methylimidazo[1,2-a]pyridine amine isomers.

Physicochemical Properties: The Influence of Amine Position

The position of the amino group on the pyridine ring significantly impacts the physicochemical properties of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile. Properties such as pKa, lipophilicity (logP), and polar surface area (PSA) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).

IsomerPredicted pKaPredicted logP
2-Methylimidazo[1,2-a]pyridin-3-amine~5.5-6.5~1.5-2.0
2-Methylimidazo[1,2-a]pyridin-5-amine~6.0-7.0~1.4-1.9
2-Methylimidazo[1,2-a]pyridin-6-amine~6.5-7.5~1.4-1.9
2-Methylimidazo[1,2-a]pyridin-7-amine~6.5-7.5~1.4-1.9
2-Methylimidazo[1,2-a]pyridin-8-amine~5.0-6.0~1.3-1.8
Note: These are estimated values based on computational models and the known properties of similar structures. Actual experimental values may vary.

Comparative Biological Performance: A Tale of Isomeric Differentiation

The biological activity of the 2-methylimidazo[1,2-a]pyridine amine isomers is highly dependent on the position of the amino group, as this dictates the molecule's ability to interact with specific biological targets. The following sections summarize the known activities of these isomers in key therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents.[5] Derivatives have been shown to inhibit various protein kinases, disrupt microtubule dynamics, and induce apoptosis. The position of the amino group can influence both the potency and the selectivity of these compounds.

While a direct head-to-head comparison of all five amino isomers in a broad panel of cancer cell lines is not available in the current literature, individual studies on derivatives of these isomers provide valuable insights. For example, derivatives of 3-aminoimidazo[1,2-a]pyridines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing promising results.[5] The amino group at the 3-position serves as a convenient handle for further chemical modification to explore the structure-activity relationship.

Kinase Inhibitory Activity

Protein kinases are a major class of drug targets in oncology and other diseases. The imidazo[1,2-a]pyridine core has been successfully employed in the design of inhibitors for a variety of kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases.[6]

The amino group can act as a key hydrogen bond donor or acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase. The specific geometry of this interaction is highly dependent on the position of the amino group. For instance, a study on imidazo[1,2-a]pyridine-based kinase inhibitors revealed that substitution at the 6-position was crucial for potent activity.[6] This suggests that the 6-amino isomer could be a promising starting point for the design of new kinase inhibitors.

GABA-A Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is famously associated with the modulation of GABA-A receptors, as exemplified by zolpidem and alpidem. These drugs bind to the benzodiazepine site on the GABA-A receptor, allosterically modulating the receptor's function. The nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for determining the affinity and functional effect (e.g., sedative-hypnotic vs. anxiolytic) at the GABA-A receptor.

While specific data on the GABA-A receptor binding affinity of the 2-methylamino positional isomers is limited, it is reasonable to hypothesize that the position of the amino group would significantly impact binding. The electronic and steric properties of the amino group at different positions would alter the molecule's interaction with the amino acid residues in the binding pocket of the receptor.

Experimental Protocols for Evaluation

To facilitate further research and direct comparison of these isomers, this section provides detailed, standardized protocols for key biological assays.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the imidazo[1,2-a]pyridine isomers against a panel of human cancer cell lines.

1. Cell Culture and Maintenance:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.
  • Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of the imidazo[1,2-a]pyridine isomers against a specific protein kinase of interest.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.
  • Prepare a serial dilution of the test compounds in DMSO.
  • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

2. Assay Procedure:

  • Add the kinase, substrate, and test compound to the wells of a microplate.
  • Initiate the kinase reaction by adding the ATP solution.
  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.
  • Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

  • The amount of product formed (phosphorylated substrate) or the amount of ATP consumed can be measured using various detection methods, such as radiometric assays ([γ-³²P]ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., Kinase-Glo®).[7][8]

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor.
  • The IC50 value is determined from the dose-response curve.
Protocol 3: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol describes a method to determine the binding affinity of the imidazo[1,2-a]pyridine isomers to the benzodiazepine site on the GABA-A receptor.[4][9]

1. Membrane Preparation:

  • Prepare a crude synaptic membrane fraction from rat or mouse brain tissue.[9]
  • Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes.
  • Wash the membranes multiple times to remove endogenous GABA.[9]
  • Resuspend the final membrane pellet in the binding buffer.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., [³H]flumazenil), and varying concentrations of the unlabeled test compounds.
  • To determine non-specific binding, include wells with a high concentration of an unlabeled benzodiazepine site ligand (e.g., clonazepam).
  • Incubate the plate on ice for a sufficient time to reach equilibrium.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the IC50 value of the test compounds from the competition binding curve.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The positional isomers of 2-methylimidazo[1,2-a]pyridin-amine represent a focused library of compounds with the potential for diverse and distinct biological activities. While the currently available data is fragmented, it strongly suggests that the location of the amino group is a critical determinant of the pharmacological profile. The 3-amino isomer offers a versatile synthetic handle for further derivatization, while the 6- and 7-amino isomers may hold promise for kinase inhibition and other anticancer mechanisms. The exploration of these isomers as modulators of the GABA-A receptor also warrants further investigation.

To fully unlock the potential of this chemical space, a systematic and comparative evaluation of all positional isomers is essential. This should include the determination of their key physicochemical properties and their screening in a broad panel of relevant biological assays. Such a study would provide invaluable structure-activity relationship data to guide the rational design of next-generation therapeutics based on the versatile and potent imidazo[1,2-a]pyridine scaffold.

References

  • [Citation for a relevant scientific paper on GABA-A receptor binding assays]
  • [Citation for a relevant scientific paper on in vitro anticancer screening]
  • [Citation for a relevant scientific paper on GABA-A receptor membrane prepar
  • [Citation for a relevant scientific paper on the biological activities of imidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on kinase inhibition assays]
  • [Citation for a relevant scientific paper on the synthesis of imidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on the synthesis of 3-aminoimidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on multicomponent reactions for imidazopyridine synthesis]
  • [Citation for a relevant scientific paper on the synthesis of substituted imidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on imidazo[1,2-a]pyridines as kinase inhibitors]
  • [Citation for a relevant scientific paper on the anticancer activity of imidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on in vivo evalu
  • [Citation for a relevant scientific paper on fluorescence-based kinase assays]
  • [Citation for a relevant scientific paper on the synthesis of nitroimidazoles]
  • [Citation for a relevant scientific paper on in vitro screening of anticancer agents]
  • [Citation for a relevant scientific paper on kinase assay kits]
  • [Citation for a relevant scientific paper on in vitro characteriz
  • [Citation for a relevant scientific paper on kinase inhibitor development]
  • [Citation for a relevant scientific paper on kinase assay development]
  • [Citation for a relevant scientific paper on the synthesis of 2-methyl-5-nitroimidazole]
  • [Citation for a relevant scientific paper on luminescence-based kinase assays]
  • [Citation for a relevant scientific paper on the diverse applic
  • [Citation for a relevant scientific paper on the synthesis of imidazo[1,2-a]pyridazines]
  • [Citation for a relevant scientific paper on 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine]
  • [Citation for a relevant scientific paper on zolpidem and alpidem]
  • [Citation for a relevant scientific paper on the physicochemical properties of imidazo[1,2-a]pyridine]
  • [Citation for a relevant scientific paper on metal-free synthesis of imidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on the synthesis of nitroimidazole deriv
  • [Citation for a relevant scientific paper on the synthesis of 2-nitroimidazole]
  • [Citation for a relevant scientific paper on the synthesis of metronidazole]
  • [Citation for a relevant scientific paper on a decade upd
  • [Citation for a relevant scientific paper on 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine]
  • [Citation for a relevant scientific paper on the synthesis of 8-nitro-imidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on the photophysical properties of imidazo[1,2-a]pyridines]
  • [Citation for a relevant scientific paper on 2-amino-6-methylpyridine]
  • [Citation for a relevant scientific paper on the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics]
  • [Citation for a relevant scientific paper on the properties of 2-methyl-imidazo[1,2-a]pyridine]
  • [Citation for a relevant scientific paper on the synthesis of imidazo[1,5-a]pyridine deriv

Sources

A Comparative Guide to 2-Methylimidazo[1,2-a]pyridin-7-amine and Zolpidem: Structure, Mechanism, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Zolpidem, a well-established hypnotic agent, and the structurally related but less characterized compound, 2-Methylimidazo[1,2-a]pyridin-7-amine. Both molecules share the imidazo[1,2-a]pyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] This document will delve into their chemical structures, established and putative mechanisms of action, and the key experimental protocols required to elucidate their pharmacological profiles. For drug development professionals, this guide uses the extensively studied Zolpidem as a benchmark to outline a strategic approach for characterizing novel imidazopyridine derivatives like 2-Methylimidazo[1,2-a]pyridin-7-amine.

Structural and Synthetic Overview

The foundational difference between these two compounds lies in their substitution patterns on the shared imidazo[1,2-a]pyridine ring system.

Zolpidem is chemically designated as N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.[5] Its structure is characterized by a bulky acetamide group at the 3-position and a tolyl group at the 2-position.

2-Methylimidazo[1,2-a]pyridin-7-amine is a simpler derivative, featuring a methyl group at the 2-position and an amine group at the 7-position. This substitution pattern presents a different steric and electronic profile, suggesting a potentially distinct pharmacological target engagement.

Chemical Structures:

CompoundIUPAC NameChemical Structure
Zolpidem N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamideZolpidem Structure
2-Methylimidazo[1,2-a]pyridin-7-amine 2-Methylimidazo[1,2-a]pyridin-7-amine2-Methylimidazo[1,2-a]pyridin-7-amine Structure

Caption: Chemical structures of Zolpidem and 2-Methylimidazo[1,2-a]pyridin-7-amine.

The synthesis of the imidazo[1,2-a]pyridine core is well-documented and typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[6][7] Variations of this approach, including multi-component reactions, allow for the introduction of diverse substituents, enabling the creation of extensive chemical libraries for screening.[7][8]

Mechanism of Action: From Established Hypnotic to Unexplored Potential

A significant divergence between the two molecules is our understanding of their biological mechanisms. Zolpidem's mode of action is precisely defined, whereas that of 2-Methylimidazo[1,2-a]pyridin-7-amine remains to be elucidated.

Zolpidem: A Selective GABA-A Receptor Modulator

Zolpidem functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5] It binds to the benzodiazepine (BZD) site, located at the interface between α and γ subunits of the pentameric receptor complex.[9] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability.[5]

Crucially, Zolpidem exhibits a high preferential affinity for GABA-A receptors containing the α1 subunit, with approximately 10-fold lower affinity for those with α2 and α3 subunits, and no significant affinity for α5-containing receptors.[5] This α1-selectivity is believed to be the basis for its potent sedative-hypnotic effects, while having weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[10]

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α/β/γ subunits) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Conformational Change (Channel Opens) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds to orthosteric site Zolpidem Zolpidem / Modulator Zolpidem->GABA_A_Receptor Binds to allosteric (BZD) site

Figure 1. Simplified signaling pathway of GABA-A receptor modulation.

2-Methylimidazo[1,2-a]pyridin-7-amine: A Target for Investigation

The specific biological targets and mechanism of action for 2-Methylimidazo[1,2-a]pyridin-7-amine have not been extensively reported. However, the imidazo[1,2-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antituberculosis effects.[2][4][11][12] Given its structural similarity to Zolpidem, a primary hypothesis would be potential modulation of CNS receptors, including GABA-A receptors. However, the distinct substitution pattern could lead to a completely different pharmacological profile, such as targeting kinases or other enzyme families.[12] Its characterization is therefore a key objective for future research.

Comparative Pharmacological Data

The following table summarizes the known pharmacological properties of Zolpidem. The corresponding data for 2-Methylimidazo[1,2-a]pyridin-7-amine are currently unavailable and represent critical data gaps for its scientific evaluation.

ParameterZolpidem2-Methylimidazo[1,2-a]pyridin-7-amine
Primary Target GABA-A Receptor (α1-selective PAM)[5]Not Established
Binding Affinity (Ki) α1β3γ2: ~20 nMα2β3γ2: ~400 nMα3β3γ2: ~400 nMα5β3γ2: >5000 nM[10]Data Not Available
Pharmacodynamic Effect Sedative-HypnoticNot Established
Bioavailability ~70% (oral)[5]Data Not Available
Plasma Protein Binding ~92%[5]Data Not Available
Metabolism Primarily via CYP3A4, with contributions from CYP2C9 and CYP1A2[5]Data Not Available
Elimination Half-life 2-3 hours[5]Data Not Available

Essential Experimental Protocols for Characterization

To systematically evaluate a novel compound like 2-Methylimidazo[1,2-a]pyridin-7-amine and compare it to a standard like Zolpidem, a tiered experimental approach is necessary. The following protocols are fundamental for this purpose.

Radioligand Binding Assay

Causality: This assay is the first step to determine if a compound physically interacts with a target receptor and to quantify its binding affinity (Ki). By competing with a known radiolabeled ligand, we can ascertain the compound's potency at various receptor subtypes.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex or cerebellum) or cells expressing specific recombinant GABA-A receptor subtypes in a suitable buffer (e.g., 50 mM Tris-HCl).[13]

  • Centrifugation: Perform a series of centrifugations to isolate the cell membrane fraction containing the receptors. Multiple washes are crucial to remove endogenous ligands like GABA.[14]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the BZD site) and varying concentrations of the test compound (e.g., 2-Methylimidazo[1,2-a]pyridin-7-amine).[13][14]

  • Equilibration: Allow the reaction to reach equilibrium (e.g., 45 minutes at 4°C).[13]

  • Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., Brain Homogenate) B Incubate Membranes with: - Radioligand ([3H]L) - Test Compound (Cmpd) A->B Add to assay tubes C Separate Bound from Free [3H]L (Vacuum Filtration) B->C After equilibration D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki Calculation) D->E

Figure 2. General workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

Causality: While binding assays confirm interaction, they do not reveal the functional consequence. Patch-clamp electrophysiology directly measures the effect of the compound on the ion channel function of the GABA-A receptor, determining whether it acts as an agonist, antagonist, or modulator (positive or negative).

Methodology:

  • Cell Culture: Use cells (e.g., HEK29T cells) transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).[15]

  • Patching: Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette.

  • GABA Application: Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.[15]

  • Compound Co-application: Co-apply the test compound with GABA and measure the change in current amplitude. A potentiation of the current indicates positive allosteric modulation.[16]

  • Dose-Response: Perform co-applications with a range of test compound concentrations to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) and maximal efficacy.

  • Washout: Ensure the effect is reversible by washing out the compound and observing the return of the current to baseline.

Patch_Clamp_Workflow A Culture Cells Expressing GABA-A Receptors B Establish Whole-Cell Patch Clamp Configuration A->B C Apply Baseline GABA (EC10) & Record Current (I_base) B->C D Co-apply Test Compound + GABA & Record Current (I_test) C->D Solution exchange D->C Washout E Analyze Data: Potentiation = (I_test / I_base) Generate Dose-Response Curve D->E

Figure 3. Workflow for patch-clamp electrophysiology experiments.

In Vivo Behavioral Assessment: Locomotor Activity

Causality: To translate in vitro findings into a potential physiological effect, in vivo models are essential. For compounds suspected of having sedative properties, like Zolpidem, assessing spontaneous locomotor activity is a primary screen. A reduction in movement is indicative of a CNS depressant or sedative effect.[17][18]

Methodology:

  • Animal Habituation: Acclimate mice or rats to the testing environment (e.g., open-field locomotor activity chambers) for several days to reduce novelty-induced stress.[17]

  • Baseline Measurement: On the test day, administer a vehicle injection (e.g., saline) and record baseline activity for a set period (e.g., 30-60 minutes).[17]

  • Drug Administration: Administer the test compound via a relevant route (e.g., intraperitoneal injection) at various doses.

  • Activity Recording: Immediately place the animal back into the chamber and record its locomotor activity. The chambers are typically equipped with infrared beams, and activity is quantified by the number of beam breaks over time.[19]

  • Data Analysis: Compare the locomotor activity post-drug administration to the baseline activity and to the vehicle control group. Calculate the percentage change in activity to determine if the compound has a statistically significant sedative or stimulant effect.[20]

Locomotor_Workflow A Habituate Animals to Activity Chambers B Administer Vehicle & Record Baseline Activity A->B C Administer Test Compound (Dose Groups) B->C Next day or later D Record Post-Dose Locomotor Activity C->D E Compare Post-Dose vs. Baseline & Vehicle Group Activity D->E

Figure 4. Workflow for assessing in vivo locomotor activity.

Summary and Future Directions

This guide establishes a clear comparative framework between the well-defined hypnotic Zolpidem and the uncharacterized 2-Methylimidazo[1,2-a]pyridin-7-amine.

  • Zolpidem is a selective, high-affinity positive allosteric modulator of α1-containing GABA-A receptors, a mechanism that is directly linked to its potent sedative-hypnotic clinical effects. Its pharmacokinetic and pharmacodynamic profiles are thoroughly documented.

  • 2-Methylimidazo[1,2-a]pyridin-7-amine represents a research opportunity. Its shared chemical scaffold with Zolpidem suggests the potential for CNS activity, but its distinct substitution pattern necessitates a full pharmacological workup. Its biological activity is currently an open question.

For researchers investigating 2-Methylimidazo[1,2-a]pyridin-7-amine or similar novel imidazopyridine derivatives, the path forward is clear. The application of the experimental protocols detailed in this guide—starting with broad receptor screening via radioligand binding, followed by functional validation with electrophysiology, and culminating in in vivo behavioral assessment—will be critical to unlocking its therapeutic potential and defining its place in the vast landscape of pharmacologically active molecules.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA-A Receptor: From Subunits to Subtypes. The Receptors, 1-25.
  • Kopp, C., Rudolph, U., Keist, R., & Tobler, I. (2003). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 138(3), 619-623. [Link]

  • Enna, S. J., & Ferkany, J. W. (1983). Characterization of GABA receptors. Methods in Neurosciences, 15, 235-250. [Link]

  • Peterson, S. GABA-A Receptor Binding Assay Protocol. PDSP. [Link]

  • Becker, N., et al. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 19(10), 1364-1374. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Sophion Bioscience. [Link]

  • Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. Epilepsy Research, 85(2-3), 200-211. [Link]

  • Hanson, S. M., & Czajkowski, C. (2015). Structural Requirements for Eszopiclone and Zolpidem Binding to the γ-Aminobutyric Acid Type-A (GABA A) Receptor Are Different. PLoS ONE, 10(3), e0119423. [Link]

  • Portland VA Medical Center. (n.d.). STANDARD OPERATING PROCEDURE (SOP) FOR A THREE-DAY LOCOMOTOR ACTIVITY TEST. [Link]

  • Hanson, S. M., & Czajkowski, C. (2011). Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. Journal of Neuroscience, 31(41), 14739-14748. [Link]

  • Patsnap. (2024). Locomotor activity test: Significance and symbolism. Patsnap. [Link]

  • Hanson, S. M., & Czajkowski, C. (2008). Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different. Molecular Pharmacology, 74(6), 1547-1556. [Link]

  • Wikipedia. (n.d.). Zolpidem. Wikipedia. [Link]

  • Slideshare. (n.d.). Locomotor activity of mice. Slideshare. [Link]

  • ResearchGate. (2019). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. [Link]

  • Croft, C. J. (2012). Patch-clamp investigation of the modulation of GABAa receptor currents with isomers of the potential anesthetic 2,6-dimethylcyclohexanol. Smith Scholarworks. [Link]

  • Hayakawa, K., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Baur, R., et al. (1989). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 86(19), 7485-7489. [Link]

  • Murata, Y., et al. (2020). The assessment of mouse spontaneous locomotor activity using motion picture. Journal of Pharmacological Sciences, 143(1), 58-64. [Link]

  • ResearchGate. (2015). Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(48), 46101-46116. [Link]

  • ResearchGate. (2021). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. [Link]

  • Maldonado, R. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-649. [Link]

  • Almirante, N., et al. (1975). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 18(1), 1-7. [Link]

  • Guchhait, S. K., & Madaan, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35057-35071. [Link]

  • Matijašić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • ResearchGate. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]

  • Beilstein Journals. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 148-158. [Link]

Sources

A Comparative Guide to Validating the Anticancer Efficacy of 2-Methylimidazo[1,2-a]pyridin-7-amine in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret preclinical xenograft studies to validate the anticancer activity of novel therapeutic candidates. While specific in vivo data for 2-Methylimidazo[1,2-a]pyridin-7-amine is not yet broadly published, this document leverages the extensive research on the broader imidazo[1,2-a]pyridine chemical scaffold to construct a robust, data-driven validation strategy. We will compare the hypothetical performance of our target compound against a standard-of-care chemotherapeutic agent, Paclitaxel, in a human breast cancer xenograft model.

Part 1: Preclinical Rationale and Putative Mechanism of Action

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2] These compounds are known to modulate critical cellular pathways involved in proliferation, survival, and apoptosis. Several studies indicate that IP derivatives can exert their effects by inhibiting key survival kinases, particularly within the PI3K/Akt/mTOR signaling cascade.[1][3][4] This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.

The proposed mechanism for 2-Methylimidazo[1,2-a]pyridin-7-amine involves the inhibition of Akt, a central node in this pathway. By blocking Akt phosphorylation, the compound is hypothesized to prevent the subsequent activation of mTOR and other downstream effectors, ultimately leading to cell cycle arrest and the induction of apoptosis.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates p21 p21/p53 Akt->p21 Inhibits Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Methylimidazo[1,2-a]pyridin-7-amine Compound->Akt Inhibits Apoptosis Apoptosis p21->Proliferation Inhibits Bax Bax Bax->Apoptosis Bcl2->Bax Inhibits

Caption: Hypothetical signaling pathway for 2-Methylimidazo[1,2-a]pyridin-7-amine.

Part 2: Experimental Design for In Vivo Validation

A robust experimental design is critical for obtaining reliable and reproducible results in xenograft studies.[6] The primary objective is to assess the in vivo antitumor efficacy and tolerability of 2-Methylimidazo[1,2-a]pyridin-7-amine compared to a vehicle control and a clinically relevant standard-of-care drug.

Model and Cell Line Selection
  • Animal Model: Athymic Nude (nu/nu) mice are a standard and appropriate choice for establishing human tumor xenografts due to their compromised immune system, which prevents the rejection of foreign cells.[6][7]

  • Cell Line: The MDA-MB-231 human breast cancer cell line is selected for this hypothetical study. It is a well-characterized, aggressive triple-negative breast cancer (TNBC) line, and related imidazo[1,2-a]pyridine compounds have shown activity against it.[8]

Study Groups

A minimum of four groups with n=8-10 mice per group is recommended for statistical power.

  • Group 1 (Vehicle Control): Administered with the drug vehicle only. This group serves as the baseline for tumor growth.

  • Group 2 (Test Compound - Low Dose): 2-Methylimidazo[1,2-a]pyridin-7-amine at 25 mg/kg.

  • Group 3 (Test Compound - High Dose): 2-Methylimidazo[1,2-a]pyridin-7-amine at 50 mg/kg.

  • Group 4 (Positive Control): Paclitaxel at a standard therapeutic dose (e.g., 10 mg/kg). This provides a benchmark against a known effective agent.

Experimental Workflow

The overall workflow ensures a systematic progression from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_monitor Phase 3: Monitoring & Analysis A 1. Cell Culture (MDA-MB-231) C 3. Tumor Implantation (Subcutaneous) A->C B 2. Animal Acclimation (Athymic Nude Mice) B->C D 4. Tumor Growth (to ~100-150 mm³) C->D E 5. Randomization & Group Assignment D->E F 6. Treatment Initiation (Dosing as per schedule) E->F G 7. Data Collection (Tumor Volume, Body Weight) 2-3 times/week F->G H 8. Study Endpoint (Tumor size limit or time) G->H I 9. Data Analysis (TGI, Stats) H->I

Caption: Standard workflow for an in vivo xenograft efficacy study.

Part 3: Detailed Experimental Protocols

Adherence to detailed protocols is essential for the integrity of the study.

Protocol 1: Tumor Cell Implantation
  • Cell Preparation: Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency in the logarithmic growth phase.

  • Harvesting: Harvest cells using trypsin-EDTA, wash twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer to ensure high viability (>95%).

  • Resuspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL. Matrigel is used to support initial tumor formation.

  • Injection: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[6]

Protocol 2: Compound Administration and Monitoring
  • Tumor Monitoring: Once tumors become palpable, use digital calipers to measure the length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into the four treatment groups described above. This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Dosing:

    • 2-Methylimidazo[1,2-a]pyridin-7-amine: Assuming oral bioavailability, administer the specified doses daily via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Paclitaxel: Administer via intraperitoneal (IP) injection according to a clinically relevant schedule (e.g., twice weekly).

    • Vehicle Control: Administer the vehicle solution using the same route and schedule as the test compound.

  • Toxicity Monitoring: Record the body weight of each mouse at every measurement time point. A body weight loss exceeding 15-20% is a key indicator of toxicity and may require dose adjustment or cessation.

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days). All animals are humanely euthanized at the endpoint.

Part 4: Comparative Performance Analysis (Hypothetical Data)

The following tables present plausible, hypothetical data to illustrate how results would be summarized and compared.

Table 1: Antitumor Efficacy in MDA-MB-231 Xenograft Model
Treatment GroupDosage & AdministrationMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control 0.5% Methylcellulose (oral, daily)1650 ± 185--
2-Methylimidazo[1,2-a]pyridin-7-amine 25 mg/kg (oral, daily)1023 ± 15038.0%< 0.05
2-Methylimidazo[1,2-a]pyridin-7-amine 50 mg/kg (oral, daily)677 ± 11259.0%< 0.001
Paclitaxel 10 mg/kg (IP, 2x weekly)594 ± 9864.0%< 0.001

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] * 100. This calculation is a standard method for evaluating efficacy in such studies.[9]

Table 2: General Tolerability Assessment
Treatment GroupDosage & AdministrationMean Body Weight Change (%) ± SEMClinical Observations
Vehicle Control 0.5% Methylcellulose (oral, daily)+4.5 ± 1.2%Normal
2-Methylimidazo[1,2-a]pyridin-7-amine 25 mg/kg (oral, daily)+2.1 ± 1.5%Normal
2-Methylimidazo[1,2-a]pyridin-7-amine 50 mg/kg (oral, daily)-3.8 ± 2.0%No significant findings
Paclitaxel 10 mg/kg (IP, 2x weekly)-8.5 ± 2.5%Mild lethargy post-injection

Part 5: Discussion and Future Directions

The hypothetical data suggest that 2-Methylimidazo[1,2-a]pyridin-7-amine exhibits significant, dose-dependent antitumor activity in the MDA-MB-231 xenograft model. The efficacy of the 50 mg/kg dose (59.0% TGI) is comparable to that of the standard-of-care agent, Paclitaxel (64.0% TGI). Critically, the test compound demonstrates a superior safety profile, with minimal impact on animal body weight compared to the notable weight loss observed in the Paclitaxel group.

These promising, albeit hypothetical, results would strongly support further preclinical development. Key future directions would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure levels with antitumor response and inform optimal dosing schedules.

  • Mechanism of Action Confirmation: Excising tumors at the end of the study to analyze biomarkers (e.g., phosphorylated Akt levels) via Western Blot or immunohistochemistry to confirm the on-target activity of the compound in vivo.

  • Evaluation in Patient-Derived Xenograft (PDX) Models: Testing the compound in PDX models, which better recapitulate the heterogeneity and microenvironment of human tumors, can provide more clinically relevant efficacy data.[10][11][12]

By systematically applying the principles and protocols outlined in this guide, researchers can generate the high-quality, validated data necessary to advance promising anticancer compounds like 2-Methylimidazo[1,2-a]pyridin-7-amine toward clinical investigation.

References

  • Cho, S. Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ferreira, A., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Jadhav, M., et al. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Molecular and Cellular Probes. Available at: [Link]

  • Sreekanth, K., & Sridharan, V. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Journal of Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (2023). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Whittle, J. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Available at: [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. Available at: [Link]

  • Gholami, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ChemistrySelect. Available at: [Link]

  • Javle, M., et al. (2022). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Cancer Research Communications. Available at: [Link]

  • An, Y., & Cho, W. C. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, Z., et al. (2023). Patient-derived xenograft models in cancer therapy: technologies and applications. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Crown Bioscience. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Altaher, A. M., et al. (2020). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Amino Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Focus

The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry.[1][2] This fused heterocyclic system is a versatile scaffold found in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] Its rigid structure and tunable electronic properties make it an ideal starting point for designing targeted therapeutic agents. While modifications at positions 2, 3, and 6 have been extensively studied, the 7-position offers a unique vector for optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the structure-activity relationship (SAR) centered on the 7-amino substituent of the imidazo[1,2-a]pyridine scaffold. We will dissect how modifications to this single functional group can profoundly influence biological activity, with a particular focus on kinase inhibition. By synthesizing data from multiple studies, we aim to provide researchers with a clear, evidence-based framework for rational drug design.

The Strategic Importance of the 7-Position

The substitution pattern on the imidazo[1,2-a]pyridine ring system is crucial for directing its biological activity. The 7-position, in particular, often projects into the solvent-exposed region of ATP-binding pockets in kinases or other enzyme active sites. This positioning is strategic; modifications here can enhance binding affinity through interactions with peripheral residues, improve solubility, and fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties without disrupting the core binding interactions typically anchored by other parts of the scaffold.

G cluster_0 Imidazo[1,2-a]Pyridine Scaffold cluster_1 Key Interaction Zones in a Kinase ATP Pocket Scaffold General Structure (Numbered Positions) Hinge Hinge Region (Core Binding) Scaffold->Hinge Positions 2, 3 often interact here Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic Substituents at C2/C3 can occupy this Solvent Solvent-Exposed Region (Selectivity & PK) Scaffold->Solvent Position 7 projects towards solvent

Caption: Strategic positioning of the imidazo[1,2-a]pyridine scaffold within a kinase active site.

Comparative Analysis of 7-Amino Substitutions

The nature of the substituent on the 7-amino group dictates its role as a hydrogen bond donor, its bulk, and its overall electronic contribution. These factors collectively influence the compound's interaction with its biological target.

**1. Unsubstituted and Simple Alkylamino Groups (-NH₂, -NHR, -NR₂) **

The primary amine (-NH₂) at the 7-position serves as a fundamental building block and a potent hydrogen bond donor. However, its high polarity can sometimes hinder cell permeability. Stepwise alkylation provides a means to modulate this property.

  • -NH₂ (Primary Amine): Often establishes crucial hydrogen bonds, anchoring the solvent-exposed part of the molecule.

  • -NHR (Secondary Amine): Balances hydrogen bonding capacity with increased lipophilicity. The nature of the 'R' group is critical; small alkyl groups may improve permeability, while larger or functionalized groups can probe for additional binding interactions.

  • -NR₂ (Tertiary Amine): Loses hydrogen-bonding donor capacity but can still act as an acceptor. The increased steric bulk and lipophilicity can significantly alter the binding mode and pharmacokinetic profile.

Acyl and Sulfonyl Derivatives (-NHC(O)R, -NHSO₂R)

Introducing an acyl or sulfonyl group transforms the 7-amino moiety into a hydrogen bond acceptor and adds significant steric bulk. This strategy is often employed to target specific sub-pockets or to block metabolic pathways.

  • Amides (-NHC(O)R): The amide bond is planar and can participate in extensive hydrogen bonding networks. The 'R' group provides a versatile handle for further optimization. For instance, attaching aromatic or heterocyclic rings can lead to potent pi-stacking or other non-covalent interactions.

  • Sulfonamides (-NHSO₂R): The sulfonamide group is a strong hydrogen bond acceptor and is more metabolically stable than a simple amide. The tetrahedral geometry of the sulfur atom projects the 'R' group in a different vector compared to the planar amide, allowing for the exploration of new chemical space.

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design.[6][7] Replacing the 7-amino group can overcome liabilities such as metabolic instability or poor off-target selectivity while preserving the desired biological activity.

  • Hydroxyl (-OH): Can act as both a hydrogen bond donor and acceptor, mimicking some of the properties of the -NH₂ group but with different pKa and electronic characteristics.

  • 8-Fluoroimidazo[1,2-a]pyridine: This has been successfully used as a bioisosteric replacement for the entire imidazo[1,2-a]pyrimidine system, demonstrating that subtle electronic changes to the core can mimic larger structural changes.[8] While not a direct replacement for the 7-amino group, it highlights the principle of using isosteres to modulate the scaffold's properties.

Supporting Experimental Data: A Case Study in Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors against numerous kinases, including PI3K, Akt, and Aurora Kinases.[9][10][11] The structure-activity relationship at the 7-position is often target-dependent.

Table 1: Comparative Activity of 7-Substituted Imidazo[1,2-a]pyridines as Kinase Inhibitors

Compound ID7-SubstituentTarget KinaseIC₅₀ (nM)Reference Compound IC₅₀ (nM)Data Source
1a -NH₂PI3Kα850-Fictionalized Example
1b -NHCH₃PI3Kα420-Fictionalized Example
1c -N(CH₃)₂PI3Kα1200-Fictionalized Example
2a -NHC(O)CH₃SIK150150 (Pan-SIK Inhibitor)Based on[12]
2b -NHC(O)-PhSIK125150 (Pan-SIK Inhibitor)Based on[12]
3a -NH₂Aurora A75-Based on[11]
3b -NHSO₂CH₃Aurora A30-Based on[11]

Note: Data in this table is illustrative and synthesized from trends reported in the literature to demonstrate SAR principles. Absolute values are representative examples.

Analysis of SAR from Table 1:

  • For PI3Kα (Compounds 1a-1c), mono-alkylation of the 7-amino group appears beneficial, potentially by increasing lipophilicity and improving cell penetration, while di-alkylation is detrimental, possibly due to steric hindrance or the loss of a key hydrogen bond.

  • In the case of SIK1 inhibition (Compounds 2a-2b), moving from a simple acetamide to a larger benzamide at the 7-position enhances potency.[12] This suggests the presence of a nearby hydrophobic pocket that can be occupied by the phenyl ring.

  • For Aurora A inhibition (Compounds 3a-3b), replacing the amine with a sulfonamide significantly boosts activity.[11] This highlights the favorable interaction of the sulfonamide group, likely as a strong hydrogen bond acceptor, with the target protein.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential.

Protocol 1: General Synthesis of 7-Amino-Imidazo[1,2-a]pyridines

This protocol describes a common synthetic route via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which allows for rapid library synthesis.[3][13]

Workflow Diagram: Synthesis and Evaluation

A 1. GBB Reaction (2-Amino-5-nitropyridine, Aldehyde, Isocyanide) B 2. Nitro Group Reduction (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) A->B C 3. Functionalization (Optional) (Acylation, Sulfonylation, etc.) B->C D 4. Purification (Column Chromatography, HPLC) C->D E 5. Structural Verification (¹H NMR, ¹³C NMR, LCMS) D->E F 6. In Vitro Biological Assay (e.g., Kinase Inhibition Assay) E->F G 7. Data Analysis & SAR F->G

Caption: A typical workflow for the synthesis and evaluation of 7-amino substituted imidazo[1,2-a]pyridines.

Step-by-Step Procedure:

  • Step 1: Groebke–Blackburn–Bienaymé Reaction.

    • To a solution of 2-amino-5-nitropyridine (1.0 eq) in methanol, add the desired aldehyde (1.1 eq) and isocyanide (1.2 eq).

    • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC or LCMS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the crude product from Step 1 in ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂, 5.0 eq) or iron powder (Fe, 5.0 eq) with catalytic HCl.

    • Heat the mixture to reflux for 2-6 hours until the starting material is consumed.

    • Cool the reaction, neutralize with a saturated solution of NaHCO₃, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude 7-amino-imidazo[1,2-a]pyridine.

  • Step 3: Purification and Characterization.

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate peptide, and ATP solution at appropriate concentrations. Prepare a serial dilution of the test compounds (e.g., 7-substituted imidazo[1,2-a]pyridines) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the emission ratio. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 7-amino group of the imidazo[1,2-a]pyridine scaffold is a critical handle for modulating biological activity. The SAR is highly dependent on the specific target, but clear trends emerge. Simple alkylation can tune physicochemical properties, while acylation and sulfonylation provide vectors for engaging with specific sub-pockets and improving potency. Furthermore, the application of bioisosteric replacements offers a sophisticated strategy to overcome common drug development hurdles.

Future research should focus on exploring novel, non-classical bioisosteres for the 7-amino group and leveraging structural biology to design substituents that confer isoform selectivity, a key challenge in kinase inhibitor development.[12] The continued exploration of this "privileged" position will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2023). Archiv der Pharmazie. [Link]

  • Exploring Heterocyclic Chemistry: The Importance of Imidazo[1,2-a]pyridine Scaffolds. (n.d.). Dac Pharmatech. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2022). RSC Advances. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2004). Journal of Medicinal Chemistry. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2015). ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (2007). ResearchGate. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research. [Link]

  • Structure−Activity Relationship of Imidazo[1,2- a ]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2004). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][4]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). ChemProc. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2012). PLoS ONE. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews. [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

Sources

Comparative Efficacy Analysis: The Potential of the Imidazo[1,2-a]pyridine Scaffold Versus First-Line Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and offer new therapeutic avenues. This guide delves into the potential of the imidazo[1,2-a]pyridine scaffold, using 2-Methylimidazo[1,2-a]pyridin-7-amine as a representative building block, and juxtaposes its emerging potential against the established efficacy and growing limitations of first-line antibiotics. Our objective is to provide a scientifically rigorous framework for researchers and drug development professionals to evaluate and advance new antibiotic candidates.

The Imperative for Novel Antibiotics: A Landscape Defined by Resistance

The global health crisis of antibiotic resistance necessitates a departure from conventional antibiotic discovery. The overuse and misuse of first-line agents have led to the selection of multidrug-resistant (MDR) pathogens, rendering many empirical treatments ineffective. This has catalyzed research into novel heterocyclic compounds, such as those based on the imidazo[1,2-a]pyridine core, which offer unique structural motifs for drug design.

The Incumbents: First-Line Antibiotics

First-line antibiotics represent the initial, and often most critical, line of defense against common bacterial infections. Their mechanisms of action are well-characterized, but so are the pathways of resistance that bacteria have evolved.

Major Classes and Mechanisms
  • β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption leads to cell lysis and death.

  • Macrolides (e.g., Azithromycin, Erythromycin): Macrolides bind to the 50S subunit of the bacterial ribosome, blocking the exit of the nascent polypeptide chain and thereby inhibiting protein synthesis.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These synthetic antibiotics inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair.

cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_dna_replication DNA Replication beta_lactams β-Lactams pbps Penicillin-Binding Proteins (PBPs) beta_lactams->pbps inhibit peptidoglycan Peptidoglycan Synthesis pbps->peptidoglycan catalyze lysis Cell Lysis peptidoglycan->lysis disruption leads to macrolides Macrolides ribosome_50s 50S Ribosomal Subunit macrolides->ribosome_50s bind to protein_synthesis Protein Elongation ribosome_50s->protein_synthesis inhibit fluoroquinolones Fluoroquinolones gyrase_topo DNA Gyrase & Topoisomerase IV fluoroquinolones->gyrase_topo inhibit dna_replication DNA Replication & Repair gyrase_topo->dna_replication essential for

Figure 1: Simplified mechanisms of action for major first-line antibiotic classes.

An Emerging Contender: The Imidazo[1,2-a]pyridine Scaffold

While 2-Methylimidazo[1,2-a]pyridin-7-amine is primarily recognized as a synthetic intermediate, the imidazo[1,2-a]pyridine core to which it belongs is a "privileged scaffold" in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including notable antibacterial effects.

Antibacterial Potential of Imidazo[1,2-a]pyridine Derivatives

Research has shown that strategic modifications to the imidazo[1,2-a]pyridine ring system can yield compounds with potent activity against various bacterial strains, including those resistant to current therapies. For instance, studies have explored derivatives targeting novel bacterial pathways, offering a potential solution to circumvent existing resistance mechanisms. The versatility of this scaffold allows for the fine-tuning of physicochemical properties to enhance antibacterial potency and reduce toxicity.

A Framework for Comparative Efficacy Evaluation

To rigorously assess the potential of a novel compound derived from 2-Methylimidazo[1,2-a]pyridin-7-amine against first-line antibiotics, a standardized experimental workflow is essential. This ensures that the data generated is robust, reproducible, and allows for direct comparison.

Experimental Workflow

G A Compound Synthesis (e.g., from 2-Methylimidazo[1,2-a]pyridin-7-amine) B Primary Screening: Minimum Inhibitory Concentration (MIC) Assay A->B Evaluate potency C Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay B->C Determine bactericidal vs. bacteriostatic activity D Cytotoxicity Assay (e.g., against mammalian cell lines) C->D Assess selectivity and safety E Mechanism of Action Studies D->E Identify bacterial target F In Vivo Efficacy Models E->F Test in a biological system G Lead Optimization F->G Refine chemical structure

Figure 2: A typical experimental workflow for the evaluation of novel antibiotic candidates.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation: A two-fold serial dilution of the test compound (and a first-line antibiotic as a control) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating: The aliquot is plated onto an antibiotic-free agar medium.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cell lines to determine its therapeutic index.

  • Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader (typically at 570 nm). The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

Data Synthesis and Comparative Analysis

The ultimate goal is to generate a comprehensive dataset that allows for a direct and objective comparison between a novel imidazo[1,2-a]pyridine derivative and standard first-line antibiotics.

Table 1: Hypothetical Comparative Efficacy Data

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)IC50 (µg/mL) on HeLa cellsSelectivity Index (IC50/MIC)
Imidazo[1,2-a]pyridine Derivative X Methicillin-resistant Staphylococcus aureus (MRSA)48>128>32
Vancomycin (Control)Methicillin-resistant Staphylococcus aureus (MRSA)12>128>128
Imidazo[1,2-a]pyridine Derivative X Multidrug-resistant Pseudomonas aeruginosa816>128>16
Ciprofloxacin (Control)Multidrug-resistant Pseudomonas aeruginosa3264>100>3.1

This table presents hypothetical data for illustrative purposes.

A promising candidate from the imidazo[1,2-a]pyridine class would ideally exhibit low MIC and MBC values against resistant strains, a high IC50 value against mammalian cells, and consequently, a high selectivity index.

Conclusion and Future Directions

The challenge of antibiotic resistance demands innovative approaches to drug discovery. While 2-Methylimidazo[1,2-a]pyridin-7-amine itself is a starting material, the imidazo[1,2-a]pyridine scaffold it represents holds significant promise for the development of novel antibacterial agents. Through a systematic evaluation process, as outlined in this guide, it is possible to identify and optimize derivatives that not only match but potentially exceed the efficacy of first-line antibiotics, particularly against multidrug-resistant pathogens. The path from a promising scaffold to a clinically viable drug is arduous, but it is a necessary journey to ensure our continued ability to combat bacterial infections effectively.

References

For the purpose of this demonstration, real URLs are not generated. In a live scenario, these would be populated with links to the actual scientific literature.

  • Title: Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potential antibacterial agents. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The role of privileged scaffolds in antibacterial drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: CLSI Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute. URL: [Link]

  • Title: Mechanisms of action of and resistance to antimicrobial agents. Source: Manual of Clinical Microbiology. URL: [Link]

A Comparative Guide to the Kinase Cross-Reactivity Profile of Imidazo[4,5-b]pyridine-based Aurora-A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, making them attractive targets for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge in the field is achieving inhibitor selectivity.[2] Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit off-target activities, leading to unforeseen side effects and complicating the interpretation of their biological effects.[1][2] This guide provides an in-depth comparison of the cross-reactivity profile of a highly selective imidazo[4,5-b]pyridine-based Aurora-A kinase inhibitor, compound 28c , with other notable Aurora kinase inhibitors, Alisertib (MLN8237) and MK-5108 (VX-689).

Aurora kinases (A, B, and C) are key regulators of mitosis, and their dysregulation is frequently observed in various cancers.[3][4] While pan-Aurora inhibitors have been developed, isoform-selective inhibitors are valuable tools to dissect the specific functions of each kinase and potentially offer a better therapeutic window.[1][5] This guide will delve into the experimental data that defines the selectivity of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating their potential applications.

The Imidazo[4,5-b]pyridine Scaffold: A Platform for Selective Aurora-A Inhibition

The imidazo[4,5-b]pyridine scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors.[6][7] Through structure-based drug design, medicinal chemists have successfully engineered derivatives of this scaffold to achieve high affinity and selectivity for specific kinase targets.[8][9] Compound 28c emerged from such efforts, designed to exploit key amino acid differences in the ATP-binding pocket between Aurora-A and Aurora-B, specifically targeting residues like Thr217 in Aurora-A.[10][11]

Mechanism of Action of Aurora Kinase Inhibitors

Aurora kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[2][3] Inhibition of Aurora-A leads to defects in centrosome maturation and spindle assembly, causing mitotic arrest and ultimately apoptosis.[1][12] In contrast, inhibition of Aurora-B, a chromosomal passenger protein, results in defects in chromosome segregation and cytokinesis, often leading to polyploidy and cell death.[1][12] The distinct cellular phenotypes resulting from the inhibition of Aurora-A versus Aurora-B underscore the importance of developing isoform-selective inhibitors.

Comparative Cross-Reactivity Profiles

To objectively assess the selectivity of compound 28c , its cross-reactivity profile was compared against a broad panel of kinases and contrasted with that of Alisertib and MK-5108.

Biochemical Kinase Profiling of Compound 28c

Compound 28c was profiled against a panel of 110 kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity for Aurora-A.[10]

Kinase Target% Inhibition at 1 µM
Aurora-A >80%
VEGFR1 >80%
GSK3b >80%
Other 107 kinases<80%
Table 1. Kinase selectivity profile of compound 28c at 1 µM. Data synthesized from[10].

This high selectivity is attributed to the specific interactions of the imidazo[4,5-b]pyridine scaffold with the unique residues within the Aurora-A ATP-binding pocket.[10][11]

Comparative Selectivity with Alisertib and MK-5108

Alisertib (MLN8237) and MK-5108 (VX-689) are well-characterized Aurora-A inhibitors that have been evaluated in clinical trials. Their selectivity profiles provide a valuable benchmark for comparison.

CompoundPrimary TargetSelectivity over Aurora-BOff-Target Profile
Compound 28c Aurora-AHigh (480-fold in cells)[10]VEGFR1, GSK3b (>80% inhibition at 1 µM)[10]
Alisertib (MLN8237) Aurora-A>200-fold[11][13]No significant activity against 205 other kinases[13]
MK-5108 (VX-689) Aurora-A220-fold[14][15]TrkA (<100-fold selectivity)[15]
Table 2. Comparative selectivity of Aurora-A inhibitors. Data synthesized from[10][13][14][15][16].

While all three compounds exhibit high selectivity for Aurora-A over Aurora-B, their broader kinome profiles differ. Alisertib appears to be exceptionally selective, with minimal off-target activity reported against a large panel of kinases.[13] MK-5108 shows some activity against TrkA.[15][16] Compound 28c, while highly selective, also demonstrates potent inhibition of VEGFR1 and GSK3b.[10] This "polypharmacology" can be either a desirable trait, potentially leading to synergistic anti-cancer effects, or a liability, causing off-target toxicities. Understanding this broader selectivity is therefore crucial for the rational design of preclinical studies and the interpretation of their outcomes.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's cross-reactivity profile relies on robust and well-validated experimental methodologies. Here, we detail the key assays used to generate the data presented in this guide.

Biochemical Kinase Profiling: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][2][3][10][17][18][19][20] It is a widely used method for high-throughput screening and selectivity profiling of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[3][18]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification Cells Cells Treated Cells Treated Cells Cells->Treated Cells Incubate with Inhibitor or DMSO Heated Cells Heated Cells Treated Cells->Heated Cells Heat to various temperatures Soluble Fraction Soluble Fraction Heated Cells->Soluble Fraction Lysis & Centrifugation Insoluble Fraction Insoluble Fraction Heated Cells->Insoluble Fraction Western Blot Western Blot Soluble Fraction->Western Blot Quantify target protein

Figure 2. Workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or DMSO for a specified time (e.g., 1-3 hours) at 37°C. [14]2. Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step. [14][21]3. Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer. [21] * Separate the soluble fraction from the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). [21]4. Detection by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and western blotting using an antibody specific to the target protein (e.g., Aurora-A).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Cellular Assay for Aurora Kinase Activity: Phospho-Histone H3 Western Blot

A common method to assess the cellular activity of Aurora-B inhibitors is to measure the phosphorylation of its substrate, Histone H3, at Serine 10 (pHH3-Ser10). [2][16][22][23] Principle: Aurora-B is the primary kinase responsible for phosphorylating Histone H3 at Ser10 during mitosis. Inhibition of Aurora-B leads to a decrease in the levels of pHH3-Ser10, which can be detected by western blotting using a phospho-specific antibody.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations for a desired time.

    • Harvest the cells and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. [2]2. Protein Quantification:

    • Determine the total protein concentration of each lysate using a method such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. [2][22] * Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. * Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10). [16][23] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. [2] * Detect the signal using a chemiluminescent substrate. [2] * To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3 or a loading control protein like GAPDH. [2][23]4. Data Analysis:

    • Quantify the band intensities for pHH3-Ser10 and the loading control.

    • Normalize the pHH3-Ser10 signal to the loading control to determine the relative level of phosphorylation.

Conclusion: The Importance of Comprehensive Kinase Profiling

The comparative analysis of compound 28c , Alisertib, and MK-5108 highlights the critical importance of comprehensive kinase profiling in drug discovery and chemical biology. While all three compounds are potent and selective inhibitors of Aurora-A, their off-target profiles vary. Compound 28c , with its potent activity against VEGFR1 and GSK3b in addition to Aurora-A, may offer a unique therapeutic advantage or present specific challenges related to its polypharmacology. Alisertib stands out for its exceptionally clean selectivity profile, making it a valuable tool for specifically interrogating the function of Aurora-A. MK-5108, with its off-target activity on TrkA, also requires careful consideration in experimental design and interpretation.

As Senior Application Scientists, we emphasize that the choice of a kinase inhibitor for research or therapeutic development should be guided by a thorough understanding of its cross-reactivity profile. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to make these informed decisions. By employing these methods, researchers can confidently characterize the selectivity of their compounds and advance the development of safer and more effective kinase-targeted therapies.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 278.
  • Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Dayalan Naidu, S., Dikovskaya, D., Moore, T. W., & Dinkova-Kostova, A. T. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614–7624.
  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228.
  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
  • Li, Z., et al. (2017). Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling.
  • Ferrari, S., et al. (2005). Aurora-A site specificity: a study with synthetic peptide substrates. Biochemical Journal, 390(Pt 1), 293–302.
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567–6571.
  • Shimomura, T., et al. (2010). MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel. Molecular Cancer Therapeutics, 9(1), 157–166.
  • Stringer, B., et al. (2016). Biotransformation Pathways and Metabolite Profiles of Oral [14C]Alisertib (MLN8237), an Investigational Aurora A Kinase Inhibitor, in Patients with Advanced Solid Tumors. Drug Metabolism and Disposition, 44(8), 1236–1246.
  • Network of Cancer Research. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Faisal, A., et al. (2011). The Aurora kinase inhibitors in cancer research and therapy. Journal of Cellular and Molecular Medicine, 15(2), 263–274.

Sources

A Comparative Guide to Confirming Target Engagement of Novel Imidazo[1,2-a]pyridine Analogs in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the discovery of a bioactive small molecule, such as a novel derivative from the versatile imidazo[1,2-a]pyridine scaffold, marks a pivotal moment in a research program. However, identifying the direct molecular target of such a compound is a critical subsequent step to understand its mechanism of action and to advance it as a potential therapeutic.[1] This guide provides a comparative overview of modern experimental approaches to confirm target engagement in a cellular environment, using the hypothetical case of 2-Methylimidazo[1,2-a]pyridin-7-amine to illustrate the application of these techniques.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] These diverse effects stem from the ability of different analogs to interact with a range of protein targets, such as kinases, synthases, and other enzymes.[3][4][5][6] Therefore, for any new compound in this family, like 2-Methylimidazo[1,2-a]pyridin-7-amine, pinpointing its specific cellular target(s) is paramount.

This guide will delve into three widely adopted and robust methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET, and chemoproteomic approaches such as Kinobeads profiling. We will explore the underlying principles, compare their advantages and limitations, and provide detailed experimental protocols to empower you to design and execute rigorous target validation studies.

Comparing Methodologies for Target Engagement Confirmation

Choosing the right assay to confirm target engagement is crucial and depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[7] A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[7] Below is a qualitative comparison of the techniques discussed in this guide.

Methodology Principle Advantages Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10]Label-free, applicable to any soluble protein in its native cellular environment, can be adapted for high-throughput screening.[8][10][11]Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis, indirect measurement of binding.Validating target engagement for a known or hypothesized target, studying drug-target interactions in intact cells or tissues.
NanoBRET™ Target Engagement Assay Measures competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[12][13]Highly sensitive and quantitative, provides real-time binding information in living cells, allows for determination of intracellular affinity and residence time.[12][13][14]Requires genetic modification of cells to express the fusion protein, dependent on the availability of a suitable fluorescent tracer.Precisely quantifying compound affinity and residence time at a specific target in live cells, high-throughput screening for target binders.
Kinobeads Profiling A chemoproteomic approach using immobilized broad-spectrum kinase inhibitors to enrich and identify kinase targets from cell lysates via competitive binding.[15][16]Unbiased, proteome-wide identification of kinase targets, allows for assessment of inhibitor selectivity against endogenous kinases.[15][16][17]Primarily applicable to ATP-competitive inhibitors, may not capture all kinases, requires specialized mass spectrometry expertise.[16]Deconvoluting the kinase targets of a novel inhibitor, assessing inhibitor selectivity across the kinome.

I. Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein within the complex milieu of a living cell.[8][11] The principle is based on the well-established phenomenon that the binding of a ligand, such as our 2-Methylimidazo[1,2-a]pyridin-7-amine, increases the thermal stability of its target protein.[8][9][10]

The Causality Behind the Experimental Choices

When cells are heated, proteins begin to denature and aggregate.[18] By treating cells with a compound of interest prior to heating, the target protein, if bound by the compound, will be stabilized and thus remain in the soluble fraction at higher temperatures compared to the unbound protein in control cells.[8][9] This thermal shift is then detected by quantifying the amount of soluble target protein, typically via Western blotting or mass spectrometry.[11][18]

Experimental Workflow and Diagram

The general workflow for a CETSA experiment is depicted below.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Sample Processing cluster_detection Detection & Analysis A 1. Seed and culture target cells B 2. Treat cells with 2-Methylimidazo[1,2-a]pyridin-7-amine or vehicle control A->B C 3. Heat cell suspensions to a range of temperatures B->C D 4. Cell lysis (e.g., freeze-thaw) C->D E 5. Separate soluble and aggregated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, Mass Spec) E->F G 7. Plot melting curves and determine thermal shift F->G

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Detailed Experimental Protocol for CETSA

This protocol provides a step-by-step guide for performing a CETSA experiment using Western blotting for detection.

Materials:

  • Target cell line expressing the protein of interest

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in culture medium.

    • Aliquot cell suspension into separate tubes.

    • Treat cells with varying concentrations of 2-Methylimidazo[1,2-a]pyridin-7-amine or vehicle control and incubate under appropriate conditions to allow for compound entry and target binding.

  • Thermal Challenge:

    • Place the cell suspension aliquots in PCR tubes or a PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).[8]

    • Include an unheated control sample.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

II. NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific target protein in living cells.[12][13] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[19]

The Causality Behind the Experimental Choices

In this assay, the target protein is fused to the highly luminescent NanoLuc® luciferase (the donor).[13] A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor.[13] When the tracer is bound to the NanoLuc®-tagged target, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, resulting in a BRET signal.[13] When a test compound like 2-Methylimidazo[1,2-a]pyridin-7-amine is introduced, it competes with the tracer for binding to the target.[12] This competition displaces the tracer, leading to a decrease in the BRET signal, which can be used to quantify the intracellular target engagement of the compound.[12][19]

Experimental Workflow and Diagram

The workflow for a NanoBRET™ Target Engagement Assay is outlined below.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_setup Assay Setup cluster_readout Signal Detection cluster_analysis Data Analysis A 1. Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein B 2. Culture cells to allow for protein expression A->B C 3. Harvest and dispense cells into an assay plate B->C D 4. Add fluorescent tracer and varying concentrations of 2-Methylimidazo[1,2-a]pyridin-7-amine C->D E 5. Add NanoBRET™ substrate D->E F 6. Measure donor and acceptor emission signals E->F G 7. Calculate BRET ratio and plot dose-response curves to determine IC50 F->G

Caption: A schematic of the NanoBRET™ Target Engagement Assay workflow.

Detailed Experimental Protocol for NanoBRET™

This protocol outlines the key steps for performing a NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-target fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Fluorescent tracer specific for the target

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • Prepare a mixture of the NanoLuc®-target fusion plasmid DNA and transfection carrier DNA in Opti-MEM™.

    • Add the transfection reagent and incubate to allow for the formation of DNA-lipid complexes.[20]

    • Add the transfection complex to cells and incubate for 24 hours to allow for protein expression.[13][20]

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Adjust the cell density to the desired concentration (e.g., 2 x 10^5 cells/mL).[13]

  • Compound and Tracer Addition:

    • Dispense the cell suspension into the wells of the assay plate.

    • Add the fluorescent tracer at a predetermined optimal concentration to all wells.

    • Add serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine or vehicle control to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Signal Detection and Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 10-20 minutes on a luminometer, measuring the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).[13][20]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.

III. Kinobeads Profiling

For imidazo[1,2-a]pyridine derivatives that are hypothesized to target kinases, Kinobeads profiling offers an unbiased and powerful approach to identify and characterize these interactions.[4][5][6] This chemoproteomic technique utilizes beads coupled with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[15][16]

The Causality Behind the Experimental Choices

The principle of Kinobeads profiling is based on competitive binding.[16][21] When a cell lysate is incubated with the Kinobeads, endogenous kinases bind to the immobilized inhibitors.[15] If the lysate is pre-incubated with a free test compound, such as 2-Methylimidazo[1,2-a]pyridin-7-amine, the compound will compete with the Kinobeads for binding to its kinase targets.[21] This competition leads to a dose-dependent decrease in the amount of the target kinase that is pulled down by the beads.[15] The proteins captured by the beads are then identified and quantified by mass spectrometry, allowing for the determination of the compound's kinase targets and its selectivity profile.[15][22]

Experimental Workflow and Diagram

The workflow for a Kinobeads profiling experiment is illustrated below.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment_digestion Sample Processing cluster_ms_analysis Mass Spectrometry & Data Analysis A 1. Prepare cell lysate from target cells B 2. Incubate lysate with 2-Methylimidazo[1,2-a]pyridin-7-amine or vehicle control A->B C 3. Add Kinobeads and incubate to allow for kinase capture B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute and digest captured proteins into peptides D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Identify and quantify proteins to determine dose-dependent target engagement F->G

Caption: Overview of the Kinobeads chemoproteomic workflow for target identification.

Detailed Experimental Protocol for Kinobeads Profiling

This protocol provides a general outline for a Kinobeads experiment.

Materials:

  • Target cell line

  • Lysis buffer with protease and phosphatase inhibitors

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • Kinobeads slurry

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation:

    • Culture and harvest cells.

    • Lyse the cells in a suitable lysis buffer to release endogenous proteins.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate.

    • Treat the lysate aliquots with serial dilutions of 2-Methylimidazo[1,2-a]pyridin-7-amine or vehicle control and incubate to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add the Kinobeads slurry to each lysate sample and incubate with rotation to allow for the capture of kinases.

    • Collect the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead digestion of the eluted proteins with trypsin to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by LC-MS/MS.

    • Use a proteomics software suite to identify and quantify the proteins in each sample.

    • For each identified kinase, plot its abundance against the compound concentration to generate a competition binding curve and determine the EC50 value.

    • Kinases that show a dose-dependent decrease in binding to the beads are considered targets of the compound.

Conclusion

Confirming that a novel compound engages its intended molecular target within a cellular environment is a cornerstone of modern drug discovery and chemical biology.[1][23][24] For a new chemical entity like 2-Methylimidazo[1,2-a]pyridin-7-amine, a derivative of a scaffold with broad therapeutic potential, rigorous target engagement studies are indispensable. This guide has provided a comparative overview of three powerful and widely used techniques: CETSA, NanoBRET™, and Kinobeads profiling. Each method offers unique advantages and, when used in a complementary fashion, can provide a comprehensive and validated understanding of a compound's mechanism of action. By carefully selecting and applying these methodologies, researchers can confidently elucidate the molecular targets of their compounds, paving the way for further optimization and development.

References

  • National Center for Biotechnology Information. Determining target engagement in living systems. [Link]

  • National Center for Biotechnology Information. The target landscape of clinical kinase drugs. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • PubMed. Small-Molecule Target Engagement in Cells. [Link]

  • National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ResearchGate. Small-Molecule Target Engagement in Cells | Request PDF. [Link]

  • ResearchGate. Kinobeads workflow. Cells are pre‐incubated with increasing drug... [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. CETSA. [Link]

  • National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • ResearchGate. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives | Request PDF. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • National Center for Biotechnology Information. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • PubMed. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. [Link]

Sources

A Comparative Guide to the ADMET Profiling of 2-Methylimidazo[1,2-a]pyridin-7-amine and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous marketed drugs such as Zolpidem and Alpidem.[1][2] Its favorable physicochemical properties and versatile synthesis routes have made it a "privileged structure" for targeting a wide array of biological entities. This guide focuses on a specific analogue, 2-Methylimidazo[1,2-a]pyridin-7-amine, a compound of interest for further development.

However, a promising biological activity profile is only one facet of a viable drug candidate. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties or unforeseen toxicity.[3] Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is not merely a regulatory checkbox but a critical, data-driven strategy to de-risk drug discovery programs and guide medicinal chemistry efforts.[4]

This document provides a comprehensive framework for the preclinical ADMET profiling of 2-Methylimidazo[1,2-a]pyridin-7-amine and its subsequent metabolites. We will compare and contrast key in silico and in vitro methodologies, explain the scientific rationale behind experimental choices, and provide detailed, field-proven protocols. The objective is to equip researchers and drug development professionals with a robust, self-validating system for generating a decision-making data package.

The Strategic Workflow: From Prediction to Experimentation

A successful ADMET profiling campaign follows a logical, tiered approach. It begins with broad, rapid in silico predictions to identify potential liabilities, which then guide the deployment of more resource-intensive in vitro assays. This strategy ensures that experimental bandwidth is focused on the most critical questions.

ADMET_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experimental Validation cluster_analysis Data Integration & Decision in_silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity Alerts) Metabolism Metabolism (Stability, Metabolite ID, CYP Inhibition) in_silico->Metabolism Guides Met. Assays Absorption Absorption & Distribution (Solubility, Permeability, PPB) in_silico->Absorption Guides A/D Assays Toxicity Toxicity (Ames, hERG) in_silico->Toxicity Flags Tox. Risks Summary Integrated Risk Assessment (Summary Profile) Metabolism->Summary Absorption->Summary Toxicity->Summary Decision Go / No-Go Decision or Guide Optimization Summary->Decision

Caption: Tiered ADMET profiling workflow.

Part 1: In Silico ADMET Prediction - The First Pass

Before committing to wet-lab experiments, computational modeling provides invaluable foresight. A variety of open-access and commercial platforms can predict a wide range of ADMET properties based solely on the chemical structure, helping to flag potential issues and prioritize compounds.[5][6][7] The choice to use multiple prediction tools is critical, as the accuracy of any single prediction depends heavily on the underlying algorithm and training dataset.[5]

Comparative Tools:

  • ADMET-AI: A fast and accurate web-based tool using graph neural networks.[6]

  • SwissADME & pkCSM: Widely used free web servers that provide a comprehensive suite of pharmacokinetic property predictions.[8]

Hypothetical In Silico Profile for 2-Methylimidazo[1,2-a]pyridin-7-amine:

ParameterPredicted ValueImplication & Experimental Priority
Aqueous Solubility Moderately SolubleLow risk; confirm with kinetic solubility assay.
LogP 2.1Good balance for permeability and solubility.
Caco-2 Permeability High ProbabilityLikely good absorption; confirm with Caco-2 assay.
P-gp Substrate Yes (Alert)Potential for active efflux; prioritize bidirectional Caco-2 assay.
CYP Inhibition Inhibitor of 2D6, 3A4 (Alert)High risk of DDI; prioritize CYP inhibition panel.
Metabolism Sites N-oxidation, Aromatic HydroxylationGuides search for metabolites in hepatocyte incubations.
Ames Mutagenicity Positive (Alert for aromatic amine)High risk; prioritize Ames test with metabolic activation.
hERG Inhibition Low ProbabilityLow risk; confirm with automated patch-clamp assay.

Part 2: Metabolism - Stability, Pathways, and Interactions

Metabolism is a primary determinant of a drug's half-life and can be a source of drug-drug interactions (DDIs) or toxic metabolites.

Metabolic Stability

This assay measures the rate of disappearance of the parent compound in the presence of metabolizing enzymes, providing an estimate of its intrinsic clearance (CLint).[9]

Comparison of Systems:

  • Human Liver Microsomes (HLM): Subcellular fractions containing Phase I (e.g., Cytochrome P450s) enzymes. It is a cost-effective, high-throughput method for assessing Phase I metabolic liability.[10]

  • Hepatocytes: Intact liver cells containing both Phase I and Phase II enzymes and cofactors. They represent the "gold standard" in vitro system, offering a more complete picture of overall hepatic metabolism.[11][12]

The choice between them is causal: start with HLM for a rapid screen of Phase I metabolism. If stability is low, proceed to hepatocytes to see if Phase II conjugation pathways provide an alternative clearance route or if the compound is a substrate for uptake transporters.

  • Preparation: Thaw pooled HLM (from BioIVT or similar) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[10]

  • Compound Incubation: Add 2-Methylimidazo[1,2-a]pyridin-7-amine (from a DMSO stock, final concentration 1 µM, final DMSO <0.1%) to the HLM suspension.

  • Initiation: Pre-warm the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time Points: Aliquot samples at 0, 5, 15, 30, and 45 minutes into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard like warfarin).[10]

  • Analysis: Centrifuge the quenched samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k), from which half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Hypothetical Metabolic Stability Data:

CompoundSystemt½ (min)CLint (µL/min/mg protein)Classification
2-Methylimidazo[1,2-a]pyridin-7-amineHLM2555.4Moderate-High Turnover
Verapamil (Control)HLM1877.0High Turnover
Warfarin (Control)HLM>60<11.5Low Turnover
Metabolite Identification & Pathway Elucidation

Identifying major metabolites is crucial, as they may have their own pharmacological activity or toxicity profile. This is best performed using hepatocytes, followed by high-resolution LC-MS/MS analysis.

Metabolism_Pathway Parent 2-Methylimidazo[1,2-a]pyridin-7-amine M1 Metabolite 1 (M1) N-Oxide Parent->M1 CYP-mediated N-oxidation M2 Metabolite 2 (M2) Hydroxylated Methyl Parent->M2 CYP-mediated Aliphatic Hydroxylation M3 Metabolite 3 (M3) Aromatic Hydroxylation Parent->M3 CYP-mediated Aromatic Hydroxylation

Caption: Predicted metabolic pathways.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a primary cause of DDIs.[13] An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined for the main drug-metabolizing isoforms.

This protocol is superior to fluorescence-based methods as it is less prone to compound interference.

  • System: Use HLM (as a source of multiple CYPs) or individual recombinant CYP enzymes. HLM is often preferred as it is more physiologically relevant.[14]

  • Incubation: Incubate HLM (0.1-0.25 mg/mL) with a specific CYP probe substrate (e.g., Phenacetin for CYP1A2) and a range of concentrations of the test compound (e.g., 0.1 to 100 µM).[14]

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a short, linear period (e.g., 10 minutes).

  • Termination & Analysis: Stop the reaction with cold acetonitrile and analyze the formation of the specific metabolite (e.g., Acetaminophen for CYP1A2) by LC-MS/MS.

  • Calculation: Calculate the percent inhibition at each concentration relative to a vehicle control. Plot inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value.[15]

Hypothetical CYP Inhibition Data:

CYP IsoformParent Compound IC50 (µM)Metabolite M1 IC50 (µM)Interpretation
CYP1A2 > 50> 50Low Risk
CYP2C9 > 50> 50Low Risk
CYP2C19 22.545.1Low-Moderate Risk
CYP2D6 1.88.9High Risk
CYP3A4 8.515.2Moderate Risk

Part 3: Absorption and Distribution

For an orally administered drug, it must dissolve in the gut, permeate the intestinal wall, and exist in a "free" (unbound) state in circulation to reach its target.

Permeability and Efflux (Caco-2 Assay)

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that is the industry standard for predicting intestinal permeability.[12][16][17] A bidirectional assay is essential to not only measure permeability but also to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[18]

  • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.[18]

  • Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be ≥200 Ω·cm².[19]

  • Transport Study (A to B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.[19]

  • Transport Study (B to A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: At a defined time point (e.g., 2 hours), take samples from the receiver compartment.

  • Analysis: Analyze donor and receiver samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator of active efflux.[17]

Hypothetical Caco-2 Permeability Data:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Classification
Atenolol (Low Perm)0.50.61.2Low Permeability
Antipyrine (High Perm)25.024.51.0High Permeability
Parent Compound 4.218.54.4 Moderate Perm, P-gp Substrate
Metabolite M1 15.816.11.0High Permeability, Not a Substrate
Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in plasma is available to exert a pharmacological effect.[20] High PPB can affect both efficacy and clearance. The Rapid Equilibrium Dialysis (RED) method is a robust and widely accepted assay.[21][22]

  • Device Setup: Use a commercial RED device plate which has individual wells split by a semi-permeable membrane (8 kDa cutoff).

  • Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound (1 µM) to one chamber. Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[22]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[21][22]

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with clean buffer and the buffer sample with clean plasma to ensure identical matrix effects for LC-MS/MS analysis. Quantify the compound concentration in both matched samples.

  • Calculation: The percentage of unbound drug is calculated as (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

Hypothetical Plasma Protein Binding Data:

CompoundSpecies% Unbound (fu)Classification
Warfarin (Control)Human1.5Highly Bound
Parent Compound Human8.5Highly Bound
Metabolite M1 Human45.2Moderately Bound

Part 4: Toxicity Assessment - Early Flags for Safety

Early identification of toxicity liabilities is paramount to prevent late-stage failures.

Genotoxicity (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[23][24] It is a regulatory requirement and a critical screen for potential carcinogenicity.

  • Strains: Use multiple Salmonella typhimurium strains (e.g., TA98, TA100) which are histidine auxotrophs (cannot grow without histidine).[25]

  • Metabolic Activation: Conduct the test with and without a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.[25][26]

  • Procedure: Mix the bacterial strain, the test compound (at various concentrations), and molten top agar (with or without S9 mix).[25]

  • Plating: Pour this mixture onto a minimal glucose agar plate, which lacks histidine.[26]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[25]

  • Analysis: Count the number of revertant colonies. Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form a colony. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[23]

Hypothetical Ames Test Data (Revertant Colonies/Plate):

Compound Conc. (µ g/plate )Strain TA98 (-S9)Strain TA98 (+S9)Interpretation
Vehicle Control2530-
Parent Cmpd (10) 2885-
Parent Cmpd (50) 31250Positive with metabolic activation
Parent Cmpd (100) 35480(Aromatic amine likely metabolized to a mutagen)
2-Nitrofluorene (+Control)1250-Valid Assay
2-Aminoanthracene (+Control)-1500Valid Assay
Cardiotoxicity (hERG Assay)

Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia.[27][28] Automated patch-clamp electrophysiology is the gold-standard method for assessing this risk.[27]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • System: Employ an automated patch-clamp platform like QPatch or SyncroPatch.[27]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG current.[29]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound sequentially to the same cell.

  • Measurement: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data.[29]

Hypothetical hERG Inhibition Data:

CompoundhERG IC50 (µM)Interpretation
E-4031 (Control)0.015Potent Inhibitor
Parent Compound > 30Low Risk of hERG-mediated cardiotoxicity

Summary and Integrated Risk Assessment

The final step is to consolidate all data into a single summary profile to facilitate a clear, evidence-based decision.

Consolidated ADMET Profile:

Parameter2-Methylimidazo[1,2-a]pyridin-7-amineMetabolite M1 (N-Oxide)Overall Assessment & Next Steps
Metabolic Stability (HLM) Moderate-High Turnover(To be determined)Liability: Potential for high clearance. Proceed to hepatocyte stability and in vivo PK.
CYP Inhibition Potent inhibitor of CYP2D6 (IC50 = 1.8 µM)Weaker inhibitor (IC50 = 8.9 µM)High Risk: High potential for clinical DDIs. Guide medicinal chemistry to reduce 2D6 inhibition.
Permeability (Caco-2) Moderate Perm, P-gp Substrate (ER=4.4)High Perm, Not a substrateLiability: Efflux may limit oral absorption. Consider co-dosing with an inhibitor in preclinical studies.
Plasma Protein Binding Highly Bound (8.5% free)Moderately Bound (45.2% free)High binding may limit free exposure. Requires correlation with potency.
Genotoxicity (Ames) Positive (+S9) (To be determined)Major Liability: Mutagenicity is a significant safety flag. Requires structural modification to mitigate.
Cardiotoxicity (hERG) Low Risk (IC50 > 30 µM)(To be determined)Favorable cardiac safety profile.

Based on this hypothetical profiling, 2-Methylimidazo[1,2-a]pyridin-7-amine exhibits a challenging ADMET profile. While its permeability and hERG profiles are acceptable, the potent CYP2D6 inhibition and, most critically, the positive Ames test result represent significant hurdles for further development. The high efflux ratio and moderate metabolic stability are secondary, but still important, liabilities.

The path forward would involve a multi-parameter optimization effort by the medicinal chemistry team to address the key liabilities of mutagenicity and CYP2D6 inhibition, while maintaining or improving the compound's primary biological activity. This guide provides the comparative framework and experimental details necessary to systematically evaluate new analogues against these critical ADMET endpoints.

References

A Comparative Guide to the Synthetic Routes of Substituted Imidazo[1,2-a]pyridines for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] The continued interest in this privileged heterocycle fuels the development of novel and efficient synthetic methodologies. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, scalability, cost, and environmental footprint. This guide provides an in-depth comparison of the three primary synthetic strategies for accessing substituted imidazo[1,2-a]pyridines: the classical Ortoleva-King and related condensation reactions, the versatile Groebke-Blackburn-Bienaymé multicomponent reaction, and the increasingly prevalent modern C-H activation/functionalization approaches.

At a Glance: A Comparative Overview of Synthetic Strategies

FeatureOrtoleva-King & CondensationsGroebke-Blackburn-Bienaymé (GBB)C-H Activation/Functionalization
Core Transformation CyclocondensationMulticomponent ReactionDirect C-H bond modification
Key Starting Materials 2-aminopyridines, α-haloketones or ketones with an activating agent2-aminopyridines, aldehydes, isocyanidesPre-formed imidazo[1,2-a]pyridines
Primary Bond Formation C-N and C=N bonds in a stepwise mannerMultiple C-C and C-N bonds in a single potC-C, C-N, C-S, etc. bonds at specific C-H positions
Typical Reaction Conditions Often requires heating, may use stoichiometric reagentsCan be catalyzed by Lewis or Brønsted acids, often at room temperature or with mild heatingOften requires transition metal catalysts (e.g., Pd, Cu, Rh) and specific ligands/oxidants
Key Advantages Well-established, reliable for certain substitution patterns, readily available starting materialsHigh atom economy, operational simplicity (one-pot), rapid generation of molecular diversityLate-stage functionalization, high regioselectivity, access to novel substitution patterns
Key Disadvantages Limited substrate scope for α-haloketones, can generate stoichiometric byproducts, sometimes harsh conditionsIsocyanides can be toxic and have strong odors, potential for side reactions with certain substratesCost and toxicity of metal catalysts, need for optimization of ligands and conditions, potential for metal contamination in the final product
"Green" Chemistry Profile Moderate; can generate significant wasteGenerally favorable due to high atom economy and one-pot natureVaries; can be atom-economical but often relies on heavy metals

The Ortoleva-King Reaction and Related Condensations: The Classical Approach

The Ortoleva-King reaction is a classic and reliable method for the synthesis of imidazo[1,2-a]pyridines, typically involving the reaction of a 2-aminopyridine with an α-haloketone or, in a modified approach, a ketone in the presence of an activating agent like iodine.

The "Why": Mechanistic Insights

The reaction proceeds through a well-understood, two-step mechanism. First, the nucleophilic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide to form an N-alkylated intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of iodine with a ketone in situ generates the α-iodoketone, which then follows the same pathway. This stepwise mechanism is depicted below.

Ortoleva_King_Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization and Dehydration 2-Aminopyridine 2-Aminopyridine N-Alkylated_Intermediate N-Alkylated_Intermediate 2-Aminopyridine->N-Alkylated_Intermediate SN2 reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylated_Intermediate Cyclized_Intermediate Cyclized_Intermediate N-Alkylated_Intermediate->Cyclized_Intermediate Intramolecular cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo[1,2-a]pyridine - H2O

Caption: Mechanism of the Ortoleva-King Reaction.

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the synthesis of 2-phenylimidazo[1,2-a]pyridine via an Ortoleva-King type reaction using iodine.

Materials:

  • 2-Aminopyridine

  • Acetophenone

  • Iodine (I₂)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Sodium thiosulfate solution

  • Brine

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (2.0 mmol) and acetophenone (1.0 mmol).

  • Add iodine (1.2 mmol) to the mixture.

  • Heat the reaction mixture at 110 °C for 4 hours.

  • Cool the mixture to room temperature and add a 1 M aqueous solution of NaOH (10 mL).

  • Heat the mixture at 100 °C for 1 hour.

  • After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Performance and Comparison
Substrate (Ketone)Yield (%)Reference
Acetophenone40-60[1]
4-Methoxyacetophenone55[1]
4-Bromoacetophenone48[1]
2-Acetylnaphthalene52[1]

Advantages:

  • Well-established and reliable: This method has a long history and is well-documented in the literature.

  • Readily available starting materials: 2-aminopyridines and simple ketones are generally inexpensive and widely available.

  • Predictable regioselectivity: The substitution pattern of the final product is directly determined by the starting materials.

Disadvantages:

  • Limited substrate scope: The use of α-haloketones can be limiting, and some are lachrymatory and unstable. The iodine-mediated reaction with ketones is more versatile but can still be substrate-dependent.

  • Stoichiometric byproducts: The reaction generates stoichiometric amounts of halide salts or other byproducts that need to be removed during workup.

  • Potentially harsh conditions: The reaction often requires elevated temperatures, which may not be suitable for sensitive substrates.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Approach

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that rapidly generates molecular complexity. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.

The "Why": Mechanistic Insights

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism commences with the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine intermediate. A subsequent proton transfer and tautomerization lead to the aromatic 3-aminoimidazo[1,2-a]pyridine product.[2] This convergent approach allows for the rapid assembly of a diverse range of substituted products.

GBB_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: [4+1] Cycloaddition cluster_step3 Step 3: Rearomatization 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloadduct Cycloadduct Imine->Cycloadduct Isocyanide Isocyanide Isocyanide->Cycloadduct 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->3-Aminoimidazo[1,2-a]pyridine Proton transfer & Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the GBB reaction.

Materials:

  • 2-Aminopyridine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a vial, add 2-aminopyridine (0.5 mmol), benzaldehyde (0.5 mmol), and scandium(III) triflate (5 mol%).

  • Add methanol (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (0.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

Performance and Comparison
AldehydeIsocyanideYield (%)Reference
Benzaldehydetert-Butyl isocyanide86[3]
4-ChlorobenzaldehydeCyclohexyl isocyanide82[3]
Furfuraltert-Butyl isocyanide91[3]
4-MethoxybenzaldehydeBenzyl isocyanide78[3]

Advantages:

  • High atom economy and efficiency: As a one-pot, multicomponent reaction, the GBB reaction is highly atom-economical and operationally simple.

  • Rapid generation of diversity: The use of three distinct starting materials allows for the rapid creation of large libraries of compounds for screening.

  • Mild reaction conditions: The reaction can often be performed at room temperature or with gentle heating, making it compatible with a wide range of functional groups.

Disadvantages:

  • Toxicity and odor of isocyanides: Isocyanides are known for their unpleasant smell and potential toxicity, requiring careful handling in a well-ventilated fume hood.

  • Substrate limitations: While the scope is broad, some sterically hindered or electronically deactivated aldehydes or 2-aminopyridines may give lower yields.

  • Potential for side reactions: In some cases, side reactions such as the Ugi or Passerini reaction can occur, leading to a mixture of products.

C-H Activation/Functionalization: The Modern Approach

Direct C-H activation and functionalization have emerged as a powerful strategy for the late-stage modification of the imidazo[1,2-a]pyridine core. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of a wide range of substituents with high regioselectivity.

The "Why": Mechanistic Insights

The mechanism of C-H activation is highly dependent on the catalyst and reaction conditions. For palladium-catalyzed C-H arylation, a common pathway involves the coordination of the palladium catalyst to the imidazo[1,2-a]pyridine, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-H arylated product and regenerate the active palladium catalyst. The regioselectivity is often directed by the electronic properties of the imidazo[1,2-a]pyridine ring, with the C3 position being the most nucleophilic and thus the most common site of functionalization.

CH_Activation_Mechanism Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Palladacycle Palladacycle Imidazo[1,2-a]pyridine->Palladacycle CMD Pd_Catalyst Pd_Catalyst Pd_Catalyst->Palladacycle Oxidative_Addition_Complex Oxidative_Addition_Complex Palladacycle->Oxidative_Addition_Complex Oxidative Addition Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition_Complex Arylated_Product Arylated_Product Oxidative_Addition_Complex->Arylated_Product Reductive Elimination Regenerated_Catalyst Regenerated_Catalyst Oxidative_Addition_Complex->Regenerated_Catalyst

Caption: Simplified Mechanism of Palladium-Catalyzed C-H Arylation.

Experimental Protocol: A Representative Procedure for C3-Arylation

The following is a representative protocol for the palladium-catalyzed C3-arylation of 2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), 4-bromotoluene (0.75 mmol), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add N,N-dimethylacetamide (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite, washing with additional toluene.

  • Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the desired 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine.

Performance and Comparison
Aryl HalideYield (%)Reference
4-Bromotoluene85[4]
1-Bromo-4-methoxybenzene82[4]
1-Bromo-4-fluorobenzene78[4]
2-Bromopyridine65[4]

Advantages:

  • Late-stage functionalization: This approach is ideal for modifying complex molecules at a late stage in a synthetic sequence, which is highly valuable in drug discovery.

  • High regioselectivity: C-H activation reactions often exhibit excellent regioselectivity, allowing for precise control over the substitution pattern.

  • Access to novel analogues: This method provides access to a wide range of substituted imidazo[1,2-a]pyridines that may be difficult to synthesize using classical methods.

Disadvantages:

  • Cost and toxicity of catalysts: Transition metal catalysts, particularly palladium, can be expensive. Residual metal contamination in the final product is a concern for pharmaceutical applications and requires careful purification.

  • Need for optimization: The success of C-H activation often depends on the careful selection and optimization of the catalyst, ligand, base, and solvent.

  • Limited to pre-formed heterocycles: This method requires the synthesis of the core imidazo[1,2-a]pyridine scaffold first, adding an extra step to the overall synthesis.

Conclusion: Selecting the Right Tool for the Job

The choice of synthetic route for substituted imidazo[1,2-a]pyridines is a strategic decision that depends on the specific goals of the research program.

  • For the synthesis of well-defined, classical substitution patterns from simple starting materials, the Ortoleva-King reaction and related condensations remain a viable and cost-effective option.

  • When the goal is to rapidly generate a diverse library of analogues for screening, the Groebke-Blackburn-Bienaymé reaction offers unparalleled efficiency and atom economy.

  • For the late-stage functionalization of complex molecules or the synthesis of novel, highly substituted derivatives, C-H activation/functionalization provides a powerful and versatile toolkit.

By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts in the exciting field of imidazo[1,2-a]pyridine chemistry.

References

Validating the Anti-Inflammatory Potential of 2-Methylimidazo[1,2-a]pyridin-7-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide outlines a proposed experimental framework for the validation of the anti-inflammatory effects of 2-Methylimidazo[1,2-a]pyridin-7-amine. As of the time of publication, specific experimental data for this compound is not publicly available. This document serves as a detailed roadmap for researchers and drug development professionals to conduct a comprehensive comparative analysis against established anti-inflammatory agents.

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4][5] This guide focuses on a specific derivative, 2-Methylimidazo[1,2-a]pyridin-7-amine, and provides a rigorous, multi-faceted approach to validate its potential anti-inflammatory effects. Our objective is to present a scientifically sound workflow for comparing its efficacy and mechanism of action against two well-established anti-inflammatory drugs: the selective COX-2 inhibitor, Celecoxib, and the potent corticosteroid, Dexamethasone.

Recent studies on other novel imidazo[1,2-a]pyridine derivatives have indicated that their anti-inflammatory action may be mediated through the modulation of key signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 axis.[1][2] This provides a strong rationale for investigating 2-Methylimidazo[1,2-a]pyridin-7-amine as a potential modulator of these critical inflammatory cascades.

This guide will detail the necessary in vitro and in vivo experimental protocols, outline the expected data for the comparator drugs, and provide a framework for interpreting the potential results for 2-Methylimidazo[1,2-a]pyridin-7-amine.

Comparative Analysis: Proposed Framework

A robust validation of a novel anti-inflammatory compound requires a tiered approach, beginning with in vitro assays to establish cellular efficacy and progressing to in vivo models to assess physiological effects. This guide proposes a direct comparison of 2-Methylimidazo[1,2-a]pyridin-7-amine with Celecoxib and Dexamethasone across these key experimental systems.

In Vitro Validation: Probing the Cellular Anti-Inflammatory Response

The initial phase of validation will utilize a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of pro-inflammatory mediators. By treating these cells with our test compounds prior to LPS stimulation, we can quantify their ability to suppress this inflammatory response.

Key Parameters for In Vitro Comparison:

Parameter2-Methylimidazo[1,2-a]pyridin-7-amineCelecoxib (Expected IC50)Dexamethasone (Expected IC50)Rationale
COX-2 Inhibition To be determined~40 nMNot a direct COX inhibitorTo assess direct inhibition of a key inflammatory enzyme.
Nitric Oxide (NO) Production To be determinedVariable/IndirectIndirectly inhibits iNOS expressionTo measure the inhibition of a key inflammatory mediator.
Pro-inflammatory Cytokine (TNF-α) Inhibition To be determinedIndirectly reduces~2-6 nMTo evaluate the suppression of a critical inflammatory signaling molecule.
Pro-inflammatory Cytokine (IL-6) Inhibition To be determinedIndirectly reduces~2-6 nMTo assess the modulation of another key inflammatory cytokine.
Cell Viability To be determined (CC50)>10 µM>10 µMTo ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Experimental Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 2-Methylimidazo[1,2-a]pyridin-7-amine, Celecoxib, or Dexamethasone for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement: Collect the supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Cell Viability Assay: After removing the supernatant, assess cell viability using the MTT assay to determine the cytotoxic concentration 50 (CC50) of the compounds.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for NO, TNF-α, and IL-6 production for each compound.

Hypothesized Mechanism of Action of 2-Methylimidazo[1,2-a]pyridin-7-amine

Based on the activity of related compounds, we hypothesize that 2-Methylimidazo[1,2-a]pyridin-7-amine may exert its anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.

G cluster_pathway Hypothesized NF-κB and STAT3 Signaling cluster_drug Potential Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes Induces Transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus Translocates to pSTAT3->ProInflammatory_Genes Induces Transcription MIPA 2-Methylimidazo[1,2-a]pyridin-7-amine MIPA->IKK Inhibits? MIPA->pSTAT3 Inhibits?

Caption: Hypothesized signaling pathway for the anti-inflammatory action of 2-Methylimidazo[1,2-a]pyridin-7-amine.

In Vivo Validation: Assessing Physiological Anti-Inflammatory Effects

To translate the in vitro findings to a physiological context, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammation model. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema formation.

Key Parameters for In Vivo Comparison:

Parameter2-Methylimidazo[1,2-a]pyridin-7-amineCelecoxib (Expected ED50)Dexamethasone (Expected ED50)Rationale
Paw Edema Inhibition (%) To be determined~10-30 mg/kg~0.1-1 mg/kgTo quantify the in vivo anti-inflammatory efficacy.
Effective Dose 50 (ED50) To be determinedDose-dependentDose-dependentTo determine the dose required to achieve 50% of the maximal effect.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control, 2-Methylimidazo[1,2-a]pyridin-7-amine (at various doses), Celecoxib (positive control), and Dexamethasone (positive control). Administer the compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Determine the ED50 for each compound.

G cluster_workflow In Vivo Validation Workflow start Animal Acclimatization grouping Grouping and Dosing (Vehicle, Test Compound, Controls) start->grouping induction Carrageenan Injection (Sub-plantar) grouping->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition, ED50) measurement->analysis end Results analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Comparative Evaluation of Established Anti-Inflammatory Drugs

To provide a benchmark for the potential efficacy of 2-Methylimidazo[1,2-a]pyridin-7-amine, it is crucial to understand the established profiles of Celecoxib and Dexamethasone.

Celecoxib: The Selective COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[6] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Dexamethasone: The Potent Glucocorticoid

Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects. Its mechanism of action is complex and involves binding to cytosolic glucocorticoid receptors.[3] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes like iNOS.[7]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the validation of the anti-inflammatory effects of 2-Methylimidazo[1,2-a]pyridin-7-amine. By employing standardized in vitro and in vivo models and comparing the results directly with well-characterized drugs like Celecoxib and Dexamethasone, researchers can generate the necessary data to establish its potential as a novel anti-inflammatory agent.

Should 2-Methylimidazo[1,2-a]pyridin-7-amine demonstrate significant anti-inflammatory activity in these initial studies, further investigations would be warranted. These could include more detailed mechanistic studies to confirm its interaction with the NF-κB and STAT3 pathways, pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic models of inflammation. The successful completion of the experiments outlined in this guide would be a critical first step in the potential development of this compound as a therapeutic agent.

References

A Comparative Guide to the Potency of 2-Methylimidazo[1,2-a]pyridin-7-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and tunable electronic properties make it an attractive framework for the design of kinase inhibitors, anticancer agents, and anti-infective therapeutics.[3][4] A key determinant of the biological activity and potency of imidazo[1,2-a]pyridine derivatives is the substitution pattern on the bicyclic ring system. This guide provides a comparative analysis of the potential potency of 2-Methylimidazo[1,2-a]pyridin-7-amine and its regioisomers, drawing upon established structure-activity relationship (SAR) principles and experimental data from related series of compounds.

While direct, head-to-head comparative potency data for all amine regioisomers of 2-methylimidazo[1,2-a]pyridine is not extensively available in the public domain, we can infer the likely impact of the amine group's position by examining the SAR of other substituted imidazo[1,2-a]pyridines. The position of a substituent can significantly influence factors such as target binding affinity, selectivity, and pharmacokinetic properties.[5]

The Core Scaffold: 2-Methylimidazo[1,2-a]pyridine

The 2-methylimidazo[1,2-a]pyridine core is a common starting point for the synthesis of a diverse range of derivatives. The methyl group at the 2-position is a frequent feature in active compounds, and the amine group's position on the pyridine ring is a critical variable that medicinal chemists explore to optimize potency and other pharmacological parameters.

The regioisomers of interest in this guide are:

  • 2-Methylimidazo[1,2-a]pyridin-3-amine

  • 2-Methylimidazo[1,2-a]pyridin-5-amine

  • 2-Methylimidazo[1,2-a]pyridin-6-amine

  • 2-Methylimidazo[1,2-a]pyridin-7-amine

  • 2-Methylimidazo[1,2-a]pyridin-8-amine

Comparative Potency Analysis: An SAR-Informed Perspective

The potency of a drug candidate is a multifactorial property, heavily influenced by its ability to interact with its biological target. For kinase inhibitors, a common target for imidazo[1,2-a]pyridines, the position of key functional groups dictates the hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.[4]

Based on SAR studies of related imidazo[1,2-a]pyridine series, we can project the following trends in potency for the amine regioisomers:

  • 3-Amino Regioisomer: The 3-position of the imidazo[1,2-a]pyridine ring is often a key site for substitution to achieve potent biological activity. Derivatives with substituents at this position have shown significant inhibitory activity against various kinases and cancer cell lines.[6][7] The introduction of an amine group at this position could facilitate crucial hydrogen bond interactions within a target's active site.

  • 5, 6, 7, and 8-Amino Regioisomers: The position of substituents on the pyridine ring plays a crucial role in modulating potency. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tuberculosis agents, the 6- and 7-methyl analogues were found to be nearly equipotent and significantly more potent than the 8-methyl analogue.[5] This suggests that steric and electronic effects related to the substituent's position on the pyridine ring can dramatically impact activity. It is plausible that the position of an amine group would have a similar impact, with the 6- and 7-amino isomers potentially exhibiting higher potency than the 5- and 8-amino isomers in certain biological contexts. The 7-amino isomer, in particular, may benefit from favorable vector positioning for interactions with the solvent-exposed region of some kinase active sites.

It is critical to emphasize that these are inferred trends based on related compound series. The actual comparative potency of these specific amine regioisomers would need to be determined through direct experimental evaluation.

Data Summary: Inferred Potency Ranking

RegioisomerInferred PotencyRationale based on SAR of related compounds
2-Methylimidazo[1,2-a]pyridin-3-aminePotentially HighThe 3-position is a well-established site for potency-enhancing substitutions.[6][7]
2-Methylimidazo[1,2-a]pyridin-7-aminePotentially HighThe 7-position often allows for favorable interactions in the solvent-exposed region of kinase active sites.[5]
2-Methylimidazo[1,2-a]pyridin-6-aminePotentially Moderate to HighThe 6-position has been shown to be a favorable site for substitution in some series.[5]
2-Methylimidazo[1,2-a]pyridin-5-aminePotentially ModerateThe 5-position is a less commonly substituted position for achieving high potency in many reported series.
2-Methylimidazo[1,2-a]pyridin-8-aminePotentially LowerThe 8-position has been shown to be less favorable for potency compared to the 6- and 7-positions in some studies.[5]

Experimental Protocols

To experimentally validate the inferred potencies, the following standardized assays are recommended.

Experimental Workflow: From Synthesis to Potency Determination

G cluster_synthesis Synthesis of Regioisomers cluster_assay Biological Evaluation S1 Starting Materials (e.g., Substituted 2-aminopyridines) S2 Cyclization Reaction S1->S2 S3 Purification & Characterization S2->S3 A1 Cell Viability Assay (MTT) S3->A1 Test Compounds A2 In Vitro Kinase Inhibition Assay S3->A2 Test Compounds A3 Data Analysis (IC50 Determination) A1->A3 A2->A3 F Comparative Potency Guide A3->F Potency Data

Caption: Workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine regioisomers.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)[6]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of the compounds on a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, kinase-specific substrate, and test compound dilutions in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.

Signaling Pathway Context: Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a common feature in inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt/mTOR) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Cell_Response Cellular Response (Proliferation, Survival) TF->Cell_Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase_Cascade

Caption: Inhibition of a kinase cascade by an imidazo[1,2-a]pyridine-based inhibitor.

Conclusion

The precise positioning of an amine group on the 2-methylimidazo[1,2-a]pyridine scaffold is anticipated to have a profound impact on its biological potency. While direct comparative data is sparse, insights from the broader SAR of this heterocyclic system suggest that the 3- and 7-amino regioisomers are likely to exhibit the most promising activity. The 6-amino isomer may also be of significant interest, while the 5- and 8-amino isomers might be less potent. Rigorous experimental validation using standardized in vitro assays is essential to confirm these hypotheses and to guide the future design of novel and potent imidazo[1,2-a]pyridine-based therapeutics.

References

  • Almeida, G. M., Rafique, J., Saba, S., Siminski, T., Mota, N. S., Filho, D. W., Braga, A. L., Pedrosa, R. C., & Ourique, F. (2018).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with VU0365114. BenchChem.
  • Bouchet, M., et al. (2017). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 14(5), 5878-5884.
  • Cho, Y. S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(10), 955-959.
  • Hayakawa, I., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 2438-2442.
  • Lawson, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 105-114.
  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Patel, S., et al. (2024). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
  • S. K. Guchhait, A. L. Chandgude, G. Priyadarshani, J. Org. Chem., 2012, 77, 4438-4444.
  • Shailaja Myadaraboina , Manjula Alla, Venkateshwarlu Saddanapu, Vittal Rao Bommena, Anthony Addlagatta. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Eur J Med Chem., 45(11), 5208-16.
  • T. Horton. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Wang, H., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-802.
  • Wisniewska, K., et al. (2012). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 43-47.
  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
  • Zhu, D.-J., et al. (2012). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 49, 00010.
  • BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.
  • BenchChem. (2025).
  • BIO Web of Conferences. (2025). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Cho, Y. S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397.
  • Guchhait, S. K., et al. (2012). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Hayakawa, I., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Lawson, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • Li, L., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29469-29483.
  • Liu, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 545-550.
  • Lountos, G. T., et al. (2014). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Cancers, 14(18), 4535.
  • Maged, N., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Mohan, D. C., et al. (2013). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Narayan, A., et al. (2024).
  • Organic & Biomolecular Chemistry. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. RSC Publishing.
  • Patel, S. B., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Ponnala, S., et al. (2012). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • RSC Publishing. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. RSC Publishing.
  • Schwerkoske, J. D., et al. (2012). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Semenova, N. V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35153-35166.
  • Singh, P., et al. (2014).
  • Stec, M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1054-1059.
  • Tschitschibabin, A. E. (1925). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Vaskevich, R. I., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2873-2880.
  • Wang, A., et al. (2019). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-802.
  • Wang, H., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing.
  • Zali-Boeini, H., et al. (2016).
  • Zhang, C., et al. (2003). Structure-activity Relationship of imidazo[1,2-a]pyridines as Ligands for Detecting Beta-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-243.
  • Zhang, Y., et al. (2021). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Zhu, D.-J., et al. (2012). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Zidar, N., et al. (2015). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. Future Medicinal Chemistry, 7(14), 1845-1865.
  • Zupan, K., et al. (2018). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 28(15), 2595-2598.
  • ResearchGate. (2018). Cell viability assay (up to 100 μM): normal Vero cell and cancer cells....
  • ResearchGate. (2009). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.
  • ResearchGate. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors.
  • PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)

Sources

Safety Operating Guide

Proper Disposal of 2-Methylimidazo[1,2-a]pyridin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Methylimidazo[1,2-a]pyridin-7-amine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice is the principle that no experiment should begin without a clear plan for the disposal of all generated waste. For a specialized heterocyclic amine like 2-Methylimidazo[1,2-a]pyridin-7-amine, this requires a multi-faceted approach emphasizing hazard awareness, proper segregation, and compliant disposal pathways. Improper disposal, such as discarding down the drain or in regular trash, is strictly prohibited and can lead to environmental contamination and significant regulatory penalties[1].

Hazard Identification and Risk Assessment

Data for the parent compound, Imidazo[1,2-a]pyridin-7-amine (CAS 421595-81-5), indicates the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled[2].

  • Causes skin irritation[2].

  • Causes serious eye irritation[2].

Structurally related aminopyridines are classified as toxic if swallowed or in contact with skin and can cause severe skin and eye damage[3][4]. Therefore, 2-Methylimidazo[1,2-a]pyridin-7-amine must be managed as a hazardous substance with potential for acute toxicity and irritation.

Table 1: Hazard Profile and Safety Considerations

Property/HazardDescription & CausalityRecommended Action
Physical State Solid (assumed, based on analogs)Handle as a powder, minimizing dust generation.
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin[2]. The amine group and heterocyclic core are common toxophores.Avoid creating dust. Handle in a well-ventilated area or chemical fume hood. Use appropriate PPE at all times.
Skin/Eye Irritation Causes skin and serious eye irritation[2]. Amines are often basic and can irritate tissues upon contact.Wear chemical-resistant gloves and safety goggles.
Environmental Halogen-free nitrogen-containing heterocyclic compound. Data is limited, but such compounds can be harmful to aquatic life[3].Prevent release to the environment. Do not dispose of down the drain.
Incompatibilities Strong oxidizing agents, strong acids[5][6].Store and collect waste separately from incompatible materials to prevent hazardous reactions.

Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling 2-Methylimidazo[1,2-a]pyridin-7-amine in any form (pure, in solution, or as waste):

  • Eye/Face Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection:

    • Wear a standard laboratory coat.

    • Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. Remove and dispose of contaminated gloves properly.

    • Ensure exposed skin is covered.

  • Respiratory Protection: For operations that may generate dust or aerosols, handle the material within a chemical fume hood to ensure adequate ventilation[6].

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.

Step 1: Select an Appropriate Waste Container

  • Choose a container made of a compatible material, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The original product container is often a suitable choice[7].

  • The container must be in good condition, free of cracks, and able to be sealed tightly to prevent leaks.

  • Ensure the container is appropriately sized for the amount of waste to be generated, avoiding the use of overly large containers.

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "2-Methylimidazo[1,2-a]pyridin-7-amine " and list any solvents or other chemicals present in the waste mixture with their approximate percentages. Do not use abbreviations or chemical formulas.

  • Record the date when the first drop of waste is added to the container.

Step 3: Segregate the Waste Stream

  • Dedicate a specific container solely for 2-Methylimidazo[1,2-a]pyridin-7-amine and its associated waste (e.g., rinsates from glassware).

  • Crucially, do not mix this waste with other streams. Keep it separate from:

    • Halogenated organic solvents.

    • Acids or bases.

    • Oxidizing or reducing agents[5][6].

    • Aqueous solutions of heavy metals.

Step-by-Step Disposal Workflow

This workflow covers the entire process from the point of waste generation to its final removal from the laboratory.

Protocol 1: Collection and Accumulation of Waste

  • Generation Point: All operations involving 2-Methylimidazo[1,2-a]pyridin-7-amine should be performed over a spill tray or within a chemical fume hood to contain any potential spills.

  • Transferring Waste:

    • Solid Waste: Carefully transfer solid 2-Methylimidazo[1,2-a]pyridin-7-amine or contaminated items (e.g., weighing paper, contaminated gloves) into the designated, pre-labeled hazardous waste container.

    • Liquid Waste: For solutions containing the compound or initial solvent rinses of contaminated glassware, pour the liquid carefully into the designated liquid waste container.

  • Container Management:

    • Keep the hazardous waste container tightly sealed at all times, except when actively adding waste. This is a key regulatory requirement.

    • Do not overfill the container. Leave at least 10% of headspace at the top to allow for expansion.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to capture any potential leaks from the primary container.

Protocol 2: Arranging for Final Disposal

  • Container Full: Once the waste container is 90% full, cease adding waste to it.

  • Request Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management service. Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Complete any necessary waste pickup forms or logs as required by your institution.

  • Professional Disposal: The final disposal must be conducted at an approved hazardous waste treatment, storage, and disposal facility (TSDF). Methods may include controlled incineration, which destroys the organic compound and scrubs harmful flue gases like nitrogen oxides[8]. Never attempt to dispose of this chemical yourself.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess & Protect: Don the appropriate PPE as described in Section 3.

  • Contain: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.

  • Clean-Up:

    • Carefully sweep up or absorb the spilled material.

    • Place all contaminated absorbent material and any contaminated debris into a new, properly labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size[1].

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-Methylimidazo[1,2-a]pyridin-7-amine waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation Interim Storage cluster_disposal Final Disposal gen Waste Generated (Pure solid, solution, or contaminated debris) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) gen->ppe container Step 2: Select & Pre-Label Compatible Waste Container ppe->container transfer Step 3: Transfer Waste to Container (In Fume Hood if possible) container->transfer seal Step 4: Securely Seal Container transfer->seal store Step 5: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal->store check_full Container >90% Full? store->check_full check_full->seal No, continue adding waste request Step 6: Request Pickup from EHS or Licensed Vendor check_full->request Yes handover Step 7: Hand Over to Waste Management Professional request->handover final_disp Final Disposal at TSDF (e.g., Incineration) handover->final_disp

Caption: Decision workflow for 2-Methylimidazo[1,2-a]pyridin-7-amine waste management.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminopyridine.
  • Fisher Scientific. (2023). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-(Methylamino)pyridine.
  • Reyes-Melo, F. D., et al. (n.d.).
  • ResearchGate. (2025).
  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP.
  • CDH Fine Chemical. (n.d.). 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). Imidazo[1,2-a]pyridin-7-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 7-Methylimidazo[1,2-a]pyridin-6-amine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylimidazo[1,2-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-Methylimidazo[1,2-a]pyridin-7-amine. The protocols outlined here are designed to ensure your safety and the integrity of your research by establishing a self-validating system of protection grounded in established safety principles.

Hazard Assessment: Understanding the Risks

2-Methylimidazo[1,2-a]pyridin-7-amine is a heterocyclic aromatic amine. While comprehensive toxicological data for this specific compound is not widely available, the known hazards of the parent compound, Imidazo[1,2-a]pyridin-7-amine, and related structures provide a strong basis for a thorough risk assessment. The primary hazards are associated with acute toxicity through multiple routes of exposure and irritation to the skin and eyes.[1]

A critical first step in any handling procedure is to consult the Safety Data Sheet (SDS) for the specific material you are using. The following hazards are identified for the parent amine, Imidazo[1,2-a]pyridin-7-amine, under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Hazard Class Hazard Statement GHS Classification
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning

Given these classifications, all handling procedures must be designed to prevent direct contact with the skin and eyes, and to minimize the generation of dust or aerosols that could be inhaled.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following sections detail the minimum required PPE for handling 2-Methylimidazo[1,2-a]pyridin-7-amine in a laboratory setting.

Eye and Face Protection

Because this compound causes serious eye irritation, robust eye protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work involving this chemical.

  • Increased Risk Scenarios: When there is a risk of splashing (e.g., during solution transfer) or dust generation (e.g., weighing larger quantities), chemical splash goggles must be worn.[2] For significant splash or explosion hazards, a face shield should be worn over chemical splash goggles.[2]

Skin and Body Protection

Harmful skin contact and irritation are significant risks.[1] Therefore, preventing skin exposure is a primary objective.

  • Protective Clothing: A fully buttoned, long-sleeved laboratory coat is required to protect street clothes and underlying skin.[2] Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.[2]

  • Gloves: The choice of glove material is critical. While disposable nitrile gloves are common in laboratories and offer protection against incidental splashes, they may not be suitable for prolonged or direct contact.[2]

    • For Incidental Contact: At a minimum, wear disposable nitrile gloves. Inspect gloves for any signs of damage before use and remove them immediately if contact with the chemical occurs, washing your hands thoroughly.[3]

    • For Prolonged Contact or Immersion: Consult the glove manufacturer’s chemical resistance guide to select a glove with a documented high resistance to aromatic amines.[2][3] Double-gloving can provide an additional layer of protection.

Respiratory Protection

Given that the compound is harmful if inhaled, controlling airborne particulates is essential.[1]

  • Primary Engineering Control: All weighing and handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.[4] This is the most effective way to prevent inhalation exposure.

  • When Respirators are Required: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is necessary.[2][5] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[2] For this compound, a NIOSH-approved respirator with P100 (particulate) cartridges would be appropriate for dusts.

// Connections start -> assess_task; assess_task -> engineering_controls; engineering_controls -> eye_protection [label=" Yes"]; engineering_controls -> eye_protection [label=" No"]; eye_protection -> body_protection; body_protection -> respiratory_protection; respiratory_protection -> wear_respirator [label=" Yes\n(No Fume Hood)"]; respiratory_protection -> no_respirator [label=" No\n(In Fume Hood)"]; wear_respirator -> end_node; no_respirator -> end_node;

// Detail connections eye_protection -> eye_details [style=dashed, arrowhead=none]; body_protection -> body_details [style=dashed, arrowhead=none]; } enddot Caption: PPE Selection Workflow for Handling 2-Methylimidazo[1,2-a]pyridin-7-amine.

Step-by-Step Operational Protocols

Adherence to a strict, step-by-step process ensures that safety measures are consistently applied.

Protocol 1: Weighing the Solid Compound
  • Preparation: Don all required PPE: lab coat, safety goggles, and appropriate gloves.

  • Engineering Control: Perform all weighing activities inside a chemical fume hood or powder containment hood to control dust.

  • Handling: Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create airborne dust.

  • Cleanup: After weighing, gently clean the spatula and any residual powder from the balance area using a damp wipe, all within the fume hood.

  • Disposal: Dispose of the contaminated wipe and any used weigh boats in a designated solid hazardous waste container.

Protocol 2: Preparing a Solution
  • Preparation: Don all required PPE, including a lab coat, chemical splash goggles, and appropriate gloves.

  • Engineering Control: Conduct all solution preparation steps within a chemical fume hood.

  • Addition of Solid: Carefully add the weighed solid to the solvent in your flask or beaker.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. If heating is required, ensure the vessel is appropriately clamped and monitored.

  • Transfer: When transferring the final solution, do so carefully to avoid splashes.

  • Cleanup: Clean any contaminated glassware within the fume hood. Rinse all surfaces with an appropriate solvent and collect the rinsate as hazardous waste.

Emergency Response and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[6]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Sweep up the material, place it in a suitable, closed container for disposal, and clean the area.[3][6] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Emergency_Response_Flowchart exposure Exposure Incident Occurs (Spill, Splash, Inhalation) exposure_type What is the exposure type? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action Remove contaminated clothing. Flush with water for 15+ minutes. skin_contact->skin_action eye_action Flush eyes with eyewash for 15+ minutes. Remove contact lenses. eye_contact->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action seek_medical Seek Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

Decontamination and Disposal

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • PPE Disposal: Contaminated gloves, disposable lab coats, and other solid materials should be placed in a clearly labeled hazardous waste container. Do not dispose of contaminated items in the regular trash.

  • Chemical Waste: All waste containing 2-Methylimidazo[1,2-a]pyridin-7-amine, including excess solid and solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container.[3][6] Follow your institution's specific guidelines for chemical waste disposal.[3]

  • Decontamination: After handling, thoroughly wash your hands with soap and water.[3] Decontaminate the work area in the fume hood before beginning any new tasks.

By integrating these safety protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.